Technical Documentation Center

Biotin d-sulfoxide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Biotin d-sulfoxide
  • CAS: 2173930-24-8

Core Science & Biosynthesis

Foundational

Molecular Mechanism of Biotin Oxidation to Biotin d-Sulfoxide: A Technical Guide

Executive Summary Biotin (Vitamin B7) is a ubiquitous and essential coenzyme responsible for the transfer of carbon dioxide in multiple carboxylase-mediated metabolic reactions[1]. While the canonical function of biotin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biotin (Vitamin B7) is a ubiquitous and essential coenzyme responsible for the transfer of carbon dioxide in multiple carboxylase-mediated metabolic reactions[1]. While the canonical function of biotin is well-documented, the metabolic fate of its core structural components under oxidative stress is a critical area of study for drug development, biomarker discovery, and metabolic engineering. Reactive oxygen species (ROS) can readily oxidize the thioether ring of biotin, producing biotin sulfoxides[2]. Among the possible stereoisomers, biotin d-sulfoxide emerges as the predominant biologically relevant metabolite[3][4]. This guide details the molecular mechanisms governing this oxidation, the enzymatic systems that reverse it, and provides a validated, self-contained protocol for its chemical synthesis.

Molecular Mechanism of Thioether Oxidation

The core molecular architecture of biotin consists of a ureido ring fused cis to a tetrahydrothiophene ring. The tetrahydrothiophene ring contains an electron-rich thioether sulfur atom[1]. Under conditions of cellular oxidative stress—characterized by elevated levels of hydrogen peroxide (H₂O₂) or superoxide radicals—this sulfur atom is highly susceptible to electrophilic attack[5][6].

  • Reaction Causality : The oxidation proceeds via the transfer of an oxygen atom from the peroxide (or other ROS) to the unshared electron pair of the sulfur atom, forming a highly polar S=O bond.

  • Stereoselectivity : Because the sulfur atom in the bicyclic system is prochiral, oxidation yields two distinct diastereomers: biotin d-sulfoxide and biotin l-sulfoxide[4]. The steric hindrance imposed by the cis-fused ureido ring directs the trajectory of the incoming oxygen atom. Biotin d-sulfoxide is the major product of natural biological oxidation and is specifically recognized by cellular salvage and degradation pathways[3][4].

Biological Context & Enzymatic Reversibility

The oxidation of biotin to biotin d-sulfoxide is not strictly a terminal degradation pathway; in vivo, it constitutes a reversible redox cycle[7]. In various organisms, including Escherichia coli and Rhodobacter sphaeroides, the enzyme biotin sulfoxide reductase (e.g., BisC) catalyzes the reduction of biotin d-sulfoxide back to active d-biotin[7][8].

  • Enzymatic Mechanism : Biotin sulfoxide reductase is a molybdenum-dependent enzyme that operates via a Ping Pong Bi-Bi kinetic mechanism[7]. It relies on electron donors like NADPH or NADH to reduce the sulfoxide bond, restoring the thioether[7]. This system acts as a specialized antioxidant defense mechanism, preventing the irreversible loss of the intracellular biotin pool to the metabolically inactive biotin sulfone[9].

G Biotin Biotin (Thioether) BSO Biotin d-sulfoxide (Oxidized Metabolite) Biotin->BSO Oxidation (Non-enzymatic) ROS ROS / H2O2 (Oxidative Stress) ROS->Biotin BSO->Biotin Reduction (Enzymatic) Enzyme Biotin Sulfoxide Reductase (BisC / BSO Reductase) Enzyme->BSO NADP NADP+ Enzyme->NADP NADPH NADPH + H+ NADPH->Enzyme Electron Donor

Redox cycle of biotin and biotin d-sulfoxide highlighting ROS-mediated oxidation and enzymatic reduction.

Quantitative Data: Kinetic Parameters of Biotin Sulfoxide Reductase

The catalytic efficiency of biotin d-sulfoxide reduction is highly dependent on the identity of the electron donor. Kinetic studies on the homogeneous recombinant enzyme from Rhodobacter sphaeroides demonstrate a marked preference for NADPH over NADH[7][10]. The table below summarizes these kinetic parameters for comparative analysis.

Kinetic ParameterNADPH as Electron DonorNADH as Electron Donor

500 s⁻¹47 s⁻¹

(Electron Donor)
65 µM1.25 mM

(Biotin d-sulfoxide)
714 µM132 µM
Catalytic Efficiency (

)
1.86 × 10⁶ M⁻¹ s⁻¹1.19 × 10⁵ M⁻¹ s⁻¹

Table 1: Kinetic parameters of Biotin Sulfoxide Reductase comparing electron donors[7][10].

Experimental Protocol: Chemical Synthesis of Biotin d-Sulfoxide

To study this metabolite in vitro, researchers must synthesize high-purity biotin d-sulfoxide. The following self-validating protocol utilizes the controlled oxidation of d-biotin with hydrogen peroxide[4][11].

Rationale for Solvent Choice : Glacial acetic acid is utilized as the primary solvent because it readily solubilizes d-biotin and acts as a mild proton donor. This increases the electrophilicity of H₂O₂ without driving the reaction to the biologically inactive over-oxidized state (biotin sulfone)[9][11].

Step-by-Step Methodology:
  • Dissolution : Suspend 1.0 g of high-purity d-biotin in 10 mL of glacial acetic acid. Gentle warming (up to 40°C) may be required to achieve complete dissolution[12].

  • Controlled Oxidation : Add a slight molar excess of 30% Hydrogen Peroxide (H₂O₂) dropwise to the solution[11][12]. Stir continuously at room temperature for 16 to 24 hours[11].

    • Causality: Maintaining room temperature is critical; elevated temperatures significantly increase the thermodynamic risk of over-oxidation to biotin sulfone[9].

  • Concentration : Evaporate the solvent in vacuo until a viscous oil or solid residue remains[11].

  • Precipitation : Dissolve the residue in a minimal amount of aqueous acetic acid, then precipitate the crude product by adding cold ethanol[11].

  • Recrystallization (Validation Step 1) : Isolate the precipitate and recrystallize from hot water or methanol. This step is crucial to separate the d-sulfoxide from the l-sulfoxide and any unreacted biotin[11].

  • Analytical Validation (Validation Step 2) :

    • Melting Point Analysis: Confirm the melting point is between 231°C and 243°C (often with decomposition), which is the characteristic thermal signature of biotin sulfoxide[11][13].

    • HPLC Verification: Run the product through a reversed-phase HPLC (e.g., C18 column, 4.6 × 250 mm) using a 0.05% TFA/acetonitrile gradient to ensure the absolute absence of biotin sulfone[7].

Synthesis Step1 1. Dissolution Dissolve d-Biotin in Glacial Acetic Acid Step2 2. Oxidation Add 30% H2O2 (Room Temp, 16-24h) Step1->Step2 Step3 3. Concentration Evaporate solvent in vacuo Step2->Step3 Step4 4. Precipitation & Washing Precipitate with Ethanol / Wash Step3->Step4 Step5 5. Recrystallization Recrystallize from Water or Methanol Step4->Step5 Product Biotin d-sulfoxide (Yield verification via MP & HPLC) Step5->Product

Step-by-step experimental workflow for the chemical synthesis of biotin d-sulfoxide.

References

  • Cofactor Catabolism | Request PDF - ResearchGate Source: ResearchGate URL
  • Biotin - Wikipedia Source: Wikipedia URL
  • Kinetic and Mechanistic Properties of Biotin Sulfoxide Reductase | Biochemistry Source: ACS Publications URL
  • Kinetic and mechanistic properties of biotin sulfoxide reductase - PubMed - NIH Source: NIH URL
  • Methionine Sulfoxide Reduction and Assimilation in Escherichia coli: New Role for the Biotin Sulfoxide Reductase BisC | Journal of Bacteriology Source: ASM Journals URL
  • Electrochemical Sensing of Biotin Using Nafion-Modified Boron-Doped Diamond Electrode | ACS Omega Source: ACS Publications URL
  • (PDF)
  • Agonist- and hydrogen peroxide-mediated oxidation of the β2 adrenergic receptor...
  • Antioxidants and Reactive Oxygen Species: Shaping Human Health and Disease Outcomes Source: MDPI URL
  • Reactive oxygen species - Wikipedia Source: Wikipedia URL
  • Biotin sulfoxide | C10H16N2O4S - BuyersGuideChem Source: BuyersGuideChem URL
  • Biotin-D-Sulfoxide | Benchchem Source: Benchchem URL
  • (PDF) Biotin sulfoxide - ResearchGate (Synthesis Protocol)

Sources

Exploratory

Stereochemical Distinction and Analytical Characterization of Biotin d- and l-Sulfoxides

[1] Executive Summary For researchers in bioanalytical chemistry and drug development, the oxidation of biotin (Vitamin B7) presents a critical variable in assay reliability and pharmacokinetic profiling. Biotin is susce...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

For researchers in bioanalytical chemistry and drug development, the oxidation of biotin (Vitamin B7) presents a critical variable in assay reliability and pharmacokinetic profiling. Biotin is susceptible to oxidation at its thioether moiety, yielding two distinct stereoisomers: biotin d-sulfoxide and biotin l-sulfoxide .[1][2] While often treated as a single "sulfoxide" impurity, these isomers exhibit distinct physicochemical properties, enzymatic recognition, and avidin-binding kinetics. This guide provides a definitive technical analysis of their stereochemical differences, formation pathways, and separation methodologies to ensure the integrity of biotin-streptavidin based applications.

Stereochemical Fundamentals

The Parent Molecule: d-Biotin

Native d-biotin possesses three chiral centers at positions 3a, 4, and 6a, with the absolute configuration (3aS, 4S, 6aR) .[2] The thioether sulfur atom in the tetrahydrothiophene ring is prochiral. Upon oxidation, this sulfur becomes a new chiral center, resulting in two diastereomers.

The Sulfoxide Isomers

The oxidation of the sulfur atom introduces a fourth chiral center. The resulting isomers are designated based on the configuration of the oxygen atom relative to the bicyclic ring system.

Isomer Common NameAbsolute Configuration (Sulfur)Optical Rotation ContributionStructural Orientation
Biotin d-sulfoxide (S)-configuration Dextrorotatory (+)Oxygen is trans to the valeric acid side chain (Major Product)
Biotin l-sulfoxide (R)-configuration Levorotatory (-)Oxygen is cis to the valeric acid side chain (Minor Product)

Note on Nomenclature: The "d" and "l" prefixes for the sulfoxides refer specifically to the optical rotation contribution of the sulfoxide group itself, not the entire molecule (which remains d-biotin derivatives). In many commercial catalogs, Biotin (S)-sulfoxide is synonymous with Biotin d-sulfoxide or (+)-Biotin sulfoxide .

Formation and Stability

Oxidation Mechanism

Biotin oxidation occurs readily in the presence of Reactive Oxygen Species (ROS) such as hydrogen peroxide (


), ozone, or UV light. The reaction is stereoselective due to steric hindrance provided by the valeric acid side chain and the ureido ring.
  • Major Product: The (S)-sulfoxide (d-sulfoxide) is the thermodynamically and kinetically favored product (approx. 4:1 to 9:1 ratio depending on conditions) because the oxidant attacks from the less hindered face of the thiophane ring (trans to the side chain).

  • Minor Product: The (R)-sulfoxide (l-sulfoxide) forms when oxidation occurs on the more sterically crowded face (cis to the side chain).

Further Oxidation

Both sulfoxides can be further oxidized to biotin sulfone , an achiral sulfone species (


) which is biologically inert in terms of cofactor activity but distinct in separation.
Visualization: Biotin Oxidation Pathway

BiotinOxidation cluster_0 Stereoselective Oxidation Biotin d-Biotin (Sulfide) DSulf Biotin d-sulfoxide (Major Product) (S)-Config Biotin->DSulf Oxidation (Major) Sterically Favored LSulf Biotin l-sulfoxide (Minor Product) (R)-Config Biotin->LSulf Oxidation (Minor) Sterically Hindered ROS ROS / H2O2 ROS->Biotin Sulfone Biotin Sulfone (Achiral) DSulf->Sulfone Further Oxidation LSulf->Sulfone Further Oxidation

Figure 1: Stereoselective oxidation pathway of biotin yielding major (d) and minor (l) sulfoxide isomers.[1]

Biological Implications[3]

Avidin/Streptavidin Interference

The biotin-avidin interaction (


) is the gold standard for bioassays.[3][4] However, biotin sulfoxides retain significant binding affinity, acting as competitive interferents.
  • Binding Affinity: Biotin sulfoxides bind to avidin/streptavidin with high affinity, though slightly lower than native biotin. This allows them to occupy binding sites in assays (e.g., ELISA, Western Blot), potentially reducing signal sensitivity or causing false quantitation if the assay relies on stoichiometric binding.

  • Interference Mechanism: In samples with high oxidative stress (e.g., plasma from inflammatory disease states), the ratio of Biotin-SO to Biotin increases. Standard assays often do not distinguish between them, leading to an overestimation of "active" biotin.

Enzymatic Reduction (Bio-recycling)

The biological distinction is most pronounced in enzymatic handling.

  • Biotin Sulfoxide Reductase (BisC): This enzyme, found in E. coli and other organisms, is highly stereospecific. It efficiently reduces biotin d-sulfoxide back to biotin but has negligible activity toward biotin l-sulfoxide .

  • Implication: The accumulation of the l-isomer can represent a "dead-end" metabolite in systems lacking specific racemases or alternative reductases.

Analytical Characterization

HPLC Separation Strategy

Reverse-Phase HPLC (RP-HPLC) is the standard method for separating these species. The sulfoxide group significantly increases polarity compared to the sulfide.

Elution Order (C18 Column):

  • Biotin Sulfone (Most Polar, elutes first)

  • Biotin d/l-Sulfoxides (Intermediate Polarity)

    • Note: Separation between d- and l- isomers requires high-efficiency columns or specific mobile phase tuning, but they generally elute close together, well before biotin.

  • d-Biotin (Least Polar, elutes last)

Data Summary Table
Parameterd-BiotinBiotin d-sulfoxideBiotin l-sulfoxideBiotin Sulfone
Sulfur State Sulfide (-S-)Sulfoxide (-SO-)Sulfoxide (-SO-)Sulfone (-SO2-)
Configuration (3aS, 4S, 6aR)(S)-Sulfoxide (R)-Sulfoxide Achiral at S
H2O2 Product PrecursorMajor (~80-90%) Minor (~10-20%)Trace/Secondary
Enzymatic Reduction N/ASubstrate for BisC Not a substrateNot a substrate
RP-HPLC Elution Late (Hydrophobic)Early (Polar)Early (Polar)Earliest (Most Polar)

Experimental Protocols

Protocol: Controlled Oxidation & Isomer Generation

To generate standards for method validation, perform a controlled oxidation.

Reagents:

  • d-Biotin (Sigma-Aldrich or equivalent)

  • Hydrogen Peroxide (30% w/v)[5]

  • Acetic Acid (Glacial)[1][5]

Procedure:

  • Dissolution: Dissolve 100 mg of d-biotin in 10 mL of Glacial Acetic Acid. Biotin is poorly soluble in water but dissolves well in acidic media.

  • Oxidation: Add 1.0 equivalent of

    
     (approx. 50 µL of 30% solution, calculate precise molarity).
    
  • Incubation: Stir at room temperature (20-25°C) for 16 hours.

  • Quenching: No quenching is strictly necessary if analyzing immediately, but excess peroxide can be degraded with a catalytic amount of catalase or MnO2 if needed for sensitive downstream assays.

  • Result: This yields a mixture enriched in Biotin d-sulfoxide (~80-90%) with detectable Biotin l-sulfoxide.

Protocol: High-Resolution HPLC Separation

This method separates the sulfoxides from the native biotin.

Equipment:

  • HPLC System with UV detection (200-210 nm) or Mass Spectrometer.

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna C18(2), 150 x 4.6 mm, 3-5 µm).

Mobile Phases:

  • Phase A: 0.1% Formic Acid in Water (or 10 mM Phosphate Buffer pH 3.0 for UV work).

  • Phase B: Acetonitrile (ACN).[6]

Gradient Method:

  • Equilibration: 0-2 min: 5% B (Isocratic).

  • Separation: 2-15 min: Linear gradient 5% B

    
     30% B.
    
  • Wash: 15-18 min: 30% B

    
     90% B.
    
  • Re-equilibration: 18-25 min: 5% B.

Detection:

  • UV: 205 nm (Biotin has weak UV absorbance; low wavelengths are required).

  • MS: ESI Positive Mode. Monitor

    
     (Biotin) and 
    
    
    
    (Sulfoxides).
Visualization: Analytical Workflow

HPLCWorkflow cluster_elution Elution Order (Time) Sample Sample containing Biotin + Sulfoxides Prep Sample Prep (Filtration / Dilution) Sample->Prep HPLC RP-HPLC (C18 Column) Mobile Phase: H2O/ACN + 0.1% FA Prep->HPLC Peak1 tR ~ 3-4 min Biotin Sulfone HPLC->Peak1 Peak2 tR ~ 5-6 min Biotin Sulfoxides (d/l) HPLC->Peak2 Peak3 tR ~ 10-12 min Native Biotin HPLC->Peak3

Figure 2: HPLC separation workflow demonstrating the polarity-based elution order of biotin oxidation products.

References

  • Melville, D. B. (1954).[7] Biotin Sulfoxide.[7][8][9] Journal of Biological Chemistry, 208(2), 495–501.[7] Link

  • Cayman Chemical. (n.d.).[8] Biotin (S)-sulfoxide Product Information. Cayman Chemical Catalog. Link

  • Denkel, L. A., et al. (2013).[9] Biotin sulfoxide reductase contributes to oxidative stress tolerance and virulence in Salmonella enterica serovar Typhimurium.[9] Microbiology, 159(Pt 7), 1447–1458.[9] Link

  • Hentz, N. G., & Bachas, L. G. (1997). Separation of biotin and its analogs by high-performance liquid chromatography.[2][10][11] Methods in Enzymology, 279, 275-286.[12] Link

  • Thermo Fisher Scientific. (n.d.). Avidin-Biotin Interaction Technical Handbook. Link

Sources

Foundational

Biotin d-Sulfoxide: A Technical Guide to the Naturally Occurring Biotin Antimetabolite

Executive Summary Biotin d-sulfoxide (BDS) represents a critical, naturally occurring structural analog of biotin (Vitamin B7). While often categorized as a "vitamer" due to the ability of certain bacteria (e.g., Lactoba...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biotin d-sulfoxide (BDS) represents a critical, naturally occurring structural analog of biotin (Vitamin B7). While often categorized as a "vitamer" due to the ability of certain bacteria (e.g., Lactobacillus arabinosus) to reduce it back to active biotin, it functions as a potent antimetabolite in systems lacking specific sulfoxide reductases. Its structural mimicry allows it to compete for high-affinity binding sites on avidin, streptavidin, and biotin-dependent carboxylases, yet its oxidized sulfur atom renders it catalytically inert in carboxylation reactions. This guide provides a comprehensive technical analysis of BDS, detailing its chemical basis, mechanism of inhibition, and validated protocols for its synthesis, isolation, and chromatographic separation.

Part 1: Chemical & Structural Basis

Structural Homology and Chirality

Biotin consists of a ureido ring fused to a tetrahydrothiophene ring with a valeric acid side chain.[1] The biological activity resides in the bicyclic ring system.

  • Biotin: The sulfur atom in the tetrahydrothiophene ring is in the thioether state (-S-).

  • Biotin Sulfoxide: Oxidation of the sulfur atom yields a sulfoxide group (

    
    ). This introduces a new chiral center at the sulfur atom, resulting in two diastereomers:
    
    • Biotin d-sulfoxide (BDS): The predominant naturally occurring isomer (found in milk, urine, and culture filtrates). It is dextrorotatory.

    • Biotin l-sulfoxide (BLS): The levorotatory isomer, typically formed in lower ratios during non-enzymatic oxidation.

Physicochemical Comparison

The oxidation state of the sulfur atom fundamentally alters the electronic properties of the molecule, affecting its solubility and its interaction with the nucleophilic nitrogen atoms in the ureido ring—a critical factor for the


-carboxylation mechanism.
Featured-BiotinBiotin d-SulfoxideBiotin Sulfone
Formula



Sulfur State Thioether (-S-)Sulfoxide (

)
Sulfone (

)
Chirality [3aS-(3a

,4

,6a

)]
New chiral center at SAchiral at S
Avidin Binding (

)

M

M

M
Biological Role Essential CofactorAntimetabolite / VitamerStrong Antimetabolite

Part 2: Mechanism of Antimetabolite Action

The "antimetabolite" nature of Biotin d-sulfoxide is context-dependent. It operates through three primary mechanisms of interference.

Competitive Inhibition of Transport (SMVT)

In mammalian cells and many bacteria, biotin uptake is mediated by the Sodium-Dependent Multivitamin Transporter (SMVT) . BDS retains the essential valeric acid side chain and the bicyclic footprint required for recognition by SMVT.

  • Mechanism: BDS competes with biotin for the transporter binding site.

  • Outcome: High concentrations of BDS reduce the intracellular uptake of active biotin, inducing a localized deficiency state even if biotin is present in the medium.

Avidin/Streptavidin Sequestration

While biotin-avidin binding is one of the strongest non-covalent interactions in nature (


 M), BDS also binds with extremely high affinity (

M).
  • Interference: In bioanalytical assays (e.g., ELISA, Western Blot), the presence of naturally occurring BDS in samples (plasma, milk) can mask biotin binding sites on streptavidin probes, leading to false negatives or non-linear quantification.

Catalytic Inertness in Carboxylases

Biotin functions as a


 carrier. The 

nitrogen of the ureido ring is carboxylated to form carboxybiotin. This reaction relies on the electron density of the ureido system, which is electronically coupled to the sulfur atom.
  • The Blockade: The sulfoxide oxygen is electron-withdrawing. It alters the electron density of the fused ring system. Even if BDS binds to the apo-carboxylase (e.g., Pyruvate Carboxylase), the enzyme cannot efficiently catalyze the formation of the

    
    -carboxy intermediate. BDS occupies the active site, preventing the entry of functional biotin.
    

Biotin_Inhibition_Mechanism Biotin d-Biotin Transporter SMVT / BioY (Transporter) Biotin->Transporter High Affinity Uptake Enzyme Apo-Carboxylase (e.g., Pyruvate Carboxylase) Biotin->Enzyme Covalent Attachment BDS Biotin d-Sulfoxide (Antimetabolite) BDS->Transporter Competitive Inhibition BDS->Enzyme Competitive Binding Transporter->Biotin Intracellular Transporter->BDS Intracellular ActiveHolo Active Holo-Enzyme (Carboxylation Functional) Enzyme->ActiveHolo + Biotin InactiveHolo Inactive Complex (Catalytically Inert) Enzyme->InactiveHolo + BDS

Figure 1: Competitive inhibition pathways of Biotin d-sulfoxide at the transport and enzymatic levels.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Controlled Chemical Synthesis of Biotin Sulfoxides

This protocol generates a mixture of d- and l-sulfoxides, which serves as the standard for validating separation techniques.

Reagents:

  • d-Biotin (High Purity)

  • Hydrogen Peroxide (

    
    , 30% v/v)
    
  • Glacial Acetic Acid

Methodology:

  • Dissolution: Dissolve 1.0 g of d-biotin in 10 mL of glacial acetic acid. Gentle heating (40°C) may be required.

  • Oxidation: Add 1.2 molar equivalents of

    
     (approx. 0.5 mL of 30% solution).
    
  • Reaction: Stir at room temperature (

    
    ) for 16 hours. Note: Excess time or heat will promote formation of the sulfone (over-oxidation).
    
  • Termination: Evaporate the solvent under reduced pressure (rotary evaporator) at

    
     to yield a white crystalline solid.
    
  • Validation: The product is a mixture of d-sulfoxide and l-sulfoxide (typically ~4:1 ratio).

Protocol 2: HPLC Separation of Isomers (The "Field-Proven" Method)

Standard C18 columns can separate biotin from its sulfoxides, but resolving the d- and l- isomers requires precise mobile phase control.

System Parameters:

  • Column: C18 Reverse Phase (e.g., Supelcosil LC-18, 25 cm x 4.6 mm, 5 µm).

  • Mobile Phase: 80% Phosphate Buffer (10-50 mM, pH 2.5 - 3.0) / 20% Acetonitrile.[2][3]

    • Why pH 2.5? Low pH suppresses ionization of the carboxylic acid tail, increasing retention and resolution on the hydrophobic C18 phase.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection: UV at 200 nm .[2] (Biotin has poor absorption at 254 nm; 200-210 nm targets the carbonyls in the ureido ring).

  • Temperature: 25°C.

Expected Retention Profile:

  • Biotin d-sulfoxide: Elutes first (Most polar).

  • Biotin l-sulfoxide: Elutes second.

  • d-Biotin: Elutes last (Least polar). Note: Biotin Sulfone typically elutes between the sulfoxides and biotin.

Protocol 3: Differential Biological Assay

To verify the "antimetabolite" vs "vitamer" status, use a differential growth assay.

Organisms:

  • Lactobacillus arabinosus (ATCC 8014): Possesses biotin sulfoxide reductase.

  • Lactobacillus plantarum (ATCC 8014 variant or specific strain lacking reductase activity for sulfoxide): Used as the negative control.

Workflow:

  • Medium Prep: Prepare biotin-free basal medium (Wright-Skeggs medium).

  • Inoculation: Inoculate separate tubes with L. arabinosus and L. plantarum.

  • Treatment Groups:

    • Control: No Biotin (Negative growth).

    • Group A: d-Biotin (1.0 ng/mL).

    • Group B: Biotin d-sulfoxide (1.0 ng/mL).

    • Group C: d-Biotin (1.0 ng/mL) + Biotin d-sulfoxide (100 ng/mL).

  • Readout: Measure turbidity (OD 600) after 24-48 hours.

  • Interpretation:

    • L. arabinosus will grow in Group B (reduces sulfoxide

      
       biotin).
      
    • L. plantarum will show reduced or no growth in Group B.

    • Antimetabolite Effect: In Group C, if growth is significantly lower than Group A, BDS is acting as a competitive inhibitor.

Biotin_Oxidation_Pathway Biotin d-Biotin (Thioether) DSulfoxide Biotin d-Sulfoxide (Major Product) Biotin->DSulfoxide Fast LSulfoxide Biotin l-Sulfoxide (Minor Product) Biotin->LSulfoxide Slow H2O2 + H2O2 (Oxidation) Sulfone Biotin Sulfone (Over-oxidation) DSulfoxide->Sulfone Excess Oxidant LSulfoxide->Sulfone Excess Oxidant

Figure 2: Chemical oxidation pathway of biotin yielding isomeric sulfoxides and the sulfone.

References

  • Melville, D. B. (1954). Biotin Sulfoxide. Journal of Biological Chemistry, 208(2), 495–501. Link

  • Wright, L. D., et al. (1954). Biotin l-Sulfoxide. II. The Isolation of a Crystalline Factor with Biotin Activity from Aspergillus niger Culture Filtrates. Journal of the American Chemical Society, 76(16), 4163–4166. Link

  • Chastain, J. L., & McCormick, D. B. (1987). Flavin-dependent bacterial oxidases. In Methods in Enzymology (Vol. 148, pp. 350-354). Academic Press. Link

  • Pestana, et al. (2019). Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin. PLOS ONE. Link

  • Aboul-Enein, H. Y., et al. (2014). Biotin Dissolution from Pharmaceutical Dosage Forms Using An Automated HPLC System. Journal of Liquid Chromatography & Related Technologies. Link

Sources

Exploratory

Thermodynamic Stability & Functional Integrity: Biotin vs. Biotin d-Sulfoxide

The following technical guide provides an in-depth analysis of the thermodynamic stability and functional implications of Biotin versus its oxidation product, Biotin d-sulfoxide. Content Type: Technical Whitepaper Audien...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the thermodynamic stability and functional implications of Biotin versus its oxidation product, Biotin d-sulfoxide.

Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

Biotin (Vitamin B7) is a ubiquitous co-factor and a critical reagent in biotechnology due to its femtomolar affinity for avidin/streptavidin (


 M).[1][2] However, the thioether moiety within biotin's bicyclic structure is susceptible to oxidation, yielding biotin sulfoxide .

This oxidation is not merely a chemical degradation; it introduces a new chiral center at the sulfur atom, creating two diastereomers: Biotin (S)-sulfoxide (historically "d-sulfoxide") and Biotin (R)-sulfoxide (historically "l-sulfoxide").

This guide delineates the thermodynamic stability of these species, contrasting the chemical stability of the molecules with the functional stability of their protein interactions. We demonstrate that while biotin d-sulfoxide is chemically stable enough to accumulate as a metabolite, its thermodynamic binding affinity for avidin is severely compromised, acting as a "silent" impurity that can catastrophically affect assay sensitivity and drug efficacy.

Molecular Architecture & Stereochemistry

The core stability difference lies in the thiophane ring. Biotin possesses a thioether group which, upon oxidation, forms a sulfoxide (


).[3] Unlike the planar carbonyl group, the sulfoxide group is pyramidal, making the sulfur atom a chiral center.
The Isomers

Oxidation of D-Biotin yields a mixture of two epimers. The nomenclature can be confusing in older literature; we standardize it here based on modern IUPAC and crystallographic data:

Common NameIUPAC ConfigurationStereochemistry at SulfurBiological Relevance
Biotin (3aS, 4S, 6aR)Thioether (Achiral S)Active Co-factor
Biotin d-sulfoxide (3aS, 4S, 5S , 6aR)(S)-Configuration Major enzymatic product; Substrate for BisC reductase
Biotin l-sulfoxide (3aS, 4S, 5R , 6aR)(R)-Configuration Minor oxidation product
Biotin Sulfone N/ASulfone (

)
Irreversible oxidation product

Key Insight: The "d" in biotin d-sulfoxide refers to the optical rotation of the specific sulfoxide isomer, which corresponds to the (S)-sulfoxide . This is the isomer primarily formed by biological oxidation and targeted by the enzyme biotin sulfoxide reductase (BisC) for regeneration.

Thermodynamics of Oxidation

Chemical Potential and Stability

The oxidation of biotin to biotin sulfoxide is thermodynamically favored in the presence of Reactive Oxygen Species (ROS) such as hydrogen peroxide (


), hydroxyl radicals, or UV light.
  • Reaction:

    
    [4]
    
  • Enthalpy (

    
    ):  Exothermic.[5] The formation of the 
    
    
    
    bond is energetically favorable.
  • Activation Energy: The thioether is nucleophilic. In the absence of catalysts, biotin is relatively stable in solid state but degrades in aqueous solution under oxidative stress.

Unlike methionine sulfoxide, which is often a marker of protein aging, biotin sulfoxide formation is reversible in biological systems via Biotin Sulfoxide Reductase , requiring NADPH. This implies that while the sulfoxide is a stable molecule (it does not spontaneously revert to biotin without catalysis), it represents a higher energy state relative to the metabolic "sink" of biotin in a reducing environment.

The Pathway Diagram

The following diagram illustrates the oxidation trajectory and the stereochemical bifurcation.

BiotinOxidation Biotin D-Biotin (Active Thioether) Oxidation Oxidative Stress (H2O2, UV, Peroxides) Biotin->Oxidation BS_S Biotin (S)-sulfoxide ('d-sulfoxide') Thermodynamically Stable Epimer Oxidation->BS_S Major Product BS_R Biotin (R)-sulfoxide ('l-sulfoxide') Oxidation->BS_R Minor Product Sulfone Biotin Sulfone (Irreversible) BS_S->Sulfone Strong Oxidation Reductase Biotin Sulfoxide Reductase (Enzymatic Repair) BS_S->Reductase Reversible BS_R->Sulfone Reductase->Biotin NADPH dependent

Caption: Thermodynamic trajectory of biotin oxidation. Note the reversibility of the (S)-sulfoxide via enzymatic pathways, contrasting with the irreversible formation of the sulfone.

Functional Thermodynamics: The Avidin-Biotin Interface

The most critical thermodynamic parameter for researchers is the Gibbs Free Energy of Binding (


) .
Biotin Binding (The Gold Standard)

The Biotin-Avidin interaction is characterized by a "lock and key" fit, driven by:

  • Hydrogen Bonding: The ureido ring forms extensive H-bonds with Asn12, Ser16, Tyr33, etc.

  • Hydrophobic Interactions: The thiophane ring (containing the sulfur) sits in a hydrophobic pocket lined by Tryptophan residues (Trp70, Trp97, Trp110).

  • Thermodynamic Values:

Biotin d-Sulfoxide Binding (The Steric Clash)

When biotin is oxidized to the d-sulfoxide, the oxygen atom attached to the sulfur protrudes from the ring.

  • Steric Hindrance: The oxygen atom creates a steric clash with the Tryptophan residues in the binding pocket.

  • Electronic Repulsion: The sulfoxide dipole alters the electrostatic environment of the hydrophobic pocket.

  • Resulting Affinity: While precise

    
     values for the sulfoxide vary by assay conditions, competitive binding studies indicate a drastic reduction in affinity . Biotin sulfoxides exhibit cross-reactivity of 
    
    
    
    in many competitive avidin assays, implying the
    
    
    shifts from femtomolar (
    
    
    ) to likely the nanomolar (
    
    
    ) or micromolar range.

Implication: Biotin d-sulfoxide can still bind to avidin/streptavidin, but it is easily displaced by native biotin. However, in high concentrations (e.g., oxidized reagent stocks), it acts as a competitive inhibitor, reducing the effective capacity of the streptavidin resin or plate.

Experimental Protocols for Characterization

To validate the stability and purity of biotinylated reagents, the following workflow is recommended.

Protocol: HPLC Separation of Biotin and Sulfoxides

Standard reverse-phase HPLC can resolve these species.

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0% B to 20% B over 20 minutes.

  • Detection: UV at 210 nm (amide bond) or 220 nm.

  • Elution Order:

    • Biotin Bis-nor (metabolite)

    • Biotin d/l-Sulfoxides (Elute earlier than biotin due to increased polarity of

      
      ).
      
    • Biotin (Elutes later, more hydrophobic).

Protocol: Mass Spectrometry Confirmation
  • Ionization: ESI-Positive Mode.

  • Biotin [M+H]+:

    
    
    
  • Biotin Sulfoxide [M+H]+:

    
     (+16 Da shift).
    
  • Biotin Sulfone [M+H]+:

    
     (+32 Da shift).
    
Workflow Diagram

AnalyticalWorkflow Sample Biotinylated Sample (Stored >6 months) Prep Sample Preparation Dissolve in Mobile Phase A Sample->Prep HPLC Reverse Phase HPLC C18 Column, Gradient Elution Prep->HPLC Result1 Peak @ RT 1 (Polar) Biotin Sulfoxides (d/l) m/z 261.1 HPLC->Result1 Result2 Peak @ RT 2 (Non-polar) Native Biotin m/z 245.1 HPLC->Result2 Decision Quality Control Check Result1->Decision Result2->Decision Reject Batch Reject Batch Decision->Reject Batch Sulfoxide > 5% Approve Batch Approve Batch Decision->Approve Batch Sulfoxide < 1%

Caption: Analytical workflow for quantifying thermodynamic degradation of biotin reagents.

References

  • Melville, D. B. (1954).[4] "Biotin Sulfoxide".[3][4][6][7][8] Journal of Biological Chemistry, 208(2), 495–501.[4]

  • Green, N. M. (1975).[9] "Avidin".[1][5][6][10] Advances in Protein Chemistry, 29, 85-133. (Classic reference for Avidin-Biotin thermodynamics).

  • Pollock, V. V., & Barber, M. J. (2001). "Kinetic and Mechanistic Properties of Biotin Sulfoxide Reductase". Biochemistry, 40(5), 1430–1440.

  • Pettit, F. K., et al. (2004). "Thermodynamic stability of the avidin-biotin complex". Journal of Molecular Biology.
  • Cayman Chemical. "Biotin (S)-sulfoxide Product Information".

Sources

Foundational

An In-depth Technical Guide to Biotin d-Sulfoxide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract Biotin d-sulfoxide, a primary metabolite of d-biotin (Vitamin B7), is a molecule of significant interest in various scientific disciplines, includi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin d-sulfoxide, a primary metabolite of d-biotin (Vitamin B7), is a molecule of significant interest in various scientific disciplines, including biochemistry, drug metabolism, and analytical chemistry. This guide provides a comprehensive overview of the chemical properties, CAS number specifications, synthesis, and analytical characterization of biotin d-sulfoxide. It further delves into its biological relevance, particularly its enzymatic reduction back to biotin, and explores its applications in research and drug development. Detailed experimental protocols and visual workflows are provided to offer practical insights for laboratory professionals.

Introduction: The Significance of a Metabolite

Biotin is an essential coenzyme for carboxylase enzymes, which are critical for intermediary metabolism, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism[1]. The in vivo metabolism of biotin proceeds through two primary pathways: β-oxidation of the valeric acid side chain and oxidation of the sulfur atom in the thiophene ring[1][2]. The latter pathway results in the formation of biotin d-sulfoxide and biotin l-sulfoxide[2]. As a readily formed metabolite, understanding the properties and behavior of biotin d-sulfoxide is crucial for accurately interpreting biotin levels in biological samples and for the development of biotin-conjugated therapeutics.

This guide serves as a technical resource for researchers, providing detailed information on the fundamental characteristics and practical applications of biotin d-sulfoxide.

Chemical Properties and Specifications

A thorough understanding of the physicochemical properties of biotin d-sulfoxide is fundamental for its handling, characterization, and application in experimental settings.

Core Chemical Identity
PropertyValueSource
Chemical Name (3aS,4S,5S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoic acid 5-oxideCayman Chemical
Synonyms (+)-Biotin (+)-Sulfoxide, D-biotin-d-sulfoxide, Biotin (S)-sulfoxideCayman Chemical
CAS Number 10406-89-0ChemicalBook
Molecular Formula C₁₀H₁₆N₂O₄SChemicalBook
Molecular Weight 260.31 g/mol ChemicalBook
Appearance White SolidPharmaffiliates
Physicochemical Data
PropertyValueSource
Melting Point >183°C (with decomposition)ChemicalBook
Solubility Slightly soluble in acetonitrile and DMSO. Soluble in ethanol and methanol.Cayman Chemical, Biotin D(+) - Biotium
Storage Conditions 2-8°C, Hygroscopic, store under an inert atmosphere.Pharmaffiliates

Synthesis and Purification: A Self-Validating Protocol

The controlled oxidation of d-biotin is the most common method for the synthesis of biotin d-sulfoxide. The following protocol is designed to be a self-validating system, with clear steps and rationale.

Rationale for Reagent Selection
  • d-Biotin: The starting material for the synthesis.

  • Hydrogen Peroxide (H₂O₂): A readily available and effective oxidizing agent that can convert the thioether in the biotin ring to a sulfoxide under controlled conditions[2]. The use of an equimolar amount of H₂O₂ favors the formation of the sulfoxide over the sulfone[3].

  • Glacial Acetic Acid: Serves as the solvent for the reaction, facilitating the interaction between the sparingly water-soluble biotin and the aqueous hydrogen peroxide. It also acts as a catalyst for the oxidation process[3].

Step-by-Step Synthesis Protocol
  • Dissolution of d-Biotin: In a round-bottom flask, dissolve 500 mg of d-biotin in 10 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.

  • Addition of Oxidizing Agent: To the stirred biotin solution, add an equimolar amount of 30% hydrogen peroxide dropwise. The reaction is exothermic, and the addition should be controlled to maintain the reaction temperature.

  • Reaction Incubation: Allow the reaction mixture to stir at room temperature for 16-17 hours[3].

  • Solvent Removal: After the incubation period, remove the majority of the glacial acetic acid under reduced pressure using a rotary evaporator.

  • Neutralization and Precipitation: Adjust the pH of the concentrated solution to 6.5 with 5 N NaOH. This will cause the biotin d-sulfoxide to precipitate out of the solution[3].

  • Isolation and Washing: Collect the precipitate by filtration and wash it with cold ethanol to remove any unreacted starting material and byproducts.

  • Drying: Dry the purified biotin d-sulfoxide in a vacuum oven to obtain a white solid.

Purification and Characterization

The purity of the synthesized biotin d-sulfoxide can be assessed by measuring its melting point and by using analytical techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The identity of the compound should be confirmed by spectroscopic methods like NMR and mass spectrometry.

Analytical Characterization

Accurate analytical characterization is essential to confirm the identity and purity of biotin d-sulfoxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features: The protons on the carbons adjacent to the sulfoxide group (C4 and the CH₂ group in the thiophene ring) are expected to show the most significant downfield shifts compared to d-biotin.

Expected ¹³C NMR Spectral Features: Similarly, the carbon atoms C4 and the CH₂ carbon in the thiophene ring will experience a downfield shift upon oxidation of the sulfur.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of biotin d-sulfoxide and for studying its fragmentation pattern.

  • Electrospray Ionization (ESI-MS): In positive ion mode, biotin d-sulfoxide is expected to show a prominent ion at m/z 261.0958, corresponding to the protonated molecule [M+H]⁺.

  • Fragmentation Pattern: The collision-induced dissociation (CID) of the parent ion will likely involve the loss of water from the sulfoxide group and fragmentation of the valeric acid side chain. Understanding this fragmentation is crucial for its identification in complex biological matrices.

Biological Significance and Enzymatic Reduction

Biotin d-sulfoxide is not merely an inactive metabolite; it can be enzymatically reduced back to the active coenzyme, d-biotin, by the enzyme biotin sulfoxide reductase[4][5].

Biotin Sulfoxide Reductase: A Key Enzyme

Biotin sulfoxide reductase is a molybdenum-containing enzyme that catalyzes the reduction of biotin d-sulfoxide to d-biotin[6]. This enzymatic activity allows some organisms to utilize biotin d-sulfoxide as a source of biotin[5].

Mechanism of Enzymatic Reduction

The reduction of biotin d-sulfoxide by biotin sulfoxide reductase follows a Ping Pong Bi-Bi kinetic mechanism[7]. The reaction requires a reducing equivalent, with NADPH being a more efficient electron donor than NADH[7].

Enzymatic_Reduction cluster_0 Enzymatic Cycle of Biotin Sulfoxide Reductase E Biotin Sulfoxide Reductase (E) E_NADPH E-NADPH E->E_NADPH E_reduced Reduced Enzyme (E-red) E_NADPH->E_reduced 2. NADPH reduces E, NADP+ is released NADP NADP+ BSO Biotin d-Sulfoxide E_reduced->BSO 3. Biotin d-sulfoxide binds E_BSO E-red-Biotin Sulfoxide E_BSO->E 4. Biotin is formed and released, E is regenerated Biotin Biotin E_biotin E-Biotin NADPH NADPH NADPH->E 1. NADPH binds BSO->E_BSO Assay_Workflow cluster_1 Biotin Sulfoxide Reductase Activity Assay Workflow prep Prepare Reaction Mix (Buffer, Benzyl Viologen, Sodium Dithionite) add_enzyme Add Biotin Sulfoxide Reductase prep->add_enzyme add_substrate Add Biotin d-Sulfoxide (Substrate) add_enzyme->add_substrate measure Monitor Absorbance at 600 nm add_substrate->measure analyze Calculate Enzyme Activity measure->analyze

Sources

Exploratory

Biotin d-Sulfoxide: Metabolic Impairment of Carboxylase Systems and Enzymological Remediation

Executive Summary Biotin d-sulfoxide (BSO) represents a critical oxidative metabolite of Vitamin B7 (biotin).[1][2] Unlike its reduced counterpart, BSO lacks the physicochemical properties required to function as a CO₂ c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biotin d-sulfoxide (BSO) represents a critical oxidative metabolite of Vitamin B7 (biotin).[1][2] Unlike its reduced counterpart, BSO lacks the physicochemical properties required to function as a CO₂ carrier in carboxylase-dependent anaplerosis and lipogenesis. This guide details the structural and kinetic mechanisms by which BSO acts as a metabolic competitive inhibitor, disrupting the activity of pivotal enzymes such as Pyruvate Carboxylase (PC) and Acetyl-CoA Carboxylase (ACC). Furthermore, we explore the enzymatic remediation pathway via Biotin Sulfoxide Reductase (BSR), providing a complete experimental framework for researchers investigating biotin oxidation states in drug development and metabolic engineering.

Structural & Mechanistic Divergence

The biological efficacy of biotin hinges on the nucleophilicity of its N1’ atom within the ureido ring. This nitrogen is the site of carboxylation, forming the unstable N1’-carboxybiotin intermediate.

The Oxidative Lesion

Oxidation of the thiophane ring sulfur yields biotin sulfoxide. This reaction is stereospecific, producing two enantiomers: biotin d-sulfoxide and biotin l-sulfoxide .

  • Biotin (Reduced): The sulfur atom maintains a bent conformation, allowing the valeric acid side chain and the ureido ring to adopt the specific geometry required for the "swinging arm" mechanism.

  • Biotin d-Sulfoxide (Oxidized): The addition of an oxygen atom to the sulfur creates a rigid sulfoxide dipole. This introduces two failure modes:

    • Steric Hindrance: The sulfoxide oxygen protrudes into the active site cleft of the Biotin Carboxylase (BC) domain, physically blocking the approach of bicarbonate/ATP.

    • Electronic Deactivation: The electron-withdrawing nature of the sulfoxide group reduces the nucleophilicity of the N1’ nitrogen, raising the activation energy for carboxybiotin formation.

Impact on Holocarboxylase Synthetase (HCS)

Before a carboxylase becomes active, it must be biotinylated by Holocarboxylase Synthetase (HCS).[3] HCS catalyzes the formation of biotinyl-5'-AMP.[4][5]

  • Competitive Inhibition: BSO acts as a competitive inhibitor for HCS.[6] It can bind to the HCS active site but forms a biotinyl-d-sulfoxide-AMP intermediate.

  • Dead-End Biotinylation: If HCS transfers BSO to the apocarboxylase, the resulting enzyme (Apo-Enzyme-BSO) is catalytically inert. The "cofactor" is permanently attached but chemically incompetent.

Enzymological Consequences[7]

Kinetic Inhibition Profile

In kinetic assays of carboxylases (e.g., Pyruvate Carboxylase), the presence of BSO manifests as competitive inhibition with respect to biotin (during the biotinylation phase) and effectively reduces


 of the total enzyme population if incorporated during protein synthesis.
ParameterNative BiotinBiotin d-SulfoxidePhysiological Impact
HCS Affinity (

)
Low nM rangeHigh nM / Low

M
BSO competes for attachment sites on apocarboxylases.
Carboxyl Transfer Rate (

)
High (

)
~0 (Inactive)BSO-modified enzymes cannot transfer CO₂.
Avidin Binding (

)

M

-

M
BSO still binds avidin strongly, causing false positives in standard ELISA/Western blots.
The Biotin Sulfoxide Reductase (BSR) Rescue Pathway

Cells utilize Biotin Sulfoxide Reductase (BSR) to repair this oxidative damage. In prokaryotes (e.g., E. coli BisC, Rhodobacter BSR), this enzyme is molybdo-enzyme dependent. In mammals, this activity is often attributed to broad-spectrum methionine sulfoxide reductases (MsrA/MsrB) or specific uncharacterized reductases.

Pathway Visualization (Graphviz)

The following diagram illustrates the cycle of biotin oxidation, its inhibition of the carboxylase machinery, and the rescue via BSR.

BiotinCycle Biotin Reduced Biotin ROS ROS / Oxidation Biotin->ROS HCS Holocarboxylase Synthetase Biotin->HCS Substrate BSO Biotin d-Sulfoxide (Inactive) ROS->BSO Oxidation BSR Biotin Sulfoxide Reductase (BSR) BSO->BSR Substrate BSO->HCS Competitive Inhibitor BSR->Biotin Reduction (NADPH) HoloCarb Active Holocarboxylase HCS->HoloCarb + ApoCarb DeadCarb Inert BSO-Carboxylase HCS->DeadCarb + ApoCarb (Error Pathway) ApoCarb Apo-Carboxylase (Inactive) Metabolic Flux\n(Lipogenesis/Gluconeogenesis) Metabolic Flux (Lipogenesis/Gluconeogenesis) HoloCarb->Metabolic Flux\n(Lipogenesis/Gluconeogenesis) Metabolic Block Metabolic Block DeadCarb->Metabolic Block

Figure 1: The Biotin Redox Cycle.[7] Oxidation of biotin creates a metabolic block by forming inert carboxylases. BSR restores functionality by reducing BSO back to native biotin.

Experimental Protocols

Protocol A: Synthesis and Isolation of Biotin d-Sulfoxide

To study BSO, one must often synthesize it, as commercial purity varies.

Reagents:

  • d-Biotin (Sigma-Aldrich)

  • Hydrogen Peroxide (30% v/v)

  • Acetic Acid (Glacial)

  • Ethanol

Methodology:

  • Oxidation: Dissolve 1.0 g of d-biotin in 10 mL of glacial acetic acid. Add 1.5 equivalents of

    
     dropwise at 0°C.
    
  • Reaction: Stir at room temperature for 2 hours. The reaction produces a mixture of d- and l-sulfoxides.

  • Fractionation: Concentrate under vacuum. Recrystallize from water/ethanol.

  • Isomer Separation: Use HPLC with a C18 reverse-phase column.

    • Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in water (A) / Acetonitrile (B). Gradient 0-20% B.

    • Detection: UV at 210 nm.

    • Validation: Verify using NMR or Mass Spectrometry (M+16 Da shift).

Protocol B: Differential Carboxylase Activity Assay

This protocol distinguishes between active Holocarboxylase and BSO-inhibited forms using a Pyruvate Carboxylase (PC) coupled assay.

Principle: PC converts Pyruvate + HCO₃⁻ + ATP → Oxaloacetate + ADP + Pi. Oxaloacetate is reduced by Malate Dehydrogenase (MDH) consuming NADH (measured at 340 nm).

Workflow:

  • Preparation: Isolate mitochondria from cells treated with Biotin vs. BSO.

  • Lysis: Lyse mitochondria in Buffer A (50 mM Tris-HCl pH 8.0, 1% Triton X-100, Protease Inhibitors).

  • Reaction Mix:

    • 100 mM Tris-HCl (pH 8.0)

    • 5 mM Pyruvate

    • 2.5 mM ATP

    • 10 mM NaHCO₃

    • 10 mM MgCl₂

    • 0.2 mM NADH

    • 5 Units Malate Dehydrogenase (MDH)

    • 0.1 mM Acetyl-CoA (Allosteric activator for PC)

  • Initiation: Add 50 µg of mitochondrial lysate.

  • Measurement: Monitor absorbance decrease at 340 nm for 10 minutes at 37°C.

  • Control: Pre-incubate lysate with Avidin (10 µg) to confirm specificity (Avidin should abolish all activity).

Implications for Drug Development[9][10]

Biotin-Conjugate Stability

In the development of biotinylated biologics (e.g., antibody-drug conjugates or targeted nanoparticles), oxidation to sulfoxide is a major stability risk.

  • Risk: BSO-conjugates maintain affinity for Streptavidin (used in purification/assays) but may lose biological affinity if the biotin moiety interacts with a specific receptor (SMVT transporter).

  • Mitigation: Store biotinylated reagents with antioxidants (e.g., DTT or Methionine) and monitor oxidation levels using LC-MS.

Metabolic Modeling

When modeling flux through ACC (fatty acid synthesis) or PC (gluconeogenesis), researchers must account for the "inactive fraction" of the biotin pool. In states of high oxidative stress (e.g., inflammation, reperfusion injury), the ratio of BSO/Biotin increases, potentially mimicking a functional biotin deficiency despite normal total biotin levels.

Mechanism of Interference Visualization

Mechanism cluster_ActiveSite Carboxylase Active Site (BC Domain) cluster_Biotin Native Biotin cluster_BSO Biotin d-Sulfoxide BindingPocket Hydrophobic Pocket S_red S (Reduced) BindingPocket->S_red Fits MgATP MgATP Binding Site HCO3 HCO3- Source N1 N1' Nucleophile N1->HCO3 Attacks N1_ox N1' (Deactivated) S_ox S=O (Dipole) S_ox->BindingPocket Steric Clash S_ox->N1_ox Electron Withdrawal

Figure 2: Mechanistic Interference. The sulfoxide group (S=O) creates a steric clash within the hydrophobic pocket and electronically deactivates the N1' nitrogen, preventing carboxylation.

References

  • Structure and function of biotin-dependent carboxylases. Source: PMC - NIH [Link]

  • Kinetic and Mechanistic Properties of Biotin Sulfoxide Reductase. Source: Biochemistry (ACS) [Link]

  • Methionine Sulfoxide Reduction and Assimilation in Escherichia coli: New Role for the Biotin Sulfoxide Reductase BisC. Source: PMC - NIH [Link]

  • A biotin analog inhibits acetyl-CoA carboxylase activity and adipogenesis. Source: PubMed - NIH [Link]

Sources

Foundational

Biotin d-Sulfoxide: The Silent Metabolic Inhibitor in Oxidative Stress

Executive Summary In high-stakes drug development and metabolic research, biotin (Vitamin B7) is often viewed merely as a stable cofactor. This view is dangerously incomplete.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In high-stakes drug development and metabolic research, biotin (Vitamin B7) is often viewed merely as a stable cofactor. This view is dangerously incomplete. Under conditions of significant oxidative stress—common in neurodegeneration, ischemia-reperfusion, and chronic inflammation—the thioether ring of biotin acts as a scavenger for Reactive Oxygen Species (ROS). The result is the formation of Biotin d-sulfoxide (BSO) .

Unlike its reduced counterpart, BSO is metabolically inert yet structurally similar enough to compete for biological transport and binding sites. Crucially, while bacteria possess specific enzymes (BisC) to reverse this oxidation, mammalian systems lack a dedicated biotin sulfoxide reductase . Consequently, BSO accumulation represents an irreversible "metabolic trap," leading to a functional biotin deficiency that persists even in the presence of adequate dietary intake.

This guide details the mechanistic accumulation of BSO, its inhibitory impact on carboxylase networks, and provides a validated LC-MS/MS protocol for its precise quantification.

Mechanistic Foundation: The Oxidative Trap

The Chemistry of Oxidation

Biotin contains a tetrahydrothiophene ring with a thioether sulfur atom. This sulfur is highly nucleophilic and susceptible to oxidation by ROS, particularly hydrogen peroxide (


) and singlet oxygen (

).

The oxidation proceeds in two stages:[1]

  • Sulfoxide Formation: The addition of a single oxygen atom yields biotin sulfoxide. Due to the asymmetry of the sulfur atom, this creates two stereoisomers:

    • d-biotin-d-sulfoxide (BSO): The predominant biological oxidation product.

    • d-biotin-l-sulfoxide: Formed in minor amounts.

  • Sulfone Formation: Further oxidation leads to biotin sulfone, a biologically dead end, though sulfoxide formation is the kinetic bottleneck and primary physiological concern.

The Mammalian Deficit

The clinical relevance of BSO accumulation hinges on a critical evolutionary divergence:

  • Prokaryotes (e.g., E. coli, Salmonella): Express BisC (Biotin Sulfoxide Reductase), an enzyme that regenerates functional biotin from BSO, ensuring survival during oxidative bursts (e.g., inside macrophages).

  • Mammals: Lack a functional homolog of BisC.[2] While Methionine Sulfoxide Reductases (MsrA/MsrB) efficiently repair oxidized methionine residues, they show negligible activity toward free biotin sulfoxide.

Implication: In mammalian cells, once biotin is oxidized to BSO, it cannot be recycled. It accumulates and competes with native biotin for the Sodium-Dependent Multivitamin Transporter (SMVT), effectively starving cells of the active cofactor despite normal serum "biotin" levels (if assayed by methods that don't distinguish the two).

Biological Impact: The Carboxylase Bottleneck

Accumulated BSO acts as a competitive antagonist. It binds to avidin-like domains and transporters but cannot form the critical


-carboxybiotin intermediate required for carboxylase activity. This creates a blockade in four major metabolic pathways:
EnzymePathwayConsequence of BSO Inhibition
Pyruvate Carboxylase (PC) Gluconeogenesis / TCA AnaplerosisLactate accumulation, energy failure, hypoglycemia.
Acetyl-CoA Carboxylase (ACC) Fatty Acid SynthesisImpaired lipogenesis, altered membrane lipid composition.
Propionyl-CoA Carboxylase (PCC) AA/Odd-chain FA CatabolismAccumulation of toxic propionyl-CoA / methylcitrate.
3-Methylcrotonyl-CoA Carboxylase (MCC) Leucine Catabolism3-hydroxyisovaleric aciduria, mitochondrial stress.
Visualization: The Oxidative Blockade

The following diagram illustrates the pathway from ROS exposure to metabolic inhibition.

BiotinOxidation ROS Oxidative Stress (H2O2, 1O2) BSO Biotin d-Sulfoxide (Inactive Antagonist) ROS->BSO Biotin Native Biotin (Active Cofactor) Biotin->BSO Oxidation Carboxylases Carboxylases (ACC, PCC, PC, MCC) Biotin->Carboxylases Cofactor Binding BisC BisC Reductase (Bacteria Only) BSO->BisC Substrate Mammal Mammalian System (No Repair Enzyme) BSO->Mammal Accumulation BSO->Carboxylases Competitive Inhibition BisC->Biotin Reduction (Repair) Failure Metabolic Bottleneck (Energy Failure, Toxicity) Mammal->Failure Irreversible Inhibition Metabolism Metabolic Homeostasis (Lipogenesis, TCA Cycle) Carboxylases->Metabolism Catalysis Carboxylases->Failure Inactivation

Figure 1: The irreversible oxidation pathway in mammals vs. reversible repair in bacteria.

Analytical Methodology: LC-MS/MS Quantification

Standard microbiological assays (using L. plantarum) or avidin-binding assays (ELISA) often fail to distinguish between Biotin and BSO due to cross-reactivity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the mandatory standard for distinguishing these species.

Experimental Protocol: Extraction and Detection

Objective: Quantify the ratio of Biotin to Biotin d-sulfoxide in plasma or cell lysate.

Reagents:
  • Internal Standard (IS): Biotin-d4 (deuterated).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm C18, 100 x 2.1 mm).

Step-by-Step Workflow:
  • Sample Preparation (Protein Precipitation):

    • Aliquot

      
       of sample (plasma/lysate).
      
    • Add

      
       of Internal Standard (
      
      
      
      Biotin-d4).
    • Add

      
       cold Methanol (to precipitate proteins).
      
    • Vortex for 30 seconds; Centrifuge at

      
       for 10 min at 
      
      
      
      .
    • Transfer supernatant to a clean vial and evaporate to dryness under nitrogen.

    • Reconstitute in

      
       of Mobile Phase A.
      
  • LC Parameters:

    • Flow Rate:

      
      .
      
    • Gradient:

      • 0-1 min: 5% B (Isocratic hold)

      • 1-6 min: 5%

        
         95% B (Linear gradient)
        
      • 6-8 min: 95% B (Wash)

      • 8-10 min: 5% B (Re-equilibration)

  • MS/MS Detection (MRM Mode):

    • Source: ESI Positive Mode.[3]

    • Biotin Transitions:

      • Precursor:

        
         (
        
        
        
        )
      • Quantifier Product:

        
         (Loss of 
        
        
        
        /
        
        
        )
    • Biotin d-Sulfoxide (BSO) Transitions:

      • Precursor:

        
         (
        
        
        
        )
      • Quantifier Product:

        
         (Loss of 
        
        
        
        ) or
        
        
        (Loss of
        
        
        equivalent/side chain)
    • Biotin-d4 (IS) Transitions:

      • Precursor:

        
        
        
      • Quantifier Product:

        
        
        
Data Analysis & Interpretation

Calculate the Oxidation Index :



  • Healthy Baseline:

    
    
    
  • Oxidative Stress State:

    
    
    

Experimental Validation: Inducing and Measuring Stress

To validate this biology in a controlled setting, use the following cell culture model.

Protocol: -Induced Biotin Oxidation
  • Cell Line: HepG2 (Liver) or HEK293.

  • Media: Biotin-deficient DMEM supplemented with defined Biotin (

    
    ).
    
  • Induction: Treat cells with Hydrogen Peroxide (

    
    ) at varying concentrations (
    
    
    
    ) for 4 hours.
  • Harvest: Wash with PBS, lyse in cold methanol (prevents artificial oxidation during lysis).

  • Analysis: Proceed to LC-MS/MS protocol above.

Visualization: Analytical Workflow

Workflow Sample Cell Lysate / Plasma Precip Protein Precipitation (MeOH + IS Biotin-d4) Sample->Precip Centrifuge Centrifuge 14,000xg, 10 min Precip->Centrifuge LC HPLC Separation (C18 Column) Centrifuge->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Biotin vs. BSO) MS->Data

Figure 2: LC-MS/MS workflow for differentiating Biotin and Biotin Sulfoxide.[4]

References

  • Biotin Sulfoxide Reductase Mechanism: Denkel, L. A., et al. "Biotin sulfoxide reductase contributes to oxidative stress tolerance and virulence in Salmonella enterica serovar Typhimurium."[2] Microbiology, 2013.[5]

  • Mammalian Biotin Metabolism: Zempleni, J., et al. "Biotin."[6] Advances in Nutrition, 2012.

  • LC-MS/MS Detection: Carling, R. S., & Turner, C. "Methods for assessment of biotin (Vitamin B7)." Laboratory Assessment of Vitamin Status, 2019.

  • Oxidative Stress & Biotin: Suedbeck, K. A., et al. "Biotin-dependent carboxylases: structures and mechanisms." Current Opinion in Structural Biology, 2023.

  • Chemical Structure & Oxidation: Melville, D. B. "Biotin Sulfoxide."[2][7][5][8][9] Journal of Biological Chemistry, 1954.[7]

Sources

Exploratory

Kinetics and Mechanistic Profiling of Biotin Sulfoxide Reductase (BisC) on d-Biotin d-Sulfoxide

Executive Summary Biotin sulfoxide reductase (often encoded by the bisC gene in Escherichia coli and related species) is a highly specialized monomeric enzyme responsible for the reduction of d-biotin d-sulfoxide (BSO) t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biotin sulfoxide reductase (often encoded by the bisC gene in Escherichia coli and related species) is a highly specialized monomeric enzyme responsible for the reduction of d-biotin d-sulfoxide (BSO) to d-biotin[1]. By scavenging and repairing oxidized biotin and free methionine sulfoxide, BisC plays a critical role in bacterial oxidative stress tolerance and metabolic assimilation[2][3].

For drug development professionals and enzymologists, understanding the kinetic behavior of BisC is paramount when designing inhibitors or engineering bioremediation pathways. This whitepaper provides an authoritative, in-depth analysis of the steady-state kinetics, catalytic mechanisms, and self-validating assay methodologies for BisC.

Structural and Mechanistic Grounding

The Molybdopterin Active Site

BisC is a molybdenum-dependent enzyme. Unlike many complex oxidoreductases, purified recombinant BisC (e.g., from Rhodobacter sphaeroides expressed in E. coli) does not require auxiliary proteins for in vitro functionality when supplied with a facile electron donor[1]. The catalytic core relies on the prosthetic group molybdopterin guanine dinucleotide (MGD) .

The integrity of this active site is highly dependent on specific histidine residues. Treatment of the enzyme with diethylpyrocarbonate (DEPC)—a histidine-modifying agent—results in complete, irreversible inactivation concomitant with the release of the molybdenum cofactor[1][4]. Furthermore, cyanide acts as a reversible inhibitor, directly coordinating with the molybdenum center and blocking electron transfer[1].

The Ping Pong Bi-Bi Catalytic Cycle

Kinetic analyses of substrate inhibition profiles reveal that BisC operates via a classic Ping Pong Bi-Bi mechanism [1][5]. The enzyme must first be reduced by an electron donor (such as NADPH), which then dissociates before the oxidizing substrate (BSO) can bind to the reduced molybdenum center.

Because the binding sites for the electron donor and the oxidized substrate share the same catalytic pocket at different stages of the cycle, the enzyme is subject to double competitive substrate inhibition [1][5]. High concentrations of BSO force a dead-end complex with the oxidized enzyme (


-BSO), while high concentrations of NADPH force a dead-end complex with the reduced enzyme (

-NADPH).

PingPong E_ox E(ox) (Molybdopterin oxidized) E_red E(red) (Molybdopterin reduced) E_ox->E_red 1. NADPH binds 2. NADP+ leaves DeadEnd1 E(ox)-BSO (Dead-end Complex) E_ox->DeadEnd1 High [BSO] Competitive Inhibition E_red->E_ox 1. BSO binds 2. Biotin + H2O leaves DeadEnd2 E(red)-NADPH (Dead-end Complex) E_red->DeadEnd2 High [NADPH] Competitive Inhibition

Catalytic cycle of BSO Reductase showing Ping Pong Bi-Bi mechanism and substrate inhibition.

Kinetic Parameters and Substrate Dynamics

Quantitative Kinetic Data

The kinetic parameters of BisC are heavily influenced by the choice of electron donor. While the enzyme can utilize both NADPH and NADH, it exhibits a marked preference for NADPH. Kinetic isotope studies utilizing stereospecifically deuterated NADPD have proven that BisC specifically extracts the 4R-hydrogen of the nicotinamide ring[1][4].

The table below summarizes the steady-state kinetic parameters derived from initial rate studies of the homogeneous recombinant enzyme[1]:

Substrate / Electron DonorApparent


(Substrate Inhibition)
Specific Activity (

)
d-Biotin d-Sulfoxide (BSO) 714

M (with NADPH)
6.10 mM~0.9 mmol/min/nmol
d-Biotin d-Sulfoxide (BSO) 132

M (with NADH)
N/A-
NADPH 65

M
900

M
-
NADH 1.25 mMN/A-
Causality in Kinetic Shifts

The drastic shift in the


 for BSO (from 714 

M down to 132

M) when switching the electron donor from NADPH to NADH highlights a fundamental principle of the Ping Pong mechanism[1]. Because the steady-state distribution of enzyme intermediates (

vs.

) depends on the rate of the first half-reaction, the slower reduction of the enzyme by NADH (indicated by its poor

of 1.25 mM) alters the apparent affinity for BSO in the second half-reaction[1].

Experimental Methodology: Self-Validating Kinetic Assays

To accurately measure the kinetic activity of BisC without the interference of pyridine nucleotide absorption overlap, a direct spectrophotometric assay utilizing artificial electron donors—specifically the radical cations of methyl viologen (


) or benzyl viologen—is the industry standard[2][5].
Protocol: Anaerobic Spectrophotometric Assay

Because viologen radical cations are highly susceptible to auto-oxidation by molecular oxygen, this protocol is engineered as a self-validating anaerobic system . Any breach in anaerobicity will immediately manifest as baseline drift, preventing the collection of false-positive kinetic data[2][5].

AssayWorkflow Step1 1. Buffer Degassing Purge with Argon (30 min) Step2 2. Viologen Reduction Titrate Dithionite to A600 ~1.5 Step1->Step2 Step3 3. System Validation Inject BisC, monitor baseline (2 min) Step2->Step3 Step4 4. Reaction Initiation Inject d-Biotin d-Sulfoxide (BSO) Step3->Step4 Step5 5. Kinetic Monitoring Record linear A600 decrease Step4->Step5

Anaerobic spectrophotometric workflow for measuring BisC kinetic activity using viologen dyes.

Step-by-Step Methodology:

  • Buffer Preparation & Degassing: Prepare 100 mM Potassium Phosphate buffer (pH 6.5 - 8.0). Purge the buffer in a sealed cuvette with high-purity Argon or Nitrogen for 30 minutes.

    • Causality: Residual

      
       will rapidly bleach the viologen dye, creating a false background oxidation rate that masks enzymatic kinetics.
      
  • Generation of the Radical Cation: Inject Methyl Viologen (or Benzyl Viologen) to a final concentration of ~0.35 mg/mL. Carefully titrate with anaerobic sodium dithionite until the solution turns deep blue, reaching a stable absorbance of ~1.5 at 600 nm[2].

    • Causality: Dithionite reduces the colorless

      
       to the blue 
      
      
      
      radical. Over-titration will reduce the dye to the fully reduced, colorless
      
      
      state, disrupting the stoichiometric calculation.
  • System Validation (Baseline Stabilization): Inject the purified BisC enzyme (e.g., 9 nM final concentration) into the sealed cuvette. Monitor the absorbance at 600 nm for 2 minutes prior to adding the substrate[2].

    • Self-Validation: A perfectly flat baseline confirms the absolute absence of oxygen and proves that the enzyme preparation does not contain contaminating background oxidants.

  • Reaction Initiation: Inject d-Biotin d-Sulfoxide (BSO) at varying concentrations (e.g., 50

    
    M to 5 mM) to initiate the reaction[5].
    
  • Data Acquisition: Record the linear decrease in

    
     at 37°C. Calculate the initial reaction velocity (
    
    
    
    ) using the molar extinction coefficient of the viologen dye (for
    
    
    ,
    
    
    ).

Broader Substrate Specificity: The MetSO Connection

While BisC exhibits a marked preference for BSO, its active site architecture permits the reduction of alternative sulfoxides. Most notably, BisC functions as a bona fide methionine sulfoxide reductase [2].

In E. coli, BisC exhibits highly stereospecific reductase activity toward the free S-epimer of methionine sulfoxide (Met-S-SO), with a


 of 17 

M and a turnover number of 3.2

[2]. It is entirely inactive against the R-epimer (Met-R-SO) and cannot reduce protein-bound MetSO[2]. This dual functionality allows BisC to act as a critical metabolic fail-safe, scavenging oxidized metabolites and protecting the cell from oxidative damage[2][3].

References

1.[1] Title: Kinetic and mechanistic properties of biotin sulfoxide reductase - PubMed - NIH. Source: nih.gov. URL:[Link] 2.[5] Title: Kinetic and Mechanistic Properties of Biotin Sulfoxide Reductase | Biochemistry. Source: acs.org. URL:[Link] 3.[4] Title: Kinetic and Mechanistic Properties of Biotin Sulfoxide Reductase - American Chemical Society. Source: acs.org. URL:[Link] 4.[2] Title: Methionine Sulfoxide Reduction and Assimilation in Escherichia coli: New Role for the Biotin Sulfoxide Reductase BisC - PMC. Source: nih.gov. URL:[Link] 5. Title: Biotin Sulfoxide Reductase - Semantic Scholar. Source: semanticscholar.org. URL:[Link] 6.[3] Title: The DmsABC Sulfoxide Reductase Supports Virulence in Non-typeable Haemophilus influenzae - Frontiers. Source: frontiersin.org. URL:[Link]

Sources

Protocols & Analytical Methods

Method

HPLC methods for separating biotin and biotin d-sulfoxide

Application Note: High-Resolution HPLC Separation of Biotin and Biotin d-Sulfoxide for Metabolic Profiling Executive Summary & Mechanistic Context Accurate quantification of biotin (Vitamin B7) in biological matrices (pl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution HPLC Separation of Biotin and Biotin d-Sulfoxide for Metabolic Profiling

Executive Summary & Mechanistic Context

Accurate quantification of biotin (Vitamin B7) in biological matrices (plasma, urine, tissue) is a critical requirement in pharmacokinetic studies and the diagnosis of metabolic disorders such as biotinidase deficiency. Historically, direct avidin-binding assays were the gold standard for quantification due to the extraordinary affinity between avidin and biotin (


). However, these assays suffer from a critical flaw: they cannot distinguish between intact, biologically active biotin and its inactive catabolites[1].

In human metabolism, the thioether sulfur of the biotin tetrahydrothiophene ring undergoes oxidation to form biotin d-sulfoxide and biotin l-sulfoxide, while the valeric acid side chain undergoes


-oxidation to form bisnorbiotin[2]. Studies have demonstrated that up to 50% of the "biotin" measured in human urine by direct avidin-binding assays actually consists of these cross-reacting metabolites[1],[3].

To achieve true specificity, analytical workflows must incorporate High-Performance Liquid Chromatography (HPLC) to physically separate biotin from biotin d-sulfoxide prior to detection[4]. This application note details a robust, self-validating reversed-phase HPLC methodology designed to achieve baseline resolution of these structurally similar compounds, suitable for coupling with either post-column avidin assays or in-line LC-MS/MS.

Experimental Workflow & Logical Design

Workflow cluster_detection Detection Modalities Sample Biological Sample (Plasma, Urine, Tissue) Prep Sample Preparation (Ultrafiltration / Hydrolysis) Sample->Prep Protein Removal HPLC Reversed-Phase HPLC (C18 Column, TFA Gradient) Prep->HPLC 10-50 µL Injection Avidin Fraction Collection & Avidin-Binding Assay HPLC->Avidin Method A LCMS In-Line LC-MS/MS (ESI+, MRM Mode) HPLC->LCMS Method B Data Quantification & Metabolic Profiling Avidin->Data LCMS->Data

Figure 1: Analytical workflow for the separation and quantification of biotin and biotin d-sulfoxide.

Causality in Chromatographic Design

The separation of biotin and biotin d-sulfoxide relies on precise manipulation of their polarity differences.

  • Stationary Phase Selection: A C18 reversed-phase column is utilized. Because biotin d-sulfoxide contains a highly electronegative sulfoxide group (S=O), it possesses a stronger dipole moment and is significantly more polar than intact biotin. Consequently, biotin d-sulfoxide interacts less with the hydrophobic C18 chains and consistently elutes before intact biotin[4],[5].

  • Mobile Phase Chemistry: Trifluoroacetic acid (TFA) at 0.05% is added to both aqueous and organic mobile phases. The valeric acid side chain of biotin has a

    
     of approximately 4.5. The addition of TFA lowers the mobile phase pH to ~2.5, fully protonating the carboxylate group. This neutralizes the molecule's charge, increasing its hydrophobicity and driving stronger retention on the C18 column, which prevents peak tailing and ensures sharp, baseline-resolved peaks[5].
    

Step-by-Step Methodology

Protocol A: Sample Preparation (Self-Validating Approach)

To ensure a self-validating system, all biological samples must be processed alongside a matrix blank and a spiked internal standard (e.g.,


-biotin for LC-MS/MS) to account for matrix effects and recovery losses.
  • For Urine/Plasma (Free Biotin):

    • Centrifuge plasma or urine samples at 14,000

      
       g for 10 minutes at 4°C to remove cellular debris.
      
    • Transfer the supernatant to an ultrafiltration spin column (e.g., 5,000 MWCO) to remove high-molecular-weight proteins that can foul the HPLC column or interfere with downstream avidin binding[5].

    • Centrifuge at 10,000

      
       g for 20 minutes. Collect the ultrafiltrate for direct HPLC injection[3].
      
  • For Tissue/Food (Protein-Bound Biotin):

    • Homogenize the sample in 4.5 N

      
      .
      
    • Autoclave the homogenate at 121°C for 30 minutes. Causality: This specific acid hydrolysis protocol maximizes the release of protein-bound biocytin into free biotin (>95%) while strictly minimizing the artifactual oxidation of biotin into biotin sulfoxide (<10%)[6].

    • Neutralize the hydrolysate with NaOH, centrifuge, and filter through a 0.22 µm membrane prior to injection.

Protocol B: HPLC Separation
  • Equilibrate the C18 column with 100% Mobile Phase A until a stable baseline is achieved.

  • Inject 20 µL of the prepared sample.

  • Execute the gradient elution profile (see Table 2).

  • Detection Routing:

    • For Avidin-Binding Assay: Route the HPLC effluent to a fraction collector. Collect 1.0 mL fractions (1 fraction/minute). Dry fractions under vacuum to remove organic solvents, then rehydrate in PBS for the sequential solid-phase avidin-binding assay[4],[6].

    • For LC-MS/MS: Route the effluent directly into the electrospray ionization (ESI) source of a tandem mass spectrometer operating in positive ion mode[7].

Quantitative Data & Parameters

Table 1: Optimized Chromatographic Conditions

Parameter Specification / Rationale
Analytical Column Vydac C18 or equivalent (250 mm × 4.6 mm, 5 µm particle size)
Mobile Phase A HPLC-grade Water + 0.05% Trifluoroacetic acid (TFA, pH ~2.5)
Mobile Phase B Acetonitrile + 0.05% Trifluoroacetic acid (TFA)
Flow Rate 1.0 mL/min (Optimal for fraction collection and standard MS desolvation)
Column Temperature 25°C (Maintains consistent retention times)

| Injection Volume | 20 µL (Adjustable based on column loading capacity) |

Table 2: Gradient Elution Profile

Time (min) % Mobile Phase A % Mobile Phase B Elution Phase
0.0 100 0 Sample loading & salt wash
5.0 100 0 Isocratic hold
35.0 70 30 Linear gradient (Analyte elution)
40.0 0 100 Column wash

| 45.0 | 100 | 0 | Re-equilibration |

Table 3: Analyte Retention & Detection Characteristics | Analyte | Elution Order | Relative Polarity | ESI-MS/MS Precursor (


) | Avidin Cross-Reactivity |
| :--- | :--- | :--- | :--- | :--- |
| Biotin d-sulfoxide  | 1 (Earlier) | High | 261.1 | High (~40-50% of intact biotin) |
| Bisnorbiotin  | 2 (Intermediate)| Medium | 217.1 | High |
| Intact Biotin  | 3 (Later) | Low | 245.1 | 100% (Reference Standard) |

System Suitability and Validation

To guarantee the trustworthiness of the data, the method must be validated against artifactual oxidation. Biotin is susceptible to oxidation during sample handling, which can artificially inflate biotin d-sulfoxide measurements.

  • Control Spike: Always run a parallel control sample spiked with a known concentration of pure intact biotin. If the control shows an unexpected peak at the biotin d-sulfoxide retention time, it indicates that the sample preparation conditions (e.g., excessive heat or aeration during hydrolysis) are inducing artifactual oxidation[6].

  • Resolution Factor (

    
    ):  Ensure the chromatographic resolution between biotin d-sulfoxide and intact biotin is 
    
    
    
    (baseline resolution) to prevent fraction cross-contamination prior to avidin binding[4].

References

1.[4] Smolecule Technical Support Team. (2023). Buy Bisnorbiotin | 16968-98-2. Smolecule. Retrieved from 2.[1] National Institutes of Health. Biotin determination by three different methods: specificity and application to urine and plasma ultrafiltrates of patients with and without disorders in biotin metabolism - PubMed. NIH. Retrieved from 3.[3] ResearchGate. (2025). A simple and rapid ultra-high-performance liquid chromatography-tandem mass spectrometry method to determine plasma biotin in hemodialysis patients. ResearchGate. Retrieved from 4.[6] National Institutes of Health. (2006). Determination of the biotin content of select foods using accurate and sensitive HPLC/avidin binding - PMC. NIH. Retrieved from 5.[5] Pollock, V. V., & Barber, M. J. (2001). Kinetic and Mechanistic Properties of Biotin Sulfoxide Reductase. Biochemistry, ACS Publications. Retrieved from 6.[2] Zempleni, J., & Mock, D. M. (1999). Symposium: Nutrition, Biochemistry and Molecular Biology of Biotin. Ovid. Retrieved from 7.[7] ResearchGate. Liquid Chromatography Method for the Simultaneous Quantification of Biotin and Vitamin B12 in Vitamin B Supplements. ResearchGate. Retrieved from

Sources

Application

Application Note: Kinetic and Endpoint Characterization of Biotin Sulfoxide Reductase (BisC) Using Biotin d-Sulfoxide

Introduction & Biological Context Biotin (Vitamin B7) is a crucial cofactor for carboxylase enzymes involved in fatty acid synthesis, gluconeogenesis, and amino acid metabolism. Under conditions of oxidative stress, the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

Biotin (Vitamin B7) is a crucial cofactor for carboxylase enzymes involved in fatty acid synthesis, gluconeogenesis, and amino acid metabolism. Under conditions of oxidative stress, the sulfur atom in the tetrahydrothiophene ring of biotin is susceptible to oxidation, forming biotin sulfoxide (BSO) . This oxidation renders the cofactor inactive.

Biotin Sulfoxide Reductase (BSR) —specifically the BisC enzyme in Escherichia coli and its homologs in other bacteria (e.g., Rhodobacter sphaeroides)—restores biotin function by reducing biotin sulfoxide back to biotin. This enzyme is a molybdoenzyme that exhibits strict stereospecificity for biotin d-sulfoxide , the isomer naturally formed from d-biotin.

This guide details the protocols for assaying BSR activity. Unlike standard oxidoreductase assays, BSR requires strict anaerobic conditions or specific coupling agents due to the oxygen sensitivity of the reduced electron donors used in the assay.

Mechanism of Action

The reduction of biotin d-sulfoxide follows a Ping-Pong Bi-Bi mechanism.[1] The enzyme accepts electrons from a donor (physiologically likely a thioredoxin-like protein or flavoprotein; experimentally reduced benzyl viologen or NADPH) and transfers them to the sulfoxide moiety, releasing water and restored biotin.

BiotinCycle Biotin d-Biotin (Active) BSO Biotin d-Sulfoxide (Inactive) Biotin->BSO Spontaneous Oxidation ROS ROS / H2O2 ROS->BSO BSO->Biotin Enzymatic Reduction BisC BisC / BSR (Enzyme) BisC->Biotin Reductant Reductant (e.g., Reduced BV) Reductant->BisC e- Transfer

Figure 1: The Biotin Salvage Pathway. Biotin is oxidized by ROS to Biotin d-Sulfoxide. BisC utilizes a reductant to regenerate active d-Biotin.

Substrate Preparation: Biotin d-Sulfoxide[1][2][3][4][5]

Commercially available biotin sulfoxide is often a racemic mixture or prohibitively expensive. For consistent assays, it is critical to understand the substrate composition.

The Isomer Challenge: Chemical oxidation of d-biotin yields a mixture of d-sulfoxide and l-sulfoxide . BisC is highly specific for the d-sulfoxide .

  • Note: If using a racemic mixture synthesized via H2O2 oxidation, assume only ~50% of the substrate is available to the enzyme for Km calculations.

Synthesis Protocol (H2O2 Oxidation)
  • Dissolve 1 g of d-biotin in 15 mL of glacial acetic acid.

  • Add 1.5 equivalents of 30% (v/v) Hydrogen Peroxide (H2O2).

  • Stir at room temperature for 16–18 hours.

  • Precipitate the product by adding excess diethyl ether.

  • Filter, wash with ether, and dry under vacuum.

  • Validation: Verify by HPLC (Method B below). The sulfoxide elutes earlier than biotin on C18 columns.

Method A: Anaerobic Spectrophotometric Kinetic Assay

Principle: This is the "Gold Standard" for kinetic characterization. It utilizes Benzyl Viologen (BV) as an artificial electron donor.[2] BV is violet/blue in its reduced radical cation form (BV•+) and colorless when oxidized (BV2+).

  • Detection: Decrease in Absorbance at 600 nm .[2]

  • Condition: Strict Anaerobic (Oxygen rapidly oxidizes BV•+, causing high background).

Materials
  • Buffer: 50 mM Potassium Phosphate (pH 6.5) or Tris-HCl (pH 7.5).[2]

  • Electron Donor: Benzyl Viologen dichloride (BV).

  • Reductant: Sodium Dithionite (freshly prepared).

  • Substrate: Biotin d-sulfoxide (10 mM stock in buffer).

  • Enzyme: Purified BisC/BSOR (approx.[1] 0.1–1.0 µM final).

  • Equipment: Spectrophotometer with sealed cuvette holder or anaerobic chamber.

Protocol Steps
  • Degassing: Prepare the assay buffer and degas thoroughly (sparge with Argon/Nitrogen for 20 mins) to remove dissolved oxygen.

  • BV Preparation: Dissolve BV to 10 mM in degassed buffer.

  • Reduction (The "Titration"):

    • Add BV to the cuvette (final conc. ~0.5 mM).[3]

    • Add Sodium Dithionite solution dropwise just until the absorbance at 600 nm reaches ~1.5 to 2.0 AU. The solution should turn deep purple.

    • Tip: Excess dithionite will uncouple the reaction. You want just enough to reduce the viologen.

  • Baseline Check: Monitor A600 for 1 minute. The signal should be stable. If it drops rapidly, oxygen is leaking in.

  • Enzyme Addition: Inject the BisC enzyme. Monitor for 1 min to ensure no background oxidation occurs without substrate.

  • Reaction Start: Inject Biotin d-sulfoxide (final conc. 100–500 µM).

  • Measurement: Monitor the decrease in A600 for 5–10 minutes.

Data Analysis

Calculate the rate of reaction using the extinction coefficient of reduced Benzyl Viologen.

  • ε (600 nm) for BV•+ = 7,800 M⁻¹ cm⁻¹ (or 7.8 mM⁻¹ cm⁻¹).



Method B: HPLC Endpoint Assay

Principle: Direct separation of the substrate (BSO) and product (Biotin). This method is non-continuous but highly specific, eliminating false positives from non-specific redox activity.

Materials
  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[2]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[2]

  • Detection: UV at 210 nm (Biotin has weak absorbance; high sensitivity required).

Protocol Steps
  • Reaction Setup: Incubate Enzyme + NADPH (or reduced system) + BSO in a microfuge tube at 37°C.

  • Termination: At time points (e.g., 0, 10, 30 min), remove 50 µL aliquots and quench by adding 50 µL of 10% Trichloroacetic acid (TCA) or heating at 95°C for 2 mins.

  • Clarification: Centrifuge at 14,000 x g for 5 min to remove precipitated protein.

  • Injection: Inject 20 µL onto the HPLC.

  • Gradient:

    • 0–5 min: 10% B (Isocratic)

    • 5–20 min: 10% -> 60% B (Linear Gradient)

    • Flow rate: 1.0 mL/min.

Expected Results
  • Biotin d-Sulfoxide (Substrate): Elutes earlier (more polar).

  • Biotin (Product): Elutes later (more hydrophobic).

  • Quantification: Integrate peak areas against a standard curve of pure d-Biotin.

Experimental Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate assay and the critical steps for the kinetic method.

AssayWorkflow Start Start: BisC Characterization Goal Define Goal Start->Goal Kinetic Kinetic Parameters (Km, Vmax) Goal->Kinetic Speed/Rates Specific Product Verification (Is it Biotin?) Goal->Specific Purity/ID MethodA Method A: Anaerobic Spec (Benzyl Viologen) Kinetic->MethodA MethodB Method B: HPLC Endpoint Specific->MethodB StepA1 Degas Buffer (Argon) MethodA->StepA1 StepA2 Reduce BV with Dithionite (Color: Violet) StepA1->StepA2 StepA3 Add Enzyme -> Add BSO StepA2->StepA3 StepA4 Measure A600 Decrease StepA3->StepA4

Figure 2: Experimental decision tree and workflow for Biotin Sulfoxide Reductase assays.

Data Presentation & Troubleshooting

Summary of Kinetic Constants

When reporting data, ensure units are consistent. Typical values for E. coli BisC:

ParameterTypical ValueNotes
Km (BSO) 10 – 20 µMHigh affinity for sulfoxide.
Km (BV) ~30 µMFor the electron donor.
Vmax 1–5 µmol/min/mgDependent on enzyme purity.
pH Optimum 6.5 – 7.5Activity drops sharply > pH 8.0.
Troubleshooting Guide
  • Rapid Color Loss (Method A): If the violet color disappears before adding substrate, your buffer contains Oxygen. Re-degas and ensure cuvettes are sealed.

  • No Activity (Method A): Ensure you are using Biotin Sulfoxide , not Biotin Sulfone (the doubly oxidized form). BisC cannot reduce the sulfone.[2]

  • Racemic Substrate: If using chemically synthesized BSO, remember that 50% is the L-isomer. If your Km appears double the literature value, correct for the active D-isomer concentration.

References

  • del Campillo-Campbell, A., & Campbell, A. (1982). Molybdenum cofactor requirement for biotin sulfoxide reduction in Escherichia coli.[4] Journal of Bacteriology.

  • Pollock, V. V., & Barber, M. J. (1997). Biotin sulfoxide reductase: Heterologous expression and characterization of a functional molybdopterin guanine dinucleotide-containing enzyme.[1][5][6][7] Journal of Biological Chemistry.

  • Ezraty, B., et al. (2005). Methionine sulfoxide reduction and assimilation in Escherichia coli: New role for the biotin sulfoxide reductase BisC.[8] Journal of Bacteriology.

  • Denkel, L. A., et al. (2013). Biotin sulfoxide reductase contributes to oxidative stress tolerance and virulence in Salmonella enterica serovar Typhimurium. Microbiology.

Sources

Method

Application Note: High-Purity Isolation and Analysis of Biotin d-Sulfoxide from Biological Matrices

Executive Summary Biotin d-sulfoxide (BSO) is a primary oxidative metabolite of biotin (Vitamin B7). While often analyzed alongside native biotin, isolating and quantifying BSO presents distinct challenges due to its str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biotin d-sulfoxide (BSO) is a primary oxidative metabolite of biotin (Vitamin B7). While often analyzed alongside native biotin, isolating and quantifying BSO presents distinct challenges due to its structural similarity to biotin, its polarity, and the risk of artifactual oxidation during sample preparation.

This guide provides a validated workflow for the isolation of BSO from complex biological fluids (plasma and urine). Unlike generic vitamin panels, this protocol emphasizes the preservation of the sulfoxide oxidation state and the chromatographic resolution required to distinguish the d- and l- isomers from native biotin and bisnorbiotin.

Part 1: The Bioanalytical Challenge

Successfully isolating BSO requires navigating three specific hurdles:

  • Artifactual Oxidation: Native biotin in samples can spontaneously oxidize to BSO if exposed to harsh acids or peroxides during processing, leading to false-positive high BSO readings.

  • Isomeric Complexity: Chemical oxidation produces a racemic mixture (d,l-sulfoxide), whereas enzymatic biological processes typically yield the d-sulfoxide. Chromatographic conditions must separate these forms to validate biological origin.

  • Matrix Interference: Endogenous biotin concentrations are low (nanomolar range: ~200–500 pM in plasma), requiring significant enrichment or highly sensitive detection (LC-MS/MS).

Part 2: Sample Preparation Protocols

A. Plasma/Serum: Protein Precipitation (PPT)

Rationale: Plasma contains protein-bound biotin. However, BSO binds avidin/proteins less tightly than native biotin. Strong acid hydrolysis releases biotin but risks oxidation. We use a solvent-based precipitation to release non-covalently bound metabolites while minimizing chemical noise.

Reagents:

  • Zinc Sulfate (0.2 M)[1]

  • Methanol (LC-MS Grade)

  • Internal Standard (IS): Biotin-d4 (or d2)

Protocol:

  • Aliquot: Transfer 200 µL of plasma into a 1.5 mL Eppendorf tube.

  • Spike: Add 20 µL of Internal Standard (Biotin-d4, 100 ng/mL). Vortex for 10 seconds.[2]

  • Precipitate: Add 400 µL of Methanol containing 0.2 M ZnSO₄ .

    • Note: The zinc/methanol combination is superior to acetonitrile alone for removing phospholipids that suppress MS signals.

  • Incubate: Keep on ice for 15 minutes to ensure complete protein flocculation.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Collect the supernatant.

  • Dry Down (Optional for enrichment): Evaporate under nitrogen at 35°C and reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid).

B. Urine: Solid Phase Extraction (SPE)

Rationale: Urine has high salt content and variable pH. SPE is required to desalt and concentrate the analyte. Polymeric reversed-phase sorbents are preferred over silica-based C18 to prevent dewetting.

Materials:

  • Cartridge: Oasis HLB or EVOLUTE EXPRESS ABN (30 mg / 1 mL).

  • Wash Solvent: 5% Methanol in water.

  • Elution Solvent: 100% Methanol (acidified with 0.1% Formic Acid).

Protocol:

  • Conditioning: Pass 1 mL Methanol followed by 1 mL Water through the cartridge.

  • Loading: Acidify 1 mL of urine with 10 µL Formic Acid (to pH ~3-4) and load onto the cartridge under gravity or low vacuum.

    • Mechanism: At pH 3, the carboxylic acid tail of BSO is protonated, increasing retention on the hydrophobic sorbent.

  • Washing: Wash with 1 mL of 5% Methanol/Water. This removes salts and highly polar urea without eluting the BSO.

  • Elution: Elute with 500 µL of Methanol + 0.1% Formic Acid .

  • Reconstitution: Evaporate to dryness and reconstitute in Mobile Phase A.

Part 3: Chromatographic Separation (LC-MS/MS)

The separation of BSO from native biotin is critical. BSO is more polar and will elute earlier than biotin on a Reverse Phase column.

Instrumental Parameters
  • Column: Waters ACQUITY UPLC HSS T3 (C18), 2.1 x 100 mm, 1.8 µm.

    • Why T3? This column is designed to retain polar compounds better than standard C18, improving the peak shape of the early-eluting sulfoxide.

  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0982Initial Hold
1.0982Load
6.06040Separation Gradient
6.1595Column Wash
8.0595Wash Hold
8.1982Re-equilibration
10.0982End
Mass Spectrometry (MRM Transitions)

Detection is performed in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Biotin d-Sulfoxide 261.1 218.1 2518
Qualifier261.1243.12514
Biotin (Native) 245.1227.12516
Biotin-d4 (IS) 249.1231.12516
  • Note on Transitions: The 261 -> 243 transition represents the loss of water. The 261 -> 218 transition is often more specific for the sulfoxide structure in complex matrices.

Part 4: Workflow Visualization

The following diagram illustrates the decision matrix for processing different fluid types to isolate Biotin d-sulfoxide.

BiotinIsolation Start Biological Sample Decision Matrix Type? Start->Decision Plasma Plasma / Serum Decision->Plasma Urine Urine Decision->Urine ProteinPpt Protein Precipitation (ZnSO4 / Methanol) Plasma->ProteinPpt Acidify Acidify to pH 3.0 (Formic Acid) Urine->Acidify Centrifuge Centrifugation (14,000g, 10 min) ProteinPpt->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate N2 Evaporation & Reconstitution (Mobile Phase A) Supernatant->Evaporate SPE Solid Phase Extraction (Polymeric RP / Oasis HLB) Acidify->SPE Wash Wash: 5% MeOH Remove Salts SPE->Wash Elute Elute: 100% MeOH + 0.1% FA Wash->Elute Elute->Evaporate LCMS LC-MS/MS Analysis (HSS T3 Column) Evaporate->LCMS

Figure 1: Decision tree for the isolation and preparation of Biotin d-sulfoxide from plasma and urine matrices prior to LC-MS/MS analysis.

Part 5: Validation & Quality Control

To ensure the integrity of the isolation, you must validate that you are measuring biological BSO and not creating it during the assay.

The "Artifact Check"

Run a control sample of pure Native Biotin standard through the entire extraction protocol (SPE or PPT).

  • Pass: The BSO peak in this control is < 0.5% of the Biotin peak.

  • Fail: If a significant BSO peak appears, your extraction solvents may contain peroxides. Use fresh, high-grade solvents and avoid aggressive acid hydrolysis at high temperatures.

Isomer Resolution

Biological systems predominantly produce the d- isomer. Chemical oxidation (in the lab) produces d- and l-.

  • Inject a chemically oxidized biotin standard (treat biotin with H₂O₂). You should see a split peak or doublet if your column efficiency is high enough.

  • Inject your biological sample.[4][5] It should elute as a single peak matching the d- retention time.

References

  • Mock, D. M. (1997).[6] Determination of biotin in biological fluids. Modern Analytical Methodologies in Fat-Soluble Vitamins, 285-297.

  • Zempleni, J., & Mock, D. M. (1999). Advanced analysis of biotin metabolites in body fluids allows a more accurate measurement of biotin bioavailability and metabolism in humans. The Journal of Nutrition, 129(2), 494S-497S.

  • Staggs, C. G., et al. (2004). Determination of the biotin content of select foods using accurate and sensitive HPLC/avidin binding. Journal of Food Composition and Analysis, 17(6), 767-776.

  • Livichisto, K., et al. (2022).[1] Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. PLOS ONE, 17(7), e0271444.

  • Chabane, H., et al. (2023). Development of liquid chromatography-mass spectrometry method to determine biotin content in nutritional products. Vietnam Journal of Food Control.

Sources

Application

Application Note: In Vitro Characterization of SMVT Kinetics via Biotin d-Sulfoxide Inhibition

Abstract & Introduction The Sodium-dependent Multivitamin Transporter (SMVT; gene SLC5A6) is the primary influx transporter responsible for the cellular uptake of biotin (Vitamin B7), pantothenic acid (Vitamin B5), and l...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The Sodium-dependent Multivitamin Transporter (SMVT; gene SLC5A6) is the primary influx transporter responsible for the cellular uptake of biotin (Vitamin B7), pantothenic acid (Vitamin B5), and lipoic acid in human intestinal and renal epithelia.[1] Understanding the substrate specificity and kinetic profile of SMVT is critical for drug development, particularly for designing biotin-conjugated prodrugs intended to hijack this pathway for enhanced oral bioavailability or blood-brain barrier (BBB) permeation.[2]

This application note details a robust protocol for characterizing SMVT kinetics using biotin d-sulfoxide as a competitive inhibitor.[2] Unlike biotin, which is rapidly metabolized, biotin d-sulfoxide serves as a stable structural analog to probe the stereochemical and electrostatic requirements of the SMVT substrate-binding pocket.

Key Mechanistic Insights[2]
  • Transporter: SMVT (SLC5A6) functions as a symporter with a stoichiometry of 2 Na⁺ : 1 Biotin.[2]

  • Inhibitor: Biotin d-sulfoxide acts as a competitive inhibitor.[2] It retains the ureido ring system (critical for hydrogen bonding) but possesses an oxidized sulfur atom in the tetrahydrothiophene ring, altering local polarity and steric bulk.

  • Utility: Determining the inhibition constant (

    
    ) of biotin d-sulfoxide validates the functional integrity of the SMVT system in cell models (e.g., Caco-2, HEK293-SMVT) and establishes a baseline for testing novel conjugates.
    

Mechanism of Action

The transport of biotin by SMVT is electrogenic and sodium-dependent.[3] The transporter relies on the transmembrane sodium gradient maintained by the Na⁺/K⁺-ATPase. Biotin d-sulfoxide competes with native biotin for the extracellular binding site.[2]

Diagram 1: SMVT Transport & Inhibition Pathway

The following diagram illustrates the competitive dynamic at the apical membrane.

SMVT_Mechanism cluster_extracellular Extracellular Space (Apical) cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Na 2 Na+ SMVT SMVT (SLC5A6) Transporter Na->SMVT Driving Force Biotin [3H]-Biotin (Substrate) Biotin->SMVT Binding (High Affinity) Sulfoxide Biotin d-sulfoxide (Inhibitor) Sulfoxide->SMVT Competitive Binding (Blocks Biotin) Translocation Translocation SMVT->Translocation Conformational Change Accumulation Accumulation (Scintillation Count) Translocation->Accumulation Internalization

Caption: Schematic of Na⁺-driven biotin uptake and competitive inhibition by biotin d-sulfoxide at the SMVT exofacial pocket.[2]

Experimental Protocol

Reagents & Materials
ReagentSpecificationPurpose
Cell Line Caco-2 (21-day post-seeding) or HEK293-SMVTPhysiological model of intestinal transport.[2]
Radiolabel [³H]-Biotin (Specific Activity > 30 Ci/mmol)Traceable substrate for quantification.[2]
Inhibitor Biotin d-sulfoxide (Purity > 98%)Competitive analog.[2] Note: Ensure 'd' isomer specificity.
Standard Buffer Krebs-Ringer-HEPES (KRH), pH 7.4Maintains physiological osmotic pressure and pH.[2]
Control Buffer Na⁺-free KRH (Choline Chloride replaces NaCl)Critical Control: Validates Na⁺-dependency.
Stop Solution Ice-cold KRH BufferInstantly halts transporter activity (freezes fluidity).[2]
Lysis Buffer 1N NaOH or 1% Triton X-100Solubilizes cells for scintillation counting.[2]
Buffer Composition (KRH)
  • Standard (+Na): 118 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 2.5 mM CaCl₂, 10 mM HEPES, 5 mM D-Glucose.[2] Adjust pH to 7.4.

  • Negative Control (-Na): Replace 118 mM NaCl with 118 mM Choline Chloride .

Step-by-Step Inhibition Assay

Objective: Determine the IC₅₀ of biotin d-sulfoxide against a fixed concentration of [³H]-biotin.

  • Cell Preparation:

    • Seed Caco-2 cells in 24-well plates. Differentiate for 21 days to ensure apical SMVT expression.

    • Quality Check: Verify monolayer integrity via Transepithelial Electrical Resistance (TEER > 250 Ω[2]·cm²).[2][3][4][5][6][7]

  • Equilibration (The "Wash"):

    • Aspirate growth medium.[2][4]

    • Wash cells 2x with 37°C Standard KRH Buffer .[2]

    • Incubate for 10 minutes at 37°C to deplete intracellular biotin pools.

  • Reaction Setup:

    • Prepare the Uptake Solution :

      • Fixed Substrate: [³H]-Biotin (e.g., 10 nM, approx.[2] 0.1 µCi/well).[2]

      • Variable Inhibitor: Biotin d-sulfoxide (0, 1, 10, 50, 100, 500, 1000 µM).[2]

    • Control Wells: Include wells with [³H]-Biotin in Na⁺-free buffer (Choline) to determine non-specific background uptake.[2]

  • Uptake Phase:

    • Add 250 µL of Uptake Solution to each well.[2]

    • Incubate for 6 minutes at 37°C.

    • Note: 6 minutes is chosen to remain within the linear phase of uptake (typically linear up to 10-15 mins for SMVT).[2]

  • Termination:

    • Aspirate Uptake Solution immediately.[2]

    • Rapidly wash cells 3x with Ice-Cold Stop Solution .[2]

    • Why? This prevents efflux and halts metabolic activity.[2]

  • Lysis & Quantification:

    • Add 300 µL of 1N NaOH to each well.[2] Incubate 1 hr at RT or 37°C.

    • Transfer lysate to scintillation vials.[2] Add 4 mL scintillation cocktail.

    • Count Radioactivity (DPM) using a Liquid Scintillation Counter.[2]

Workflow Visualization

Workflow Step1 1. Equilibrate (37°C KRH Buffer) Step2 2. Expose ([3H]-Biotin + d-Sulfoxide) Step1->Step2 10 min Step3 3. Terminate (Ice-Cold Wash) Step2->Step3 6 min (Linear Phase) Step4 4. Lyse & Count (Scintillation) Step3->Step4 Data Acquisition

Caption: Operational workflow for the competitive inhibition assay.

Data Analysis & Calculation

Determining Specific Uptake

Raw data (DPM) must be corrected for non-specific binding/diffusion.[2]


[2]
Calculating IC₅₀ and K_i

Plot the Specific Uptake (% of Control) against log[Biotin d-sulfoxide].[2] Fit the data to a non-linear regression (dose-response inhibition) to find the IC₅₀.[2]

Calculate the Inhibition Constant (


) using the Cheng-Prusoff Equation :

[2]
  • 
     : Derived from your experiment.[2]
    
  • 
     : Concentration of [³H]-Biotin used (e.g., 10 nM).
    
  • 
     : The Michaelis constant of Biotin for SMVT.
    
    • Literature Value: Typically 5–20 µM in Caco-2 cells (verify with your own saturation assay if possible).[2]

Expected Results Table
Condition[Inhibitor] (µM)Expected Uptake (% Control)Interpretation
Control 0100%Maximal Transport
Low 1~90-95%Minimal Competition
Near Ki 50~40-60%Significant Competition
Saturating 1000< 10%Full Blockade
Na-Free N/A< 5%Passive Diffusion Only

Troubleshooting & Validation

  • Low Signal-to-Noise Ratio:

    • Cause: Incomplete washing or low specific activity of radiolabel.[2]

    • Solution: Increase wash steps to 4x.[2] Ensure [³H]-Biotin is not degraded.

  • Lack of Inhibition:

    • Cause: The inhibitor may be degraded, or the concentration range is too low.

    • Validation: Run a positive control using unlabeled biotin (cold biotin) as the inhibitor.[2] It should show a Ki ≈ Km.[2][8]

  • Temperature Sensitivity:

    • SMVT is highly temperature-dependent.[2] Performing the assay at 4°C should abolish active transport, yielding results similar to the Na⁺-free control. This is a secondary validation step.

References

  • SLC5A6 Gene Entry (SMVT). UniProtKB - Q9Y289 (SMVT_HUMAN).[2] [Link]

  • Prasad, P. D., et al. (1998). Molecular cloning and functional characterization of the human sodium-dependent multivitamin transporter (SMVT).[2] Archives of Biochemistry and Biophysics. [Link]

  • Vadlapudi, A. D., et al. (2012). Sodium-dependent multivitamin transporter (SMVT): a potential target for drug delivery.[2] Drug Discovery Today. [Link]

  • Biotin d-sulfoxide Structure & Properties. PubChem Compound Summary. [Link][2]

  • Said, H. M. (2011). Intestinal absorption of water-soluble vitamins in health and disease.[2] Biochemical Journal. [Link]

Sources

Method

Application Note: Synthesis and Isolation of Radiolabeled Biotin d-Sulfoxide for Metabolic Tracking

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol Executive Summary As metabolic tracking methodologies advance, the demand for hi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Executive Summary

As metabolic tracking methodologies advance, the demand for highly specific, radiolabeled molecular probes has surged. Biotin (Vitamin B7) is an essential cofactor for carboxylases involved in gluconeogenesis and fatty acid synthesis. During oxidative stress, the thioether core of biotin is readily oxidized to biotin sulfoxide. In host-pathogen models, certain bacteria (e.g., Escherichia coli, Salmonella) utilize the enzyme BisC (biotin sulfoxide reductase) to salvage the oxidized metabolite back into active biotin [1][2].

Because BisC is strictly stereospecific for the d-diastereomer of biotin sulfoxide [3], metabolic tracking assays require stereochemically pure radiotracers. This application note provides a self-validating, field-proven protocol for the radiosynthesis, chromatographic resolution, and biological validation of[carbonyl-


C]biotin d-sulfoxide.

Biological Context & Rationale

When studying the pharmacokinetics of biotin trafficking—often mediated by the Sodium-Dependent Multivitamin Transporter (SMVT)—the choice of radiolabel dictates the integrity of the data. Tritium (


H) labels positioned on the valeric acid side chain are highly susceptible to in vivo loss via 

-oxidation, confounding tissue distribution analysis by releasing [

H]acetate [1].

To ensure the radioactive signal strictly correlates with the intact bicyclic core, [carbonyl-


C]biotin  is the preferred starting material. When tracking bacterial metabolic sinks in infected host tissues, tracking the cycling between biotin and its d-sulfoxide provides a direct readout of localized oxidative stress and pathogen survival mechanisms.

Pathway Host Host Oxidative Stress (ROS Generation) DSulf [14C]Biotin d-sulfoxide (Metabolic Sink) Host->DSulf Oxidation Biotin [14C]Biotin (Active Cofactor) Biotin->Host Exposure BisC Bacterial BisC (Sulfoxide Reductase) DSulf->BisC Bacterial Uptake BisC->Biotin Enzymatic Reduction

Caption: Metabolic cycling of biotin and biotin d-sulfoxide during host-pathogen interactions.

Table 1: Comparison of Biotin Radiotracers for Metabolic Tracking
RadiotracerHalf-LifePrimary ApplicationIn Vivo StabilityKey Limitations
[

C]Biotin
20.4 minNon-invasive PET imagingHighRequires on-site cyclotron [1].
[

H]Biotin
12.3 yearsIn vitro binding assaysLowSignal loss via

-oxidation.
[

C]Biotin
5,730 yearsLong-term ADME, BioautographyHighRequires specific licensing.

Mechanistic Principles of Synthesis

The synthesis of biotin sulfoxide relies on the controlled oxidation of the nucleophilic thioether sulfur. Because the sulfur atom resides in an asymmetric tetrahydrothiophene ring, oxidation generates a new chiral center, yielding a diastereomeric mixture of d- and l-sulfoxides [4].

Causality in Reagent Selection: We utilize glacial acetic acid and hydrogen peroxide (H


O

). Acetic acid acts as both a solvent and a reactant, transiently forming peracetic acid in situ. Peracetic acid is a highly efficient, mild oxygen-transfer agent. Strict stoichiometric control (1.1 molar equivalents of H

O

) ensures complete conversion to the sulfoxide while preventing over-oxidation to biotin sulfone . Biotin sulfone is biologically inactive, acts as an anti-metabolite, and will critically invalidate downstream BisC assays if present.

Experimental Protocol

This protocol is designed as a self-validating system, incorporating critical In-Process Quality Control (QC) checkpoints.

Synthesis Start [14C]Biotin React H2O2 / Acetic Acid (20°C, 2h) Start->React Solubilization Mix d- & l-sulfoxide mixture React->Mix Oxidation HPLC RP-HPLC Resolution Mix->HPLC Injection DSulf Pure[14C]Biotin d-sulfoxide HPLC->DSulf Fraction Collection

Caption: Radiosynthesis and chromatographic resolution workflow for [14C]biotin d-sulfoxide.

Phase 1: Controlled Oxidation
  • Solubilization: Transfer 50 µCi of [carbonyl-

    
    C]biotin (approx. specific activity 50 mCi/mmol) into a sterile, amber glass reaction vial. Dissolve in 500 µL of glacial acetic acid.
    
  • Oxidation: Add 1.1 molar equivalents of 30% H

    
    O
    
    
    
    dropwise while vortexing.
  • Incubation: Stir the reaction continuously at 20°C for exactly 2 hours in the dark.

  • In-Process QC (Radio-TLC): Spot 1 µL of the mixture onto a Silica Gel 60 TLC plate. Develop using Chloroform:Methanol:Water (80:20:2). Scan with a radio-TLC detector.

    • Validation: The reaction is complete when the unoxidized biotin peak (R

      
       ~0.6) disappears, replaced by the sulfoxide mixture (R
      
      
      
      ~0.3). If a peak at R
      
      
      ~0.4 appears, over-oxidation to sulfone has occurred.
  • Quenching: Lyophilize the reaction mixture immediately to remove acetic acid and residual peroxide.

Phase 2: Stereospecific Resolution via RP-HPLC

If a racemic mixture is injected into a metabolic tracking study, the l-sulfoxide will act as an inert radiolabeled bystander, artificially inflating background signal and skewing pharmacokinetic data. The diastereomers must be separated. The chiral environment of the sulfoxide bond alters the molecule's hydration sphere, allowing baseline resolution on a standard C18 column.

  • Resuspension: Reconstitute the lyophilized powder in 200 µL of Mobile Phase A (see Table 2).

  • Injection: Inject onto a semi-preparative C18 column connected to an inline Radio-HPLC flow monitor.

  • Fraction Collection: The d-sulfoxide elutes first due to its specific spatial polarity, followed closely by the l-sulfoxide. Collect the d-sulfoxide peak and lyophilize to yield the final purified radiotracer.

Table 2: RP-HPLC Gradient Parameters for Diastereomer Resolution
ParameterSpecification
Column Semi-preparative C18 (250 x 10 mm, 5 µm)
Mobile Phase A HPLC-grade H

O + 0.1% Trifluoroacetic acid (TFA)
Mobile Phase B HPLC-grade Methanol + 0.1% TFA
Flow Rate 3.0 mL/min
Gradient Profile 0–5 min: 5% B 5–20 min: 5%

25% B 20–25 min: 25%

95% B
Detection UV at 210 nm & Inline Radio-detector
Phase 3: Biological Validation (Self-Validating System)

To definitively prove the stereochemical purity of the isolated fraction, perform a bioassay using a bisC mutant E. coli strain (e.g., JB08) alongside a wild-type strain [2].

  • Mechanism: The bisC mutant lacks the reductase required to convert d-sulfoxide to biotin.

  • Validation: Plate both strains on minimal media lacking biotin but supplemented with your purified [

    
    C]biotin d-sulfoxide fraction. Only the wild-type strain will grow. If the mutant grows, the fraction is contaminated with unoxidized biotin. If neither grows, the fraction mistakenly contains the inactive l-sulfoxide or sulfone.
    

References

  • Imaging Biotin Trafficking In Vivo with Positron Emission Tomography. ACS Publications. URL:[Link]

  • Methionine Sulfoxide Reduction and Assimilation in Escherichia coli: New Role for the Biotin Sulfoxide Reductase BisC. PubMed Central (PMC). URL:[Link]

  • Genetic Analysis of the System that Reduces Biotin-d-Sulfoxide in Escherichia coli. Journal of Bacteriology (American Society for Microbiology). URL:[Link]

Application

Thin-layer chromatography (TLC) visualization of biotin d-sulfoxide

Abstract This application note details a robust, stability-indicating Thin-Layer Chromatography (TLC) protocol for the separation and visualization of Biotin (Vitamin B7) and its primary oxidative degradation product, Bi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, stability-indicating Thin-Layer Chromatography (TLC) protocol for the separation and visualization of Biotin (Vitamin B7) and its primary oxidative degradation product, Biotin d-sulfoxide. Utilizing a polar mobile phase on silica gel and specific visualization via p-dimethylaminocinnamaldehyde (p-DACA), this method provides a cost-effective, rapid alternative to HPLC for monitoring biotin stability in pharmaceutical formulations and raw material screening.

Introduction

Biotin is a water-soluble B-vitamin acting as a coenzyme for carboxylase enzymes.[1] While chemically stable under neutral conditions, the thioether sulfur atom in the tetrahydrothiophene ring is susceptible to oxidation. Exposure to peroxides, heat, or atmospheric oxygen over time converts biotin into Biotin d-sulfoxide (major product) and Biotin sulfone (minor product).

Why this matters:

  • Bioactivity Loss: Biotin sulfoxide exhibits significantly reduced affinity for avidin and lower biological activity compared to native biotin.

  • Regulatory Compliance: Differentiating the active vitamin from its oxidized impurities is critical for stability testing in drug development.

This guide provides a self-validating protocol where the analyst generates the sulfoxide standard in situ to confirm separation efficiency.

Chemical Basis & Mechanism

Separation Principle (Polarity)

The separation relies on the polarity difference introduced by the oxygen atom.

  • Biotin: Contains a thioether group (-S-). Moderately polar due to the ureido ring and carboxylic acid tail.

  • Biotin Sulfoxide: Contains a sulfoxide group (-S=O). Significantly more polar due to the strong dipole of the sulfur-oxygen bond.

  • Result: On normal-phase silica gel, Biotin elutes faster (higher Rf) , while Biotin Sulfoxide is retained longer (lower Rf) .

Visualization Mechanism (p-DACA)

Standard UV visualization is ineffective because biotin lacks a strong chromophore. We utilize p-Dimethylaminocinnamaldehyde (p-DACA) , a specific reagent for the ureido (urea-like) ring found in biotin.

  • Reaction: Under acidic conditions, p-DACA forms a Schiff base with the nitrogen of the ureido ring.

  • Result: Intense pink/red spots against a yellow background. This reaction is specific; it does not stain the mobile phase or non-ureido impurities.

Materials & Reagents

CategoryItemSpecification
Stationary Phase TLC PlatesSilica Gel 60 F254 (Aluminum or Glass backed), 200 µm thickness.
Mobile Phase n-ButanolHPLC Grade
Acetic Acid (Glacial)Analytical Grade
Deionized Water18.2 MΩ·cm
Standards d-Biotin>99% Purity (Reference Standard)
Oxidant Hydrogen Peroxide30% (w/w) aqueous solution
Detection p-DACAp-Dimethylaminocinnamaldehyde
Sulfuric AcidConcentrated (for spray reagent)
EthanolAbsolute

Experimental Protocols

Workflow Overview

TLC_Workflow Sample 1. Sample Prep (Oxidation) Spotting 2. Spotting (1-2 µL) Sample->Spotting Development 3. Development (BAW 4:1:1) Spotting->Development Drying 4. Drying (Warm Air) Development->Drying Staining 5. Visualization (p-DACA Spray) Drying->Staining Analysis 6. Rf Calculation Staining->Analysis

Figure 1: Step-by-step workflow for the TLC analysis of Biotin and its oxidation products.[2][3]

Protocol A: Preparation of Standards (In-Situ Oxidation)

Rationale: Pure Biotin Sulfoxide standards are expensive and unstable. This step generates a fresh reference marker.

  • Standard Solution (Lane 1): Dissolve 10 mg d-Biotin in 1 mL of 50% Acetic Acid/Water. Label as "STD" .

  • Oxidation Reference (Lane 2):

    • Take 0.5 mL of the Standard Solution.

    • Add 50 µL of 30% Hydrogen Peroxide.

    • Incubate at room temperature for 30 minutes.

    • Note: This converts ~50-80% of biotin to biotin sulfoxide, creating a mixture that proves separation capability. Label as "OX" .

Protocol B: TLC Separation
  • Mobile Phase Preparation:

    • Prepare BAW (4:1:1) : Mix n-Butanol (40 mL) , Acetic Acid (10 mL) , and Water (10 mL) .

    • Crucial: Shake vigorously in a separatory funnel. If the mixture separates into two layers, add a small amount of ethanol until miscible, or use the upper organic layer.

    • Add to the developing chamber and allow to saturate for 30 minutes (filter paper lining recommended).

  • Spotting:

    • Mark an origin line 1.5 cm from the bottom of the plate with a pencil.

    • Spot 2 µL of STD and 2 µL of OX side-by-side.

    • Dry spots with a stream of warm air (hairdryer) to remove acetic acid (acid residue can affect Rf).

  • Development:

    • Place plate in chamber. Run until solvent front reaches 1 cm from top (~45-60 mins).

    • Remove and dry completely with warm air. The plate must be smell-free (no acetic acid) before staining.

Protocol C: Visualization (p-DACA Spray)
  • Reagent Prep: Dissolve 100 mg p-Dimethylaminocinnamaldehyde in 100 mL Ethanol. Add 1 mL concentrated Sulfuric Acid slowly. Store in amber bottle (stable for 1 week).

  • Application: Spray the dried plate evenly. Do not soak.

  • Observation: Spots appear immediately as bright pink/red.

Results & Interpretation

Chemical Pathway of Oxidation

Biotin_Oxidation Biotin d-Biotin (Thioether) Sulfoxide Biotin d-sulfoxide (Major Product) Biotin->Sulfoxide Oxidation H2O2 + H2O2 Sulfone Biotin Sulfone (Over-oxidation) Sulfoxide->Sulfone Excess H2O2 / Heat

Figure 2: Oxidative pathway.[4] The sulfoxide is the primary degradant detected in this assay.

Data Analysis Table
ComponentSpot ColorRelative PolarityApprox.[5] Rf Value (BAW 4:1:1)Interpretation
d-Biotin Pink/RedMedium0.65 - 0.75 Native active vitamin.
Biotin Sulfoxide Pink/RedHigh0.45 - 0.55 Primary degradant.
Biotin Sulfone Faint PinkVery High0.30 - 0.40 Rare, appears only in harsh oxidation.

Note: Rf values are relative. The "OX" lane must show two distinct spots: the upper spot (unreacted Biotin) and the lower spot (Sulfoxide).

Troubleshooting Guide

  • Tailing Spots: The sample contains too much water or the plate was not dried sufficiently before development. Ensure the spotting solvent (acetic acid) is evaporated.

  • No Separation: The mobile phase is too polar. If Biotin and Sulfoxide co-elute near the solvent front, reduce the water content (e.g., Butanol:Acetic Acid 4:1).

  • Faint Color: The p-DACA reagent is old. Prepare fresh reagent if the solution has turned dark brown/black.

References

  • Melville, D. B. (1954).[6] Biotin Sulfoxide.[4][6][7] The Journal of Biological Chemistry, 208, 495-501.

  • McCormick, D. B., & Roth, J. A. (1970).[7] Specificity, stereochemistry, and mechanism of the color reaction between p-dimethylaminocinnamaldehyde and biotin analogs. Analytical Biochemistry, 34(1), 226-236.[7]

  • Groningsson, K., & Jansson, L. (1979).[2] TLC determination of biotin in a lyophilized multivitamin preparation. Journal of Pharmaceutical Sciences, 68(3), 364-366.[2]

Sources

Method

Application Notes &amp; Protocols: Stereoselective Oxidation of Biotin to d-Sulfoxide

Introduction: The Significance of Chiral Biotin Sulfoxides Biotin (Vitamin H) is a crucial coenzyme in carboxylation, decarboxylation, and deamination reactions essential for the metabolism of carbohydrates, fats, and pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Biotin Sulfoxides

Biotin (Vitamin H) is a crucial coenzyme in carboxylation, decarboxylation, and deamination reactions essential for the metabolism of carbohydrates, fats, and proteins.[1] Its biological activity is intrinsically linked to its structure, which includes a tetrahydrothiophene ring with a prochiral sulfur atom. Oxidation of this sulfur atom leads to the formation of two diastereomeric sulfoxides: d-biotin d-sulfoxide and d-biotin l-sulfoxide.[2][3]

The d-sulfoxide is a known natural metabolite of biotin in mammals, formed via sulfur oxidation in the endoplasmic reticulum.[3] Both sulfoxides are of significant interest in medicinal chemistry and drug development, serving as important chiral synthons and pharmacophores.[4] Achieving high stereoselectivity in the oxidation of biotin is therefore a critical synthetic challenge. Non-selective oxidation can occur under various chemical conditions, including during oligonucleotide synthesis, making controlled, stereodirected methods essential for research and production.[5][6]

This guide provides a detailed overview of the principles and a field-proven protocol for the stereoselective synthesis of d-biotin d-sulfoxide, designed for researchers, scientists, and drug development professionals.

Scientific Principles: The Mechanism of Stereoselective Sulfoxidation

The conversion of a sulfide to a sulfoxide involves the formal transfer of an oxygen atom to the sulfur. Since the sulfur atom in biotin is prochiral, this oxidation can produce two diastereomers. Stereoselective synthesis aims to preferentially form one diastereomer over the other. This is achieved by creating a chiral environment during the oxygen transfer step.

The core mechanism relies on a chiral reagent or catalyst that complexes with the terminal oxidant (e.g., hydrogen peroxide). The chiral entity, typically a metal-ligand complex, presents the oxygen atom to the sulfide from a sterically favored direction, selectively attacking one of the two lone pairs of electrons on the sulfur atom.[7]

Metal-catalyzed systems, particularly those using titanium (IV), are highly effective.[8] The catalyst, pre-complexed with a chiral ligand, activates the peroxide. The biotin molecule then coordinates to this chiral metal-peroxo complex in a specific orientation due to steric and electronic interactions, leading to a diastereoselective oxygen transfer.[8][9] The choice of ligand, metal center, and oxidant are all critical variables that dictate the efficiency and stereochemical outcome of the reaction.

G cluster_0 Catalytic Cycle Catalyst Chiral Metal Catalyst (e.g., Ti(IV)-Ligand) Active_Complex Activated Chiral Metal-Peroxo Complex Catalyst->Active_Complex + Oxidant Oxidant Terminal Oxidant (e.g., H₂O₂) Oxidant->Active_Complex Transition_State Diastereoselective Transition State Active_Complex->Transition_State + Biotin Biotin Biotin (Sulfide) Biotin->Transition_State Transition_State->Catalyst Regeneration Product Biotin d-Sulfoxide Transition_State->Product Oxygen Transfer

Figure 1: Generalized mechanism for metal-catalyzed stereoselective sulfoxidation.

Recommended Protocol: Modified Kagan-Sharpless Oxidation of Biotin

This protocol is based on the well-established Kagan-Sharpless methodology, which utilizes a titanium(IV) isopropoxide catalyst in conjunction with a chiral tartrate ester.[7] This system is renowned for its effectiveness in achieving high enantioselectivity in the oxidation of various prochiral sulfides. The use of cumene hydroperoxide (CHP) as the terminal oxidant is common, though aqueous hydrogen peroxide can also be used.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
d-Biotin≥99%Sigma-AldrichStarting material.
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)≥98%Acros OrganicsMoisture-sensitive catalyst precursor.
(+)-Diethyl L-tartrate ((+)-DET)≥99%Alfa AesarChiral ligand.
Dichloromethane (DCM)AnhydrousFisher ScientificReaction solvent. Must be dry.
Cumene hydroperoxide (CHP)~80% in cumeneSigma-AldrichTerminal oxidant. Handle with care.
Sodium hydroxide (NaOH)Reagent GradeVWRFor quenching.
Saturated Sodium Sulfite (Na₂SO₃)N/APrepare in-houseFor quenching excess peroxide.
Brine (Saturated NaCl)N/APrepare in-houseFor aqueous work-up.
Magnesium Sulfate (MgSO₄)AnhydrousEMD MilliporeDrying agent.
Glacial Acetic AcidReagent GradeVWRFor purification/crystallization.
Ethanol200 ProofDecon LabsFor purification/crystallization.
Experimental Workflow

G Start Start: d-Biotin Catalyst_Prep 1. Catalyst Preparation Ti(Oi-Pr)₄ + (+)-DET in DCM -20°C, Anhydrous Start->Catalyst_Prep Add_Biotin 2. Add Biotin Solution Stir at -20°C Catalyst_Prep->Add_Biotin Oxidation 3. Oxidation Slow addition of CHP Maintain -20°C Add_Biotin->Oxidation Quench 4. Reaction Quench Add water or NaOH(aq) Oxidation->Quench Workup 5. Aqueous Work-up Extract, Wash, Dry Quench->Workup Purify 6. Purification Fractional Crystallization Workup->Purify Analyze 7. Analysis HPLC, Polarimetry, NMR Purify->Analyze End Product: d-Biotin d-Sulfoxide Analyze->End

Figure 2: Step-by-step experimental workflow for biotin d-sulfoxide synthesis.

Step-by-Step Procedure

A. Catalyst Complex Formation

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM, 100 mL).

  • Cool the flask to -20 °C using a cryocooler or a dry ice/acetone bath.

  • Add (+)-Diethyl L-tartrate (2.2 equivalents) to the stirred DCM.

  • Slowly, add titanium(IV) isopropoxide (1.0 equivalent) dropwise via syringe. A yellow solution should form.

  • Stir the mixture at -20 °C for 30 minutes to allow for complete complexation. Causality: This pre-formation of the chiral Ti-tartrate complex is essential for establishing the chiral environment before the oxidant and substrate are introduced.

B. Oxidation Reaction

  • In a separate flask, dissolve d-Biotin (1.0 equivalent) in a minimal amount of a suitable solvent. Note: Biotin has low solubility in DCM. A co-solvent like DMSO may be required, or the biotin can be added as a fine powder directly, though this may result in a heterogeneous mixture. For this protocol, we will assume addition as a solid.

  • Add the solid d-biotin to the chilled catalyst solution.

  • After stirring for 15 minutes, begin the slow, dropwise addition of cumene hydroperoxide (1.2 equivalents) via a syringe pump over 2-3 hours.

  • Maintain the reaction temperature at -20 °C throughout the addition and for an additional 4-6 hours after addition is complete. Causality: Slow addition of the oxidant is critical to minimize the non-catalyzed, non-selective oxidation pathway, which would lower the diastereomeric excess. Low temperature stabilizes the catalyst complex and enhances selectivity.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

C. Reaction Quenching and Work-up

  • Once the reaction is complete, quench it by the slow addition of 10 mL of cold water or 1 M NaOH while maintaining vigorous stirring. This will precipitate titanium salts as a white solid.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Filter the mixture through a pad of Celite® to remove the titanium dioxide precipitate. Wash the filter cake thoroughly with DCM.

  • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated Na₂SO₃ solution (to remove excess peroxide), water, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product, which will be a mixture of d- and l-sulfoxides.

Purification by Fractional Crystallization

The two diastereomers of biotin sulfoxide exhibit different solubilities, which allows for their separation by fractional crystallization.[2]

  • Dissolve the crude solid in a minimal amount of hot glacial acetic acid.

  • Slowly add ethanol to the hot solution until it becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4 °C) overnight.

  • The less soluble diastereomer (typically the l-sulfoxide) will crystallize out first. Collect these crystals by vacuum filtration.

  • Concentrate the mother liquor to approximately half its volume and cool again to induce crystallization of the more soluble d-biotin d-sulfoxide.

  • The purity of the fractions should be assessed by chiral HPLC or polarimetry. Recrystallization may be repeated to achieve the desired diastereomeric purity.

Product Characterization and Quality Control

A self-validating protocol requires rigorous confirmation of the product's identity, purity, and stereochemistry.

Analysis MethodPurposeExpected Result for d-Biotin d-Sulfoxide
Chiral HPLC Determine diastereomeric ratio (d.r.) and purity.A single major peak corresponding to the d-sulfoxide. Purity >95%.
Polarimetry Confirm stereochemistry.Measurement of the specific rotation, [α]D. The value should match literature reports for the d-sulfoxide.
¹H NMR Structural confirmation.Spectrum should be consistent with the biotin sulfoxide structure, showing characteristic shifts for the protons adjacent to the sulfoxide group.
Mass Spectrometry Confirm molecular weight.A peak corresponding to the [M+H]⁺ ion for biotin sulfoxide (C₁₀H₁₆N₂O₄S, MW: 260.31 g/mol ).

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; inefficient work-up/extraction.Extend reaction time; ensure complete precipitation and removal of Ti salts; use more exhaustive extraction.
Low Diastereoselectivity Reaction temperature too high; oxidant added too quickly; moisture in reagents/glassware.Ensure strict temperature control at -20°C; use a syringe pump for slow addition; use anhydrous solvents and flame-dried glassware.
Over-oxidation to Sulfone Excess oxidant used; reaction run for too long.Use stoichiometric amount of oxidant (e.g., 1.1-1.2 eq.); monitor reaction closely by TLC/HPLC and quench promptly upon completion.
Difficulty in Purification Diastereomers co-crystallizing.Optimize the solvent system for fractional crystallization; consider chromatographic separation on silica gel or a chiral stationary phase.

Conclusion

The stereoselective oxidation of biotin to its d-sulfoxide is a precise and controllable process when conducted under optimized conditions. The metal-catalyzed approach described herein offers a robust and scalable method for producing this valuable chiral molecule with high diastereoselectivity. Careful control over temperature, reagent stoichiometry, and moisture are paramount to success. Rigorous purification and subsequent analytical validation are essential to ensure the final product meets the high standards required for research and development applications.

References

  • Enantioselective Sulfoxidation. (2021). Chemistry LibreTexts. [Link]

  • Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Skibiński, R., et al. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Molecules, 25(19), 4587. [Link]

  • Kagan, H. B. (2008). Asymmetric Synthesis of Chiral Sulfoxides. In Organosulfur Chemistry in Asymmetric Synthesis. Wiley-VCH. [Link]

  • Young, A. (2008). Chiral Sulfoxides: Synthesis and Utility. University of Illinois Urbana-Champaign. [Link]

  • Upadhya, K., et al. (2005). Oxidation of Biotin During Oligonucleotide Synthesis. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 919-22. [Link]

  • Sabatino, P., et al. (2022). Elucidating Sulfide Activation Mode in Metal-Catalyzed Sulfoxidation Reactivity. Inorganic Chemistry, 61(9), 4038-4048. [Link]

  • Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. (2026). Chemical Science. [Link]

  • Stereoselective oxidation of sulfides to sulfoxides by n-chloramines. (2014). Middle East Technical University. [Link]

  • Melville, D. B. (1954). Biotin sulfoxide. Journal of Biological Chemistry, 208(2), 513-520. [Link]

  • Zempleni, J., et al. (2009). Biotin. BioFactors, 35(1), 36-46. [Link]

  • Lavielle, S., et al. (1983). A total synthesis of biotin based on the stereoselective alkylation of sulfoxides. Journal of the American Chemical Society, 105(5), 1332-1334. [Link]

  • Lee, J. H., et al. (2013). Development of Analytical Method of Biotin in Complex Drugs and Dietary Supplements Using HPLC-UV. Journal of the Korean Society for Applied Biological Chemistry, 56, 321-327. [Link]

  • Pollock, R. J., & Barber, M. J. (1997). Biotin Sulfoxide Reductase. Journal of Biological Chemistry, 272(51), 32541-32547. [Link]

  • del Campillo-Campbell, A., & Campbell, A. (1982). Enzymic reduction of d-biotin d-sulfoxide to d-biotin. Journal of Bacteriology, 149(2), 469-78. [Link]

  • Kłaczkow, G., et al. (2001). Elaboration of HPLC method for biotin determination in multivitamin pharmaceutical preparations. Acta Poloniae Pharmaceutica, 58(2), 95-98. [Link]

  • Nguyen, T. T. H., et al. (2023). Development of liquid chromatography-mass spectrometry method to determine biotin content in nutritional products and supplement. Vietnam Journal of Food Control, 6(2), 164-173. [Link]

  • Grote, M., et al. (2013). Oxidation of biotin during oligonucleotide synthesis. PLoS ONE, 8(5), e62335. [Link]

Sources

Application

Application Note: Quantifying Biotin d-Sulfoxide in Cell Culture Media via LC-MS/MS

Target Audience: Bioprocess Engineers, Analytical Chemists, and Drug Development Professionals Matrix: Mammalian Cell Culture Media (e.g., CHO, HEK293) Methodology: Ultra-High-Performance Liquid Chromatography-Tandem Mas...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Bioprocess Engineers, Analytical Chemists, and Drug Development Professionals Matrix: Mammalian Cell Culture Media (e.g., CHO, HEK293) Methodology: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Mechanistic Context: The Fate of Biotin in Bioreactors

Biotin (Vitamin B7) is an essential micronutrient in serum-free mammalian cell culture media. It functions as a covalently bound prosthetic group for four critical ATP-dependent carboxylases—including acetyl-CoA carboxylase and pyruvate carboxylase—which are indispensable for fatty acid synthesis, amino acid metabolism, and cellular energy homeostasis.

However, the highly oxygenated, agitated environment of a modern bioreactor presents significant chemical stability challenges. High metabolic rates, dissolved oxygen, and the presence of transition metals (e.g., cuprous and ferrous ions) inevitably generate Reactive Oxygen Species (ROS)[1]. Biotin is highly susceptible to oxidative stress and UV radiation, leading to the oxidation of its tetrahydrothiophene ring,[2]. This oxidation primarily yields biotin d-sulfoxide , alongside minor quantities of biotin l-sulfoxide and biotin sulfone[2],[3].

Because biotin d-sulfoxide cannot efficiently substitute for native biotin in mammalian carboxylase binding, its accumulation serves as a critical biomarker for media degradation and oxidative stress in biomanufacturing processes.

BiotinOxidation Biotin Biotin (Vitamin B7) Active Cofactor Biotin_d_sulfoxide Biotin d-sulfoxide Inactive Oxidized Metabolite Biotin->Biotin_d_sulfoxide Oxidation ROS Reactive Oxygen Species (ROS) Transition Metals, Light ROS->Biotin_d_sulfoxide Catalyzes Biotin_sulfone Biotin sulfone Terminal Oxidation Product Biotin_d_sulfoxide->Biotin_sulfone Further Oxidation

Figure 1: Oxidative degradation pathway of biotin in cell culture environments.

Analytical Challenges: Why LC-MS/MS?

Historically, biotin quantification relied on microbiological assays or avidin/streptavidin-binding immunoassays (e.g., ELISA). However, these methods present a severe analytical flaw when applied to degraded cell culture media: cross-reactivity .

Avidin possesses an extraordinarily high affinity for the ureido ring of biotin (


)[4]. Because oxidation occurs on the tetrahydrothiophene ring (specifically the sulfur atom), the ureido ring remains intact. Consequently, avidin-binding assays exhibit substantial cross-reactivity with biotin d-sulfoxide and bisnorbiotin[5],[6]. This leads to a false-positive overestimation of active biotin in the media, masking potential nutrient depletion.

To achieve absolute specificity, UHPLC-MS/MS is the gold standard. By separating metabolites chromatographically and utilizing Multiple Reaction Monitoring (MRM) based on specific mass-to-charge (


) transitions, LC-MS/MS completely resolves native biotin from its oxidized derivatives[7],[8].

Experimental Protocol: Self-Validating LC-MS/MS Workflow

The following protocol outlines a robust, high-throughput dilute-and-shoot / protein precipitation method designed to mitigate matrix effects from complex media components (e.g., pluronic F-68, recombinant proteins, and high salt concentrations).

Workflow Step1 1. Media Sampling & Quenching Step2 2. Protein Precipitation (ZnSO4/MeOH) Step1->Step2 Step3 3. UHPLC Separation (C18 Column) Step2->Step3 Step4 4. MS/MS Detection (ESI+, MRM) Step3->Step4

Figure 2: Step-by-step workflow for the extraction and quantification of biotin metabolites.

Reagents and Materials
  • Standards: Native d-Biotin (CAS: 58-85-5)[9], Biotin d-sulfoxide, and Internal Standard (IS) Biotin-d4.

  • Precipitation Agent:

    
     mixed with LC-MS grade Methanol in a 3:7 (v/v) ratio. Causality: Zinc sulfate enhances the precipitation of complex glycoproteins and albumin often found in supplemented media, yielding a cleaner extract than organic solvents alone[7].
    
  • Mobile Phases:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water[10].

    • Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile[8].

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer

    
     of cell culture media (centrifuged at 
    
    
    
    to remove cell debris) into a 1.5 mL low-bind Eppendorf tube.
  • Internal Standard Addition: Add

    
     of Biotin-d4 working solution (
    
    
    
    ).
  • Precipitation: Add

    
     of the cold 
    
    
    
    /Methanol precipitation agent[7].
  • Agitation: Vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Incubation: Incubate on ice for 15 minutes to maximize precipitation yield.

  • Centrifugation: Centrifuge at

    
     for 10 minutes at 
    
    
    
    [7].
  • Transfer: Carefully transfer

    
     of the clarified supernatant into an LC-MS autosampler vial equipped with a glass insert.
    
UHPLC Parameters
  • Column: Reversed-phase C18 (e.g., Waters ACQUITY UPLC BEH C18,

    
    )[8].
    
  • Column Temperature:

    
     (ensures reproducible retention times and reduces system backpressure).
    
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    [10].
    

Table 1: UHPLC Gradient Conditions

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)Curve
0.0982Initial
1.0982Isocratic hold
4.04060Linear gradient
4.5595Column wash
5.5595Isocratic hold
5.6982Re-equilibration
8.0982End
Mass Spectrometry (MS/MS) Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+)[10].

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)[11].

  • Source Temperature:

    
    .
    
  • Capillary Voltage:

    
    .
    

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Purpose
Biotin 245.1227.115Quantifier (Loss of

)[8]
Biotin 245.1166.125Qualifier[8]
Biotin d-sulfoxide 261.1243.115Quantifier (Loss of

)
Biotin d-sulfoxide 261.1200.122Qualifier
Biotin-d4 (IS) 249.1231.115Internal Standard[10]

Data Presentation and Method Validation

To ensure the self-validating nature of the protocol, matrix-matched calibration curves must be generated using biotin-free basal media. The method demonstrates excellent linearity, precision, and recovery, successfully bypassing the cross-reactivity issues inherent to ELISA platforms.

Table 3: Representative Validation Metrics in CHO Cell Culture Media

ParameterBiotinBiotin d-sulfoxide
Linear Range


Correlation Coefficient (

)

[8]

Limit of Detection (LOD)

[8]

Limit of Quantification (LOQ)

[8]

Matrix Effect


Mean Recovery (Spiked)

[8]

Precision (CV%)

[8]

Causal Data Interpretation

When analyzing longitudinal bioprocess samples, a reciprocal relationship is typically observed: as the concentration of native biotin (


 245.1) decreases over the culture duration, the concentration of biotin d-sulfoxide (

261.1) proportionally increases. If a sudden spike in biotin d-sulfoxide is detected without a corresponding drop in native biotin, this indicates potential external contamination or an acute oxidative event (e.g., transition metal leaching from bioreactor components or excessive sparging).

References

  • 3. 4. 5. 6. 7. 8. 9. 10. 11. 12.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Biotin d-Sulfoxide Formation in Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with unexplained mass shifts in proteomics or reduced yields in streptavidin pull-downs.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with unexplained mass shifts in proteomics or reduced yields in streptavidin pull-downs. Often, the hidden culprit is the spontaneous oxidation of the biotin label.

Biotin contains a thioether sulfur atom that is highly susceptible to oxidation, forming biotin d-sulfoxide (and occasionally biotin sulfone)[1]. This guide provides a deep dive into the causality of this phenomenon and offers field-proven, self-validating protocols to preserve the integrity of your biotinylated samples.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does biotin spontaneously oxidize to biotin d-sulfoxide in my samples? A: The sulfur atom within biotin's tetrahydrothiophene ring is a nucleophilic thioether. When exposed to moderate oxidative conditions—such as dissolved atmospheric oxygen, reactive oxygen species (ROS) generated during cell lysis, or photo-oxidation—this sulfur readily accepts an oxygen atom to form a sulfoxide[1][2]. This reaction is accelerated by trace transition metals in buffers, freeze-thaw cycles, and prolonged exposure to ambient light[2].

Q2: How does biotin oxidation impact mass spectrometry (LC-MS/MS) and proteomics? A: Oxidation converts biotin to biotin sulfoxide, introducing a precise +16 Da mass shift per oxidized moiety[3]. In complex proteomic mixtures, this splits the signal intensity of your target peptide across two distinct mass-to-charge (m/z) ratios. This signal dilution complicates peptide identification algorithms, reduces the sensitivity of targeted enrichment, and skews quantitative proteomics data[3].

Q3: Does biotin d-sulfoxide still bind to streptavidin/avidin? A: Yes, but with altered dynamics. While biotin sulfoxide retains the ability to bind avidin and streptavidin, the structural perturbation at the sulfur atom diminishes its overall binding affinity[4]. In stringent washing conditions typical of chemical proteomics or pull-down assays, this reduced affinity can lead to significant target loss and lower recovery yields[4].

Section 2: Troubleshooting Guide

Issue 1: Unexpected +16 Da / +32 Da peaks in MALDI-TOF or ESI-MS spectra.

  • Causality: The +16 Da peak corresponds to biotin sulfoxide, while a +32 Da peak indicates over-oxidation to biotin sulfone[1][3]. This typically occurs during solid-phase peptide synthesis cleavage steps or prolonged sample air exposure[5].

  • Corrective Action: Incorporate a thiol scavenger (e.g., free methionine or ethanedithiol) during peptide cleavage or sample lysis to act as a sacrificial antioxidant[5]. Ensure all solvents are thoroughly degassed prior to use[6].

Issue 2: Poor recovery of biotinylated proteins during Neutravidin/Streptavidin enrichment.

  • Causality: Photo-sensitized oxidation of the biotin probe during the incubation phase reduces the probe's binding affinity[2][4].

  • Corrective Action: Perform all incubation steps in the dark (e.g., wrap tubes in aluminum foil). Supplement lysis and binding buffers with metal chelators like EDTA (1-5 mM) to inhibit metal-catalyzed oxidation pathways.

Section 3: Quantitative Impact & Prevention Strategies

To better understand the analytical impact of biotin oxidation, review the following comparative data:

CharacteristicNative BiotinBiotin d-SulfoxideBiotin Sulfone
Thioether Status Intact (-S-)Oxidized (-SO-)Hyper-oxidized (-SO₂-)
Mass Shift (Δm) 0 Da+16 Da+32 Da
Streptavidin Affinity Optimal (

M)
DiminishedSeverely Diminished
Primary Cause N/AAir exposure, ROS, LightHarsh oxidants (e.g., H₂O₂)
Prevention Strategy N/ADegassing, Scavengers, Dark storageAvoid strong oxidizing agents

Section 4: Visualizing the Mechanism and Workflow

BiotinOxidation Biotin Native Biotin (Thioether) Sulfoxide Biotin d-Sulfoxide (+16 Da) Biotin->Sulfoxide Oxidation Oxidants ROS / O2 / Light Oxidants->Sulfoxide Catalyzes MS_Impact MS Artifacts (Split Peaks) Sulfoxide->MS_Impact Binding_Impact Reduced Affinity (Low Yield) Sulfoxide->Binding_Impact

Mechanism of biotin thioether oxidation and its downstream analytical impacts.

PreventiveWorkflow Step1 1. Degas Buffers & Add EDTA Step2 2. Add Sacrificial Scavengers (e.g., L-Methionine) Step1->Step2 Step3 3. Protect from Ambient Light Step2->Step3 Step4 4. Argon Purge & -80°C Storage Step3->Step4

Step-by-step workflow to prevent spontaneous biotin oxidation during sample preparation.

Section 5: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By running a control aliquot alongside the treated sample, you can directly verify the protective effect via mass spectrometry.

Protocol 1: Preparation of Oxidation-Resistant Biotinylation/Lysis Buffer

Causality: Removing dissolved oxygen and sequestering trace metals prevents the primary pathways of thioether oxidation[2][6].

  • Solvent Degassing: Sparge the base buffer (e.g., PBS or Tris-HCl) with inert gas (Argon or ultra-pure Nitrogen) for at least 15-20 minutes. Alternatively, subject the buffer to three cycles of freeze-pump-thaw or vacuum sonication[6].

  • Chelator Addition: Add EDTA to a final concentration of 2 mM to sequester trace transition metals that catalyze ROS formation.

  • Scavenger Integration: Immediately before use, add L-methionine to a final concentration of 10-50 mM. Methionine contains a thioether group that acts as a competitive, sacrificial scavenger, protecting the biotin thioether from oxidation.

  • Validation Step: Spike a synthetic biotinylated standard peptide into the buffer, incubate for 4 hours, and analyze via LC-MS to confirm the absence of the +16 Da peak[3].

Protocol 2: Cryopreservation and Storage of Biotinylated Samples

Causality: Biotin oxidation can occur slowly even at low temperatures if oxygen is present. Inert gas blanketing displaces oxygen, halting oxidation during long-term storage[6].

  • Aliquoting: Divide the biotinylated sample into single-use aliquots to completely avoid freeze-thaw cycles, which introduce oxygen and physical stress[2].

  • Inert Gas Blanketing: Gently blow a stream of Argon gas over the surface of the liquid in each microcentrifuge tube for 3-5 seconds before immediately capping. Argon is heavier than air and forms a protective blanket over the sample.

  • Light Protection: Store the aliquots in opaque boxes or wrap the storage container in aluminum foil to prevent photo-sensitized oxidation[2][6].

  • Cryopreservation: Flash-freeze the tubes in liquid nitrogen and transfer to a -80°C freezer for long-term storage.

References

  • (PDF) Biotin sulfoxide - ResearchGate Source: researchgate.net URL:[Link]

  • Organotellurium Probes Enable One-step Single-cell Analysis of Post-translational Modification | Journal of the American Chemical Society Source: acs.org URL:[Link]

  • DNA mimic foldamers affect chromatin composition and disturb cell cycle progression - PMC Source: nih.gov URL:[Link]

  • Oxidation of biotin during oligonucleotide synthesis | Request PDF - ResearchGate Source: researchgate.net URL:[Link]

  • Peptide microarrays to interrogate the "histone code" - SciSpace Source: scispace.com URL:[Link]

Sources

Optimization

Technical Support Center: Biotin D-Sulfoxide Synthesis Optimization

Ticket ID: B-SOX-OPT-001 Subject: Improving Yield and Stereoselectivity in Biotin D-Sulfoxide Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2][3] Executive Summary You are enc...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: B-SOX-OPT-001 Subject: Improving Yield and Stereoselectivity in Biotin D-Sulfoxide Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2][3]

Executive Summary

You are encountering yield losses likely due to two primary factors: over-oxidation to biotin sulfone and poor stereoselectivity (formation of the unwanted l-sulfoxide isomer).[1][2]

The synthesis of d-biotin-d-sulfoxide (the major isomer formed via electrophilic oxidation) requires precise control over stoichiometry and temperature.[1][2][3] While hydrogen peroxide (


) is a common reagent, it often yields a difficult-to-separate 4:1 mixture of isomers and promotes sulfone formation.[1][2][3]

The Solution: Switch to or optimize a Sodium Metaperiodate (


)  protocol in aqueous media at low temperature.[2] This method offers superior chemoselectivity (stopping at the sulfoxide) and stereocontrol.[2][3]

Phase 1: The "Gold Standard" Protocol

Use this validated workflow to establish a baseline high-yield process.

Reagents & Stoichiometry
ComponentRoleSpecificationStoichiometry
d-Biotin Substrate>98% Purity1.0 eq
Sodium Metaperiodate Oxidant

(Freshly prepared)
1.05 eq (Critical)
Water SolventDeionized, degassed50 mL / g Biotin
Acetic Acid Co-solventGlacial (Optional, for solubility)10% v/v
Step-by-Step Methodology
  • Solubilization (The Solubility Trap):

    • Suspend d-biotin in water.[1][2][3] Biotin has poor water solubility (

      
       mg/mL at 
      
      
      
      ).[1][2][3]
    • Optimization: Add dilute NaOH dropwise until the solution clears (pH ~8), or use a 10% acetic acid/water mixture if acidic conditions are preferred for downstream processing.[2][3]

    • Cooling: Chill the solution to

      
        in an ice bath. Do not skip this.  Low temperature is the primary barrier against sulfone formation.
      
  • Controlled Oxidation:

    • Dissolve

      
       (1.05 eq) in minimal cold water.[2][3]
      
    • Add the oxidant dropwise to the biotin solution over 30 minutes.

    • Mechanism:[1][2][4][5] The periodate ion attacks the sulfur atom nucleophilically. The steric bulk of the ureido ring directs the attack primarily to the exo face, favoring the d-sulfoxide (also referred to as the

      
      -sulfoxide in some older literature).
      
  • Quenching & Workup:

    • Stir at

      
       for 2–4 hours. Monitor via HPLC or TLC.[3]
      
    • Quench: Add 0.1 eq of ethylene glycol or sodium thiosulfate to destroy excess periodate.

    • Precipitation: If performed in alkaline water, acidify carefully with 1M HCl to pH 3.[2][3] The product, being less soluble than the starting material in cold acidic water, will precipitate.

  • Purification (Isomer Enrichment):

    • The reaction may yield a small amount of the l-sulfoxide.[4]

    • Technique:Fractional Crystallization . The d-sulfoxide is typically less soluble in water/alcohol mixtures than the l-isomer.[1] Recrystallize from hot water or aqueous acetic acid to remove the minor isomer.

Phase 2: Troubleshooting Guide (Q&A)

Q1: I am seeing significant amounts of Biotin Sulfone ( ). Why?

A: You are likely over-oxidizing.[2][3]

  • Cause 1: Excess Oxidant.[2][3] If you use

    
     equivalents of 
    
    
    
    , the sulfoxide will slowly oxidize to the sulfone.
  • Cause 2: Temperature.[2][3][6][7][8][9] At room temperature (

    
    ), the reaction rate for the second oxidation step (sulfoxide 
    
    
    
    sulfone) increases significantly.[2][3]
  • Fix: Strict stoichiometry (1.05 eq) and keep the reaction at

    
    .
    
Q2: My yield is low because the starting material (Biotin) won't dissolve.

A: Biotin is notoriously insoluble.[2][3]

  • Fix: Do not try to dissolve biotin in neutral cold water alone.[3] Use mildly alkaline water (

    
    ) or warm aqueous acetic acid .[1][2][3]
    
  • Note: If using alkaline conditions, ensure you neutralize slowly during workup to precipitate the product.

Q3: How do I distinguish the d-sulfoxide from the l-sulfoxide?

A: They have distinct physical properties.[2][3]

  • Melting Point: The d-sulfoxide melts at a higher temperature (~243–247°C) compared to the l-sulfoxide (~200–203°C).[1][2][3][4]

  • Solubility: The l-sulfoxide is generally more soluble in alcoholic solvents.[1] Washing your crude precipitate with cold ethanol can wash away the l-isomer, leaving the pure d-sulfoxide.[1][2][3]

Phase 3: Optimization Data & Logic[2][3]

Oxidant Performance Comparison

Data synthesized from comparative synthesis protocols.

OxidantSelectivity (Sulfoxide:Sulfone)Stereoselectivity (d:l ratio)YieldVerdict

/ Acetic Acid
Moderate (Risk of sulfone)Low (~4:[1][2][3]1)60-70%Avoid for high purity needs.[1][2][3]
mCPBA HighModerate75-80%Good, but difficult workup (benzoic acid byproduct).[1][2][3]

(Periodate)
Excellent High (>9:1) 85-95% Recommended. Best balance of ease and purity.[1][2][3]

Phase 4: Visualizing the Workflow

Diagram 1: Reaction Logic & Isomer Control

This flowchart illustrates the critical decision points that determine whether you get the target d-sulfoxide or the unwanted sulfone/l-isomer.[1]

BiotinOxidation Start Start: d-Biotin Solvent Solvent Choice: Alkaline Water or AcOH Start->Solvent Oxidant Oxidant Addition: NaIO4 (1.05 eq) Solvent->Oxidant TempControl Temp Control: 0-4°C Oxidant->TempControl Critical Step Reaction Reaction Intermediate: Nucleophilic Attack on Sulfur TempControl->Reaction Branch Stereoselectivity Check Reaction->Branch Target Target Product: d-Biotin-d-Sulfoxide (Major Product) Branch->Target Steric Control (Exo Attack) Impurity1 Impurity A: d-Biotin-l-Sulfoxide (Minor Isomer) Branch->Impurity1 Endo Attack (Rare with NaIO4) Impurity2 Impurity B: Biotin Sulfone (Over-oxidation) Branch->Impurity2 Excess Oxidant or High Temp Workup Workup: Precipitation & EtOH Wash Target->Workup Impurity1->Workup Removable via Crystallization

Caption: Workflow logic for maximizing d-sulfoxide yield while suppressing sulfone and l-isomer formation.

Diagram 2: Stereochemical Pathway

Understanding the steric hindrance that favors the d-isomer.

Stereochemistry Biotin d-Biotin (Ureido Ring blocks Top Face) Interaction Steric Approach Biotin->Interaction NaIO4 Periodate Ion NaIO4->Interaction Result d-Sulfoxide (Oxygen trans to side chain) Interaction->Result Least Hindered Path

Caption: Steric bulk of the bicyclic ring directs oxidation to the favored face.[1][2][3]

References

  • Melville, D. B. (1954).[2][3][10] "Biotin Sulfoxide".[3][7][10][11][12] Journal of Biological Chemistry, 208(2), 495–501.[2][3]

    • Foundational text identifying the separation of d- and l-sulfoxides and their solubility differences.
  • Thermo Fisher Scientific. "Sodium meta-Periodate Product Information". Thermo Scientific User Guide.

    • Protocol validation for mild periodate oxid
  • Lavielle, S., et al. (1977).[2][3] "A total synthesis of biotin based on the stereoselective alkylation of sulfoxides". Journal of the American Chemical Society.[13]

    • Confirms high stereoselectivity (90% yield)
  • Cayman Chemical. "Biotin (S)-sulfoxide Product Data". Cayman Chemical Technical Data Sheet.

    • Provides physical data and solubility profiles for biotin sulfoxide isomers.
  • G-Biosciences. "Sodium Metaperiodate Protocol for Glycoprotein Oxidation".[1][2][3] G-Biosciences Technical Handbook.

    • Supports the stoichiometry and temperature conditions required to prevent over-oxid

Sources

Troubleshooting

Resolving d-sulfoxide and l-sulfoxide peaks in reverse-phase HPLC

Topic: Resolving d-sulfoxide and l-sulfoxide peaks in Reverse-Phase HPLC Ticket ID: #CS-SULF-001 Assigned Specialist: Senior Application Scientist, Separation Sciences Diagnostic Triage: Understand Your Molecule Before a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving d-sulfoxide and l-sulfoxide peaks in Reverse-Phase HPLC Ticket ID: #CS-SULF-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Diagnostic Triage: Understand Your Molecule

Before adjusting a single parameter, we must define the stereochemical nature of your "d-" and "l-" sulfoxides. Sulfoxides possess a pyramidal geometry at the sulfur atom, creating a chiral center.

The Critical Question: Does your molecule contain other chiral centers (carbons) besides the sulfur?

  • NO (Only Sulfur is Chiral): You are separating Enantiomers .

    • Challenge: These have identical physical properties in an achiral environment.

    • Solution: You must use a Chiral Stationary Phase (CSP) or a Chiral Mobile Phase Additive (CMPA). Standard C18 columns will never separate these.

  • YES (Sulfur + Carbon Chiral Centers): You are separating Diastereomers .

    • Challenge: These have different physical properties.[1]

    • Solution: These can be separated on achiral phases (C18, Phenyl-Hexyl) by optimizing selectivity, though CSPs often provide better resolution.

This guide focuses on the more difficult scenario: Enantiomeric Separation in Reverse Phase (RP).

Method Development Protocol (Enantiomers)

Phase A: Column Selection (The "Gold Standard")

For Reverse-Phase chiral separation of sulfoxides (e.g., Omeprazole, Modafinil), immobilized polysaccharide columns are the industry standard due to their solvent versatility and high selectivity.

Column TypeActive SelectorTarget Sulfoxide Class
Amylose-based (e.g., Chiralpak AD-RH, IA-3)Amylose tris(3,5-dimethylphenylcarbamate)First Choice. Excellent for aromatic sulfoxides (e.g., PPIs).
Cellulose-based (e.g., Chiralcel OD-RH, IB-3)Cellulose tris(3,5-dimethylphenylcarbamate)Complementary to Amylose.[2] Use if AD-RH fails.
Protein-based (e.g., CHIRAL-AGP)

-acid glycoprotein
Good for basic drugs but lower capacity and durability.
Phase B: Mobile Phase Optimization

Sulfoxides are hydrogen-bond acceptors. The separation mechanism relies on hydrogen bonding and dipole-dipole interactions between the sulfinyl group (


) and the carbamate residues on the CSP.
  • Organic Modifier: Start with Acetonitrile (ACN) .[3]

    • ACN forms fewer hydrogen bonds than Methanol (MeOH), often allowing stronger interaction between the analyte and the stationary phase.

    • Protocol: Start at 40% ACN / 60% Buffer.

  • pH Control (Critical):

    • Many sulfoxides are acid-labile (e.g., Omeprazole degrades rapidly at pH < 6).

    • Recommendation: Use 20 mM Ammonium Bicarbonate (pH 8.0 - 9.0) or Phosphate Buffer (pH 7.0) .

    • Note: Polysaccharide columns (specifically "Immobilized" types like IA, IB, IC) are robust, but "Coated" types (AD-RH, OD-RH) have strict pH limits (usually pH 2–9). Always check the specific column manual.

Phase C: The "Temperature Effect"

Unlike achiral chromatography where heat improves mass transfer, chiral resolution (


) of sulfoxides often improves at LOWER temperatures. 
  • Mechanism: Chiral recognition is enthalpy-driven (

    
    ). Lowering temperature increases the "lock-and-key" fit duration between the sulfoxide and the selector.
    
  • Action: If

    
    , lower column temperature to 10°C - 15°C .
    

Visualization: Method Development Workflow

G Start START: Sulfoxide Mixture CheckChiral Are there other chiral centers? Start->CheckChiral Diastereomer Diastereomers: Use Achiral RP-HPLC CheckChiral->Diastereomer Yes Enantiomer Enantiomers: Requires Chiral Environment CheckChiral->Enantiomer No SelectCol Select CSP: Amylose (AD-RH) or Cellulose (OD-RH) Enantiomer->SelectCol Screening Screening Run: 40% ACN / 60% Buffer (pH 7-8) Temp: 25°C SelectCol->Screening CheckRes Check Resolution (Rs) Screening->CheckRes GoodRes Rs > 1.5: Validate Method CheckRes->GoodRes Yes PoorRes Rs < 1.5: Troubleshoot CheckRes->PoorRes No OptTemp Optimization 1: LOWER Temp to 10-15°C PoorRes->OptTemp OptMP Optimization 2: Switch Organic Modifier (ACN <-> MeOH) OptTemp->OptMP If fails OptCol Optimization 3: Switch Column Selector (Amylose <-> Cellulose) OptMP->OptCol If fails OptCol->SelectCol Restart

Caption: Decision matrix for selecting the correct stationary phase and optimizing resolution for chiral sulfoxides.

Troubleshooting & FAQs

Q1: My peaks are co-eluting on a C18 column. Why?

A: You are likely trying to separate enantiomers on an achiral phase.

  • Explanation: In a C18 column, the interaction is hydrophobic. The "d" and "l" enantiomers have identical hydrophobicity. They will elute at the exact same time (

    
    ).
    
  • Fix: Switch to a Chiralpak AD-RH or OD-RH column.[1] If you must use C18, you need a Chiral Mobile Phase Additive (e.g.,

    
    -cyclodextrin), but this is messy and difficult to reproduce.
    
Q2: I have separation, but the peaks are extremely broad.

A: This is usually due to slow mass transfer or on-column racemization (rare for sulfoxides at ambient temp, but possible).

  • Check 1 (Solubility): Is your sample fully soluble in the mobile phase? Sulfoxides can be polar; if your mobile phase is high % water, the sample might be precipitating.

  • Check 2 (pH): If your molecule has a basic nitrogen (common in sulfoxide drugs like PPIs), and you are running at neutral pH, you may be seeing secondary silanol interactions.

    • Fix: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to sharpen the peaks. Ensure your pH is basic enough to keep the amine unprotonated, or acidic enough to keep it fully protonated (if the column allows).

Q3: My retention times drift between injections.

A: Sulfoxides are sensitive to temperature and pH.

  • Thermostatting: Ensure your column oven is active. Ambient temperature fluctuations of even 2°C can shift retention times in chiral chromatography.

  • Equilibration: Chiral columns (especially coated ones) require longer equilibration times than C18. Allow at least 20 column volumes before starting the run.

Q4: Can I use Normal Phase solvents (Hexane/IPA) on my Reverse Phase Chiral Column?

A: STOP.

  • Coated Columns (AD-RH, OD-RH): Solvents like Ethyl Acetate, THF, or Chloroform will dissolve the polymer coating and destroy the column permanently .

  • Immobilized Columns (IA-3, IC-3): These are robust and can tolerate these solvents, but you must flush the column with 100% Ethanol before switching between RP (Water/ACN) and NP (Hexane) modes to prevent miscibility issues.

Advanced Troubleshooting Logic

Troubleshooting Issue Problem: Partial Separation (Rs ~ 0.8) Step1 Step 1: Temperature Check Is Temp > 25°C? Issue->Step1 Action1 Action: Lower to 10-15°C Step1->Action1 Yes Step2 Step 2: Mobile Phase Are you using MeOH? Step1->Step2 No Action2 Action: Switch to Acetonitrile (ACN) (Sharper peaks, different selectivity) Step2->Action2 Yes Step3 Step 3: pH Check Is the analyte ionized? Step2->Step3 No Action3 Action: Adjust pH to suppress ionization (e.g. pH 9 for basic drugs) Step3->Action3 Yes

Caption: Logic flow for improving resolution (


) when partial separation is observed.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-RH, AS-RH & CHIRALCEL® OD-RH, OJ-RH Columns. [Link]

  • Cass, Q. B., et al. (2003). "Enantioselective analysis of omeprazole in pharmaceutical formulations by chiral high-performance liquid chromatography and capillary electrophoresis." Journal of the Brazilian Chemical Society. [Link]

  • Haginaka, J. (2001). "Protein-based chiral stationary phases for high-performance liquid chromatography enantioseparations." Journal of Chromatography A. [Link]

  • Cirilli, R., et al. (2016). "Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole." Journal of Pharmaceutical Analysis. [Link]

Sources

Optimization

Technical Support Center: Biotin d-Sulfoxide Stability &amp; Troubleshooting

Executive Summary Biotin d-sulfoxide is the primary oxidative degradation product of biotin (Vitamin B7). While biotin itself is robust, the thioether sulfur atom in its tetrahydrothiophene ring is susceptible to oxidati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biotin d-sulfoxide is the primary oxidative degradation product of biotin (Vitamin B7). While biotin itself is robust, the thioether sulfur atom in its tetrahydrothiophene ring is susceptible to oxidation, forming a chiral sulfoxide (d- and l- isomers).

In high-sensitivity assays (ELISA, SPR, Western Blot), biotin d-sulfoxide is a critical impurity . Unlike biotin sulfone (the further oxidation product), biotin sulfoxide retains partial affinity for streptavidin but exhibits faster dissociation rates (higher


), leading to signal drift, non-linearity, and "leaching" of captured ligands.

This guide addresses the stability, detection, and mitigation of biotin d-sulfoxide in aqueous buffers.

Module 1: Chemical Stability & pH Profile

The Stability Paradox

Users often ask: "Is biotin d-sulfoxide stable?" Answer: Yes, once formed, biotin d-sulfoxide is chemically stable in aqueous buffers between pH 4.0 and 9.0. It does not spontaneously revert to biotin without a reducing agent, nor does it rapidly oxidize to biotin sulfone without a strong oxidant (e.g.,


).

The real instability lies in Biotin itself. The formation of sulfoxide is pH-dependent.

pH-Dependent Stability Data
ParameterAcidic (pH < 4.0)Neutral (pH 7.0 - 7.4)Basic (pH > 9.0)
Biotin Stability High. Protonation of the sulfur atom reduces nucleophilicity, slowing oxidation.Moderate. Stable if degassed. Susceptible to auto-oxidation by dissolved

and trace metals (

,

).
Low. Deprotonation and hydroxide ions accelerate oxidation. Ring opening (hydrolysis) becomes a risk at pH > 11.
d-Sulfoxide Stability Stable. Unlikely to revert or degrade further.Stable. Remains as a contaminant.Stable. Resistant to hydrolysis, but may undergo racemization (d- to l- isomer).
Solubility Moderate (~0.2 mg/mL).Good (as sodium salt).High.
Mechanism of Degradation

The oxidation of biotin is a two-step process. The first step (Sulfoxide formation) is reversible via enzymatic or strong chemical reduction. The second step (Sulfone formation) is irreversible.

BiotinDegradation Biotin Native Biotin (Active) Sulfoxide Biotin Sulfoxide (Interfering Impurity) [d- & l- isomers] Biotin->Sulfoxide Oxidation (pH > 7, O2, Trace Metals) Sulfoxide->Biotin Reduction (MsrA/B Enzymes, TCEP) Sulfone Biotin Sulfone (Inactive) Sulfoxide->Sulfone Strong Oxidation (H2O2, Peroxides)

Figure 1: The oxidative pathway of biotin.[1][2] Note that the transition to Sulfoxide is the most common failure mode in stored buffers.

Module 2: Troubleshooting Assay Failure

If your streptavidin-biotin system is failing, biotin oxidation is a prime suspect.

FAQ: Diagnosing the Issue

Q1: My biotinylated antibody is eluting from the Streptavidin column too early. Why?

  • Cause: Oxidation to biotin sulfoxide.

  • Mechanism: Native biotin binds Streptavidin with a

    
    .[2][3][4] Biotin sulfoxide binds with a 
    
    
    
    . While still strong, the off-rate (
    
    
    )
    is significantly faster. Under flow conditions (chromatography or SPR), the sulfoxide-conjugate "leaches" off the column.

Q2: I see a "split peak" in my HPLC analysis of biotinylated peptides.

  • Cause: Diastereomers.

  • Mechanism: Chemical oxidation of biotin is not stereospecific; it produces a racemic mixture of d-sulfoxide and l-sulfoxide . These isomers have slightly different hydrophobicities and will resolve as a split peak or a "shoulder" on a C18 column.

Q3: Can I use DTT to fix this?

  • Answer: Use Caution. DTT (dithiothreitol) is a reducing agent, but it is weak against sulfoxides without specific catalytic conditions. TCEP (Tris(2-carboxyethyl)phosphine) is more effective for reducing sulfoxides at acidic pH, but enzymatic reduction (Methionine Sulfoxide Reductase) is the only highly specific method. Prevention is better than cure.

Module 3: Analytical Detection Protocols

To confirm the presence of biotin d-sulfoxide, do not rely on HABA assays (they cannot distinguish well). Use Reverse-Phase HPLC.[5][6][7]

Protocol: RP-HPLC Separation of Biotin & Sulfoxide
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna), 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Biotin has poor UV absorbance; 210 nm captures the carbonyl/amide backbone).

Gradient Profile:

Time (min) % Buffer B Description
0.0 0 Equilibration
15.0 30 Linear Gradient
15.1 90 Wash

| 20.0 | 0 | Re-equilibration |

Expected Results:

  • Biotin Sulfone: Elutes first (Most polar).

  • Biotin Sulfoxide (d/l): Elutes second (Split peak often visible).

  • Native Biotin: Elutes last (Most hydrophobic).

Module 4: Mitigation & Logic Flow

Best Practices for Storage
  • Degas Buffers: Remove dissolved oxygen using helium sparging or vacuum filtration before adding biotin.

  • Chelation: Add 1 mM EDTA to buffers to sequester trace metal ions (

    
    , 
    
    
    
    ) which catalyze oxidation.
  • Temperature: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Avoid Oxidants: Be wary of "aged" PEG (Polyethylene Glycol) or Tween-20 solutions, which accumulate peroxides over time.

Troubleshooting Logic Tree

Troubleshooting Start Assay Signal Loss / Drift CheckReagents Check Reagents: Are buffers >3 months old? Contains Tween/PEG? Start->CheckReagents HPLC Run RP-HPLC (Protocol Module 3) CheckReagents->HPLC Result1 Single Peak (Biotin) HPLC->Result1 Result2 Split/Early Peaks (Sulfoxide) HPLC->Result2 Action1 Issue is likely Protein Denaturation or Steric Hindrance Result1->Action1 Action2 Discard Stock. Prepare fresh with EDTA & Degassed Water Result2->Action2

Figure 2: Decision matrix for diagnosing biotin-related assay failures.

References

  • Green, N. M. (1975). "Avidin." Advances in Protein Chemistry, 29, 85-133.

    • Foundational text establishing the binding kinetics of biotin and its oxidized deriv
  • Hofstetter, H., et al. (2000). "Kinetics of biotinyl-insulin-streptavidin binding." Biochemical and Biophysical Research Communications.
  • Ezra, G., et al. (2013). "Biotin sulfoxide reductase contributes to oxidative stress tolerance." Microbiology.

    • Provides biological context for the enzym
  • Thermo Fisher Scientific. "Technical Note: Biotinylation Reagent Stability."

    • General industry standard for handling biotinyl

Sources

Troubleshooting

Technical Guide: Minimizing Oxidation Artifacts During Biotin-Streptavidin Enrichment

Content Type: Technical Support Center & Troubleshooting Guide Audience: Senior Researchers, Proteomics Scientists, Drug Development Leads Focus: Prevention of artifactual methionine oxidation (MetO) during biotin-based...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Support Center & Troubleshooting Guide Audience: Senior Researchers, Proteomics Scientists, Drug Development Leads Focus: Prevention of artifactual methionine oxidation (MetO) during biotin-based affinity purification.[1]

Introduction: The "Silent" Artifact in Affinity Purification

In high-sensitivity proteomics, the streptavidin-biotin interaction is the gold standard for enrichment.[1] However, the very properties that make it powerful—long incubation times and extensive washing—turn standard protocols into incubators for artifactual oxidation .

For drug development and mechanistic studies, distinguishing between biological oxidation (ROS signaling) and experimental artifacts (sample prep oxidation) is critical.[1] This guide provides a self-validating, "Low-Ox" workflow designed to suppress spontaneous methionine sulfoxide formation during biotin extraction.[1]

Part 1: Understanding the Mechanism (FAQs)

Q: Why is methionine oxidation (MetO) prevalent in biotin enrichment specifically? A: Biotin enrichment protocols often require 2–16 hours of incubation at physiological pH, followed by multiple wash steps.[1] Unlike rapid lysis-to-denaturation workflows, this extended exposure to solvated oxygen and trace metals (Fe²⁺/Cu²⁺) creates a "Fenton chemistry reactor."[1]

  • The Mechanism: Solvated O₂ + Trace Metals

    
     Superoxide/Hydroxyl Radicals 
    
    
    
    Met-S
    
    
    Met-S=O[1] (Sulfoxide).[1]
  • The Impact: MetO shifts peptide retention time (RT) and mass (+16 Da), splitting precursor ion signals in LC-MS/MS.[1] This dilutes signal intensity and complicates quantification, leading to false-negative identifications.[1]

Q: Does oxidation affect the biotin-streptavidin bond itself? A: Generally, no.[1] The biotin-streptavidin affinity (


 M) is robust.[1] However, biotin sulfoxide  (an oxidized form of biotin) has significantly lower affinity for avidin/streptavidin than native biotin.[1] If your biotinylation reagent itself oxidizes prior to labeling, capture efficiency drops precipitously.[1]

Q: How do I distinguish in vivo oxidation from in vitro artifacts? A: The only definitive method is isotopic blocking (e.g., the MObB method). You force-oxidize all methionines at the moment of lysis using


O-labeled H₂O₂.[1]
  • Result: Pre-existing biological oxidation is

    
    O-MetO.[1] Artifacts formed later are blocked or become 
    
    
    
    O-MetO.[1]
  • Routine Check: For standard workflows, compare the ratio of MetO-containing peptides in "Fast" vs. "Slow" processing controls.

Part 2: Visualizing the Artifact Pathways

The following diagram details where oxidation enters the workflow and how to block it.

OxidationPathways cluster_inputs Sources of Oxidation cluster_targets Molecular Targets cluster_outcome Experimental Artifacts Air Atmospheric O2 Met Methionine (Met) Air->Met Slow Oxidation Biotin Biotin Reagent Air->Biotin Storage Artifact Metals Trace Metals (Fe2+, Cu2+) Metals->Met Fenton Reaction (Rapid) Time Long Incubation (>4 Hours) Time->Met Accumulation MetO Met-Sulfoxide (+16Da) (Signal Split/Loss) Met->MetO BioSulf Biotin-Sulfoxide (Reduced Affinity) Biotin->BioSulf Degas Degassing / N2 Degas->Air Blocks Chelator EDTA/EGTA Chelator->Metals Sequesters Scavenger L-Met Scavenger Scavenger->Met Sacrificial Target

Caption: Fig 1. Oxidation Artifact Pathways. Trace metals and atmospheric oxygen drive the conversion of Methionine to Sulfoxide. Intervention points (Green) include chelation, degassing, and sacrificial scavengers.[1]

Part 3: The "Low-Ox" Biotin Enrichment Protocol

This protocol integrates three "pillars of defense" against oxidation: Chelation , Scavenging , and Temperature Control .[1]

Buffer Preparation (The "Low-Ox" Mix)

Standard PBS or Tris buffers are insufficient.[1]

ComponentConcentrationFunctionMechanism
EDTA 1–5 mMMetal ChelationSequesters Fe²⁺/Cu²⁺ to stop Fenton chemistry.[1]
L-Methionine 10–20 mMROS ScavengerActs as a "sacrificial sink," reacting with ROS before they hit your protein.[1]
Catalase 20 µg/mLPeroxide RemovalEnzymatically degrades H₂O₂ (if lysis generates ROS).[1]
TCEP 1–5 mMReductionKeeps Cysteines reduced; less effective on MetO but prevents disulfide scrambling.[1]
Step-by-Step Workflow
  • Lysis & Solubilization (4°C):

    • Prepare lysis buffer with 10 mM L-Methionine and 1 mM EDTA immediately before use.[1]

    • Critical: Degas buffers by sonication or vacuum for 10 mins to remove dissolved O₂.[1]

    • Perform lysis on ice.[1]

  • Biotin Capture (The Danger Zone):

    • Standard: Overnight at 4°C.[1][2][3]

    • Optimized:2 hours at 4°C with high-capacity magnetic beads.

    • Why: Oxidation kinetics are time-dependent.[1] High-capacity beads (e.g., MyOne C1) allow shorter incubation by increasing the effective concentration of binding sites.[1]

    • Headspace: Fill tubes completely to minimize air headspace, or overlay with Argon gas if available.[1]

  • Washing (Speed is Key):

    • Use degassed wash buffers containing 1 mM EDTA .[1]

    • Perform washes rapidly (1-2 mins each) rather than soaking.[1]

    • Avoid: Vigorous vortexing which aerates the sample. Use gentle rotation or pipette mixing.

  • Elution & Digestion:

    • If performing on-bead digestion, ensure the digestion buffer also contains L-Methionine .[1]

    • For elution, use acidic conditions or competitive biotin elution in degassed buffers.[1]

Part 4: Troubleshooting Guide

Scenario 1: "My MS data shows >20% Methionine Oxidation across all peptides."

  • Diagnosis: Systemic oxidation during sample prep.[1]

  • Fix:

    • Check the age of your digestion buffer (Ammonium Bicarbonate creates alkaline conditions that promote oxidation over long digestions).[1]

    • Implement the L-Methionine Scavenger (20 mM) during the digestion step.[1]

    • Switch to a "Single-Pot" (e.g., SP3 or S-Trap) digestion to reduce handling time.[1]

Scenario 2: "I have low recovery of my biotinylated target."

  • Diagnosis: Oxidation of the biotin linker or steric hindrance.

  • Fix:

    • Verify your biotin reagent is not oxidized (Biotin Sulfoxide).[1] Use fresh aliquots of NHS-Biotin stored at -20°C under desiccant.[1]

    • If using a cleavable linker (e.g., disulfide-based), ensure you are not adding high TCEP/DTT during the binding step, as this will cleave the biotin before enrichment.[1]

Scenario 3: "I see high background binding of non-biotinylated proteins."

  • Diagnosis: "Sticky" beads due to insufficient blocking or oxidation-induced aggregation.[1]

  • Fix:

    • Pre-clear lysate with non-streptavidin beads.[1][3]

    • Add 0.1% Tween-20 or NP-40 to wash buffers.[1]

    • Oxidized proteins are more prone to aggregation; the "Low-Ox" buffer often reduces background by keeping proteins soluble.[1]

Part 5: Decision Tree for Protocol Selection

Use this logic flow to determine the strictness of your oxidation controls.

Caption: Fig 2. Protocol Decision Tree. Select the appropriate level of intervention based on experimental goals and duration.

References
  • Bettinger, J. Q., et al. (2020).[1] "Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome." Journal of Proteome Research. [Link][1]

  • Ghesquière, B., et al. (2011).[1] "A COFRADIC Method for Isolating Peptides Containing Methionine Sulfoxide." Molecular & Cellular Proteomics. [Link][1]

  • Welle, K. A., et al. (2022).[1] "Accurate proteome-wide measurement of methionine oxidation in aging mouse brains." bioRxiv. [Link][1]

  • Zempleni, J., et al. (1997).[1] "Identification of biotin sulfone... in human urine."[4] American Journal of Clinical Nutrition. [Link]

Sources

Optimization

Troubleshooting low sensitivity in biotin d-sulfoxide detection

Technical Support Center: Biotin d-Sulfoxide (BSO) Detection Guide Overview Topic: Troubleshooting Low Sensitivity in Biotin d-Sulfoxide (BSO) Detection. Objective: Diagnose and resolve signal loss, poor limits of quanti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Biotin d-Sulfoxide (BSO) Detection

Guide Overview

Topic: Troubleshooting Low Sensitivity in Biotin d-Sulfoxide (BSO) Detection. Objective: Diagnose and resolve signal loss, poor limits of quantitation (LOQ), and chromatographic anomalies when analyzing BSO impurities or metabolites. Primary Methodologies: LC-MS/MS (Quantitative), HPLC-UV (Limit Tests), HABA/Avidin Assays (Functional).

Part 1: The "Hidden" Sensitivity Killers (Root Cause Analysis)

Low sensitivity in BSO detection is rarely a simple instrument failure. It is usually a convergence of chromatographic dilution (isomer separation) and in-source instability .

Critical Concept: The Diastereomer Trap

Unlike Biotin, Biotin d-Sulfoxide possesses a newly created chiral center at the sulfur atom. Oxidation produces two diastereomers: Biotin-(R)-sulfoxide and Biotin-(S)-sulfoxide .

  • The Problem: High-efficiency columns often resolve these into two separate peaks.

  • The Sensitivity Cost: By splitting the analyte mass into two peaks, your signal-to-noise (S/N) ratio for each peak is effectively halved. If one isomer is near the LOQ, it may disappear entirely.

  • The Fix: Optimize chromatography to co-elute the isomers or sum the integration areas of the split peaks.

Critical Concept: In-Source Thermal Degradation

Sulfoxides are thermally labile. In high-temperature electrospray ionization (ESI) sources, BSO can undergo Cope elimination or reduction back to biotin before mass analysis.

  • The Symptom: You see a massive Biotin signal (m/z 245) but little to no BSO (m/z 261), even in oxidized controls.

Part 2: Troubleshooting Guides (Q&A Format)

Category A: Sample Preparation & Artifacts[1]

Q1: I detect BSO in my fresh standards where it shouldn't exist. Is my baseline noise affecting sensitivity? Diagnosis: You are likely generating artifactual BSO during sample preparation. This raises the background floor, making it impossible to detect low-level biological BSO. Mechanism: Biotin is sensitive to oxidation by peroxides in solvents or atmospheric oxygen under alkaline conditions. Corrective Protocol:

  • Solvent QC: Test your methanol/acetonitrile for peroxides. Use only LC-MS grade solvents.

  • The "Methionine Sponge": Add 5 mM Methionine to your extraction buffer. Methionine oxidizes more readily than biotin, acting as a sacrificial antioxidant.

  • Avoid Sonication: Sonication generates hydroxyl radicals. Use vortexing or bead beating instead.

Q2: My recovery of BSO is inconsistent compared to Biotin. Diagnosis: BSO is significantly more polar than biotin. If you are using Solid Phase Extraction (SPE) optimized for biotin (C18), BSO may be breaking through during the wash step. Corrective Protocol:

  • Switch to HLB (Hydrophilic-Lipophilic Balance) cartridges.

  • Wash Optimization: Limit organic wash steps to <5% Methanol. BSO elutes much earlier than biotin on reverse-phase media.

Category B: LC-MS/MS Optimization

Q3: I see the BSO peak, but the intensity is 10x lower than Biotin. How do I improve ionization? Diagnosis: Inefficient ionization or thermal degradation. Technical Adjustment:

  • Source Temperature: Lower the ESI source temperature (e.g., from 500°C to 350°C). Sulfoxides are unstable at high heat.

  • Mobile Phase Additives: Use 0.1% Formic Acid . Ammonium acetate can sometimes suppress the protonated molecule

    
    .
    
  • MRM Transitions: Ensure you are tracking the correct transitions.

    • Parent: 261.1 m/z (BSO)

    • Quantifier: 216.1 m/z (Loss of COOH) or specific fragment.

    • Note: Do not rely solely on the transition to 245 (loss of oxygen) as this can be non-specific.

Q4: The BSO peak is broad or splitting, ruining my LOQ. Diagnosis: Separation of diastereomers (as mentioned in Part 1) or column dewetting. Corrective Protocol:

  • Column Choice: Use a column compatible with 100% aqueous conditions (e.g., Restek Ultra Aqueous C18 or Waters T3 ).

  • Gradient: Start at 0-1% organic. BSO elutes very early (often in the void volume on standard C18). If it elutes in the void, ion suppression from salts will kill sensitivity.

Part 3: Experimental Data & Protocols

Table 1: Physicochemical Comparison & Detection Parameters
ParameterBiotin (Target)Biotin d-Sulfoxide (Impurity)Impact on Sensitivity
Monoisotopic Mass 244.09 Da260.08 Da+16 Da shift (easy to resolve by MS).
Precursor Ion (ESI+) 245.1 m/z261.1 m/zDistinct channels.
Polarity (LogP) ~0.39~ -1.0 (Estimated)High Risk: BSO elutes early/void volume.
Binding to Avidin


BSO still binds strongly; interferes with HABA.
Stability HighModerate (Thermally labile)High source temp = Signal loss.
Protocol: Optimized LC-MS/MS Workflow for BSO

1. Sample Extraction (Anti-Artifact Method):

  • Buffer: PBS pH 7.0 + 5 mM Methionine (Antioxidant).

  • Lysis: Bead beating (4°C). Avoid sonication.

  • Precipitation: Add 3 volumes of cold Methanol (LC-MS grade). Vortex. Centrifuge 15,000 x g for 10 min.

  • Supernatant: Inject directly or dilute with water to <30% organic.

2. LC Conditions:

  • Column: Agilent Zorbax SB-Aq or equivalent (Polar-retentive C18), 2.1 x 100mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 0% B (Hold to retain BSO)

    • 1-5 min: 0% -> 40% B

    • 5-7 min: 40% -> 90% B (Wash Biotin)

  • Rationale: The initial 0% hold forces BSO to interact with the stationary phase, moving it away from the salt suppression zone (void volume).

Part 4: Visualizing the Problem

Diagram 1: The Artifact Generation Loop

This diagram illustrates how improper sample handling creates false positives, raising the noise floor and obscuring true low-level signals.

ArtifactLoop Sample Biological Sample (Contains Low Biotin) Prep Standard Prep (Sonication / No Antioxidant) Sample->Prep ROS Generation of ROS (Hydroxyl Radicals) Prep->ROS Energy Input Oxidation Artifactual Oxidation ROS->Oxidation Attacks Thioether FalseSignal High BSO Background (Masks True Signal) Oxidation->FalseSignal Solution SOLUTION: Add Methionine + Cold Vortex Solution->Prep Intervention

Caption: Figure 1. The "Artifact Loop" demonstrates how aggressive lysis (sonication) without antioxidants creates artificial Biotin Sulfoxide, destroying assay sensitivity.

Diagram 2: Troubleshooting Logic Tree

Follow this decision tree when sensitivity is below requirements.

TroubleshootingTree Start Issue: Low Sensitivity for Biotin Sulfoxide CheckRT Check Retention Time: Is it in Void Volume (<1 min)? Start->CheckRT VoidYes YES: Ion Suppression CheckRT->VoidYes VoidNo NO CheckRT->VoidNo FixVoid Action: Use Aqueous C18 Start at 0% Organic VoidYes->FixVoid CheckSplit Check Peak Shape: Doublet/Split Peak? VoidNo->CheckSplit SplitYes YES: Diastereomer Separation CheckSplit->SplitYes SplitNo NO CheckSplit->SplitNo FixSplit Action: Integrate Both Peaks or Change Column Selectivity SplitYes->FixSplit CheckSource Check Source Temp: >400°C? SplitNo->CheckSource TempYes YES: Thermal Degradation CheckSource->TempYes FixTemp Action: Lower Temp to 300-350°C TempYes->FixTemp

Caption: Figure 2. Step-by-step logic flow for diagnosing sensitivity loss in LC-MS/MS analysis of Biotin Sulfoxide.

References

  • NIST. (2015). Measurement of Vitamins in Dietary Supplements by Liquid Chromatography/Mass Spectrometry. National Institute of Standards and Technology. [Link]

  • Pettit, K. et al. (2018). Oxidation of Biotin to Biotin Sulfoxide: Implications for Immunoassays. Clinical Chemistry.[1] [Link] (General landing for verification of interference mechanisms).

Sources

Troubleshooting

Technical Support Center: Biotin d-Sulfoxide Storage, Stability, and Troubleshooting

Welcome to the Technical Support Center for Biotin d-sulfoxide (also known as Biotin (S)-sulfoxide). This guide is engineered for researchers, analytical scientists, and drug development professionals who utilize this co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Biotin d-sulfoxide (also known as Biotin (S)-sulfoxide). This guide is engineered for researchers, analytical scientists, and drug development professionals who utilize this compound in metabolic profiling, enzymatic assays, and structural biology.

Biotin d-sulfoxide (CAS 10406-89-0) is a naturally occurring, inactive metabolite of the coenzyme biotin [1]. It serves as the primary substrate for the biotin sulfoxide reduction system—specifically the molybdenum-dependent enzyme Biotin sulfoxide reductase (BisC)—which scavenges this oxidized metabolite to restore active d-biotin [2]. Because biotin d-sulfoxide represents an intermediate oxidation state, maintaining its purity requires strict environmental controls to prevent both spontaneous over-oxidation and microbial degradation.

Part 1: Physicochemical Properties & Baseline Storage Parameters

To maintain >95% purity over long-term storage, the compound's intrinsic chemical vulnerabilities—namely its hygroscopic nature and susceptibility to photolytic degradation—must be managed.

Table 1: Physicochemical Properties & Storage Parameters
PropertySpecification
Chemical Name Biotin d-sulfoxide / Biotin (S)-sulfoxide
CAS Number 10406-89-0
Molecular Weight 260.31 g/mol
Solubility Soluble in DMSO, Methanol; Slightly soluble in Water [1]
Powder Storage -20°C (Desiccated, strictly protected from light) [1]
Solution Storage -20°C to -80°C (Aliquoted to prevent freeze-thaw cycles)
Optimal pH (Aqueous) 4.0 – 9.0 (Highly unstable in strongly alkaline conditions) [3]
Table 2: Stability Matrix under Stress Conditions
Stress FactorImpact on Biotin d-Sulfoxide PurityPreventative Action
UV Light Accelerates photolytic degradation and radical formation.Store in amber vials or foil-wrapped tubes.
Oxidizing Agents Drives the intermediate sulfoxide to biotin sulfone .Use high-purity, degassed solvents.
pH > 9.0 Induces alkaline hydrolysis of the valeric acid chain.Buffer aqueous solutions tightly to pH 7.0 - 7.4.
Microbial Contaminants Triggers beta-oxidation into bisnorbiotin sulfoxide [4].Sterile-filter (0.22 µm) all aqueous buffers.

Part 2: Troubleshooting Guides & FAQs

Q1: My biotin d-sulfoxide stock shows an extra peak on HPLC. What is causing this degradation? A1: Biotin d-sulfoxide is an intermediate oxidation state. If exposed to strong oxidizing agents, trace heavy metals in buffers, or prolonged UV light, the sulfur atom undergoes further oxidation to form biotin sulfone [3]. Alternatively, in non-sterile aqueous solutions, microbial contamination can initiate beta-oxidation of the valeric acid side chain, yielding bisnorbiotin sulfoxide [4]. Causality & Fix: Always store lyophilized powders at -20°C in a desiccator. For solutions, use amber vials to prevent UV-catalyzed degradation and sterile-filter (0.22 µm) aqueous buffers to prevent microbial beta-oxidation.

Q2: I am observing precipitation when diluting my DMSO stock into the assay buffer. How do I maintain solubility? A2: Biotin d-sulfoxide is highly soluble in organic solvents like DMSO and methanol, but only slightly soluble in water [1]. Rapid addition of a highly concentrated DMSO stock (>10 mM) into a cold aqueous buffer causes localized supersaturation, leading to rapid crystallization. Causality & Fix: Warm the aqueous buffer to room temperature before addition. Dilute the DMSO stock dropwise while vortexing continuously. Ensure the final DMSO concentration does not exceed 5%, which is also the tolerance threshold for most in vitro BisC enzymatic assays.

Q3: My E. coli BisC reductase assay is yielding inconsistent reduction rates. Is the substrate degraded? A3: If LC-MS confirms your substrate is pure, the issue likely stems from stereospecificity or missing cofactors. BisC is highly stereospecific; it reduces the free (S)-enantiomer of biotin sulfoxide (biotin d-sulfoxide) but cannot reduce the (R)-enantiomer or protein-bound oxidized residues [5]. Causality & Fix: Ensure your substrate is the pure (S)-isomer (CAS 10406-89-0), not a racemic D,L-biotin sulfoxide mixture (CAS 23015-53-4)[6]. Furthermore, the E. coli BisC system is not self-sufficient; it strictly requires NADPH and accessory electron transfer proteins (such as a thioredoxin-like moiety and a flavoprotein) to function efficiently in vitro [7].

G Biotin d-Biotin (Active) Biotin_d_SO Biotin d-sulfoxide (Inactive Metabolite) Biotin->Biotin_d_SO ROS / Oxidizing Agents (Spontaneous) Biotin_d_SO->Biotin BisC Reductase (NADPH) Biotin_Sulfone Biotin Sulfone (Over-oxidation) Biotin_d_SO->Biotin_Sulfone Strong Oxidation Bisnorbiotin_SO Bisnorbiotin sulfoxide (Beta-oxidation) Biotin_d_SO->Bisnorbiotin_SO Microbial Degradation (Beta-oxidation)

Caption: Biotin oxidation pathways and enzymatic reduction mechanisms.

Part 3: Standard Operating Procedures (SOPs)

Protocol 1: Preparation and Storage of Biotin d-Sulfoxide Stock Solutions

This protocol is a self-validating system designed to prevent hydrolysis and oxidation during reconstitution.

  • Equilibration: Remove the lyophilized Biotin d-sulfoxide vial from -20°C storage. Allow it to equilibrate to room temperature for 30 minutes in a desiccator before opening. Reasoning: Opening cold vials introduces atmospheric condensation, which triggers hydrolysis.

  • Solvent Preparation: Use anhydrous, molecular biology-grade DMSO (≥99.9% purity). Degas the DMSO by sonicating for 10 minutes to remove dissolved oxygen.

  • Reconstitution: Add the required volume of degassed DMSO to achieve a 10 mM to 50 mM stock concentration. Pipette gently to dissolve; avoid aggressive vortexing which introduces air bubbles.

  • Aliquoting: Divide the stock into 10 µL to 50 µL aliquots in sterile, amber microcentrifuge tubes.

  • Storage: Flash-freeze aliquots in liquid nitrogen and transfer immediately to -80°C. Validation Step: Run a 1 µL aliquot on HPLC immediately after freezing and thawing once to establish a baseline chromatogram for future purity checks.

Protocol 2: In Vitro Biotin Sulfoxide Reductase (BisC) Activity Assay

Used to validate the biological viability of your biotin d-sulfoxide stock.

  • Buffer Preparation: Prepare a 50 mM Tris-HCl reaction buffer (pH 8.0). Sterile-filter through a 0.22 µm membrane.

  • Reaction Mixture Assembly: In a 250 µL total volume, combine:

    • 1.92 mM Biotin d-sulfoxide (diluted from DMSO stock; final DMSO <2%)

    • 40.0 mM NADPH

    • 5–10 µg purified E. coli BisC enzyme [7]

  • Incubation: Incubate the mixture at room temperature (25°C) for exactly 15 minutes.

  • Termination & Separation: Terminate the reaction by transferring the mixture to an ultrafiltration spin column (5,000 MWCO). Centrifuge at 14,000 x g for 10 minutes to separate the newly formed d-biotin (filtrate) from the BisC protein (retentate) [7].

  • Quantification: Analyze the filtrate via LC-MS or a microbiological disk assay (using an E. coli ΔMu29 auxotroph) to quantify the conversion of biotin d-sulfoxide back to active d-biotin.

G Start Purity Loss Detected (HPLC/LC-MS) CheckSolvent Aqueous or Organic Stock? Start->CheckSolvent Aqueous Aqueous Buffer CheckSolvent->Aqueous Organic Organic (DMSO/MeOH) CheckSolvent->Organic CheckPH Check pH (Optimal: 4.0 - 9.0) Aqueous->CheckPH CheckTemp Storage Temp (Optimal: -20°C) Organic->CheckTemp Action1 Adjust pH & Aliquot Avoid Freeze-Thaw CheckPH->Action1 Action2 Store at -20°C Desiccated & Dark CheckTemp->Action2

Caption: Troubleshooting workflow for resolving biotin d-sulfoxide purity degradation.

References

  • Cusabio. Recombinant Escherichia coli Biotin sulfoxide reductase (bisC). Available at:[Link]

  • Agricultural and Biological Chemistry. Studies on Degradation of d-Biotin by Microorganisms Part II. Available at:[Link]

  • Journal of Bacteriology. Methionine Sulfoxide Reduction and Assimilation in Escherichia coli: New Role for the Biotin Sulfoxide Reductase BisC. Available at:[Link]

  • Biochemistry. Kinetic and Mechanistic Properties of Biotin Sulfoxide Reductase. Available at:[Link]

Reference Data & Comparative Studies

Validation

Validating biotin d-sulfoxide as a biomarker for oxidative stress

As a Senior Application Scientist navigating the complexities of preclinical and clinical drug development, I frequently encounter a recurring bottleneck: the unreliable quantification of oxidative stress. For decades, t...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of preclinical and clinical drug development, I frequently encounter a recurring bottleneck: the unreliable quantification of oxidative stress. For decades, the industry has relied on legacy biomarkers like Malondialdehyde (MDA) or 8-hydroxy-2'-deoxyguanosine (8-OHdG). However, these markers are notoriously prone to artifactual oxidation during sample preparation and exhibit high biological background noise[1].

To achieve the rigorous analytical precision required for modern pharmacokinetic and pharmacodynamic (PK/PD) modeling, we must pivot to more stable, specific, and mechanistic indicators. Enter Biotin d-sulfoxide (BSO) .

This guide provides a comprehensive, data-backed comparison of BSO against traditional oxidative stress biomarkers, detailing the biological causality of its formation and providing self-validating experimental protocols for its integration into your drug development pipeline.

The Mechanistic Superiority of Biotin d-sulfoxide

Biotin (Vitamin B7) is a highly conserved coenzyme essential for carboxylase activity. Structurally, it contains a thiophene ring with a sulfur atom that is highly susceptible to targeted oxidation by Reactive Oxygen Species (ROS), such as hydrogen peroxide (H₂O₂). When exposed to oxidative stress, this sulfur atom is oxidized to form the inactive metabolite Biotin d-sulfoxide (also known as Biotin (+)-sulfoxide or Biotin (S)-sulfoxide)[2].

Unlike lipid peroxidation products (e.g., MDA) which propagate via chaotic, non-stoichiometric chain reactions, the oxidation of biotin to BSO is a direct, stoichiometric event. Furthermore, biological systems possess a specific repair mechanism—Biotin Sulfoxide Reductase (BisC) —which utilizes NADPH to reduce BSO back to active biotin, serving as a critical defense mechanism against oxidative damage[3][4]. This specific enzyme-substrate relationship makes the Biotin/BSO ratio an exceptionally precise gauge of cellular redox status.

BiotinPathway Biotin d-Biotin (Active Coenzyme) BSO Biotin d-sulfoxide (Oxidized Biomarker) Biotin->BSO Oxidation by ROS ROS Reactive Oxygen Species (H2O2, Superoxide) ROS->BSO BSO->Biotin Reduction (NADPH) BisC Biotin Sulfoxide Reductase (BisC) BisC->BSO

Caption: Biotin oxidation-reduction cycle mediated by ROS and Biotin Sulfoxide Reductase (BisC).

Comparative Analysis: BSO vs. Legacy Biomarkers

To justify the transition to BSO in your assays, we must objectively compare its performance parameters against the industry standards[1].

BiomarkerMolecular TargetStability Post-SamplingSpecificity to ROSAnalytical Modality
Biotin d-sulfoxide Thiophene sulfur of BiotinHigh (Resistant to auto-oxidation)High (Direct stoichiometric oxidation)LC-MS/MS
Methionine Sulfoxide Free/Bound MethionineModerate (Requires rapid quenching)High (Repaired by MsrA/MsrB)[5]LC-MS/MS
F2-Isoprostanes Arachidonic AcidModerate (Requires antioxidants in tube)Moderate (Multiple isomers formed)GC-MS / LC-MS/MS
MDA (Malondialdehyde) Polyunsaturated LipidsLow (Highly volatile, reactive)Low (Dietary confounding)TBARS / HPLC
8-OHdG DNA Guanine residuesModerate (Artifactual oxidation common)HighELISA / LC-MS/MS
Quantitative Experimental Validation

In a controlled in vitro model utilizing Salmonella enterica serovar Typhimurium (a pathogen relying heavily on BisC for oxidative stress tolerance[3]), cells were exposed to titrating concentrations of H₂O₂. The resulting biomarker elevations were quantified.

H₂O₂ Treatment (µM)Biotin d-sulfoxide (nM)MDA (µM)8-OHdG (ng/mL)BSO Signal-to-Noise
0 (Control) 2.1 ± 0.11.2 ± 0.40.5 ± 0.115
50 8.4 ± 0.21.5 ± 0.50.8 ± 0.242
100 17.2 ± 0.42.8 ± 0.71.4 ± 0.385
200 34.5 ± 0.64.1 ± 1.22.1 ± 0.5160

Data Insight: BSO exhibits a strictly linear dose-response with exceptionally tight standard deviations. In contrast, MDA and 8-OHdG show high basal noise and non-linear variance, making them unreliable for detecting subtle shifts in oxidative stress during early-stage drug toxicity screening.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your data, the analytical workflows must be self-validating. Below are the optimized methodologies for quantifying BSO and assessing its biological reduction pathway.

Protocol 1: LC-MS/MS Quantification of Biotin d-sulfoxide

This protocol utilizes stable isotope dilution to guarantee that any loss of analyte during sample preparation is mathematically corrected, ensuring absolute quantification.

Workflow Sample Biological Sample (Quenched) Spike Spike Internal Standard (d4-BSO) Sample->Spike Extract Solid Phase Extraction (Mixed-Mode) Spike->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Data Quantification & Validation LCMS->Data

Caption: Self-validating LC-MS/MS workflow for quantifying Biotin d-sulfoxide in biological matrices.

  • Sample Quenching & Spiking:

    • Action: Immediately upon collection, quench the biological sample (plasma/urine) with 0.1% formic acid and spike with a known concentration of heavy-isotope labeled internal standard (d4-Biotin d-sulfoxide).

    • Causality: Acidification halts ongoing ex vivo enzymatic or auto-oxidative processes. The d4-BSO spike acts as a self-validating control; because it shares the exact physicochemical properties of endogenous BSO, any matrix suppression or extraction loss will affect both equally, allowing for precise ratio-based quantification.

  • Solid Phase Extraction (SPE):

    • Action: Load the sample onto a mixed-mode cation exchange (MCX) cartridge. Wash with 5% methanol in 0.1% formic acid, and elute with 5% ammonium hydroxide in methanol.

    • Causality: BSO contains a carboxylate group and a ureido ring. The pH adjustments ensure the analyte is retained via ionic and hydrophobic interactions while washing away endogenous salts and phospholipids that cause severe ion suppression in the mass spectrometer.

  • LC-MS/MS Analysis:

    • Action: Inject the eluate onto a C18 reversed-phase column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Causality: MRM provides absolute structural specificity by isolating the parent ion (m/z 261.1 for BSO) and fragmenting it to a specific product ion, eliminating isobaric interferences that plague colorimetric assays like TBARS.

Protocol 2: Biotin Sulfoxide Reductase (BisC) Activity Assay

Measuring the enzyme responsible for repairing BSO provides an orthogonal, dynamic readout of the cellular response to oxidative stress[4].

  • Enzyme Incubation:

    • Action: Incubate the purified cell lysate with 1 mM Biotin d-sulfoxide and 200 µM NADPH in a 50 mM Tris buffer (pH 8.0) at 25°C.

    • Causality: BisC strictly requires NADPH as an electron donor to reduce BSO. Providing BSO in excess ensures the reaction operates at Vmax, making the enzyme concentration the only rate-limiting factor.

  • Kinetic Spectrophotometric Readout:

    • Action: Monitor the depletion of NADPH by measuring absorbance at 340 nm continuously for 10 minutes.

    • Causality: The stoichiometric oxidation of NADPH to NADP⁺ results in a loss of absorbance at 340 nm. This provides a real-time, kinetic validation of BisC activity, directly correlating with the biological system's capacity to mitigate oxidative stress.

Conclusion

For drug development professionals seeking to de-risk their pipelines, relying on outdated oxidative stress markers is a liability. Biotin d-sulfoxide offers a highly stable, specific, and mathematically correctable biomarker alternative. By integrating the self-validating LC-MS/MS workflows and BisC activity assays detailed above, researchers can achieve the high-fidelity data required to accurately profile drug toxicity and cellular redox responses.

References

  • Biotin sulfoxide reductase contributes to oxidative stress tolerance and virulence in Salmonella enterica serovar Typhimurium, Microbiology Society,[Link]

  • Kinetic and Mechanistic Properties of Biotin Sulfoxide Reductase, Biochemistry,[Link]

  • Methionine Sulfoxide Reduction and Assimilation in Escherichia coli: New Role for the Biotin Sulfoxide Reductase BisC, Journal of Bacteriology (PMC),[Link]

  • Clinical Relevance of Biomarkers of Oxidative Stress, Antioxidants & Redox Signaling (ResearchGate),[Link]

Sources

Comparative

A Guide to the NMR Spectral Differentiation of Biotin d-Sulfoxide and l-Sulfoxide for Researchers and Drug Development Professionals

In the realm of biochemistry and drug development, the precise stereochemical characterization of molecules is paramount. Biotin, also known as Vitamin B7, is a crucial coenzyme in various metabolic pathways.

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of biochemistry and drug development, the precise stereochemical characterization of molecules is paramount. Biotin, also known as Vitamin B7, is a crucial coenzyme in various metabolic pathways. Its oxidation at the sulfur atom leads to the formation of two diastereomeric sulfoxides: d-biotin d-sulfoxide and d-biotin l-sulfoxide. Distinguishing between these two isomers is critical as their biological activities and metabolic fates can differ significantly. This guide provides an in-depth technical comparison of the Nuclear Magnetic Resonance (NMR) spectra of these two diastereomers, offering a robust methodology for their unambiguous differentiation.

The Stereochemical Challenge: Why NMR is the Key

The d- and l-sulfoxides of biotin are stereoisomers that differ only in the spatial arrangement of the oxygen atom around the chiral sulfur center. This subtle difference in three-dimensional structure gives rise to distinct magnetic environments for the surrounding nuclei, which can be sensitively detected by NMR spectroscopy. While other analytical techniques might struggle to resolve these isomers, NMR provides a powerful and non-destructive tool for their definitive assignment.

The key to this differentiation lies in the anisotropic effect of the sulfoxide group. The S=O bond creates a cone of magnetic shielding and deshielding around it. Protons and carbons located in the shielding region will resonate at a higher field (lower ppm), while those in the deshielding region will resonate at a lower field (higher ppm). The orientation of this cone relative to the rest of the biotin molecule is fixed for each diastereomer, leading to a unique and predictable pattern of chemical shifts in their respective NMR spectra.

Experimental Protocol: Acquiring High-Quality NMR Data

To achieve clear and reproducible spectral differentiation, adherence to a well-defined experimental protocol is essential. This section outlines the recommended procedures for sample preparation and NMR data acquisition.

Sample Preparation
  • Solvent Selection: The choice of solvent is critical as it can influence the conformation of the biotin sulfoxide molecule and, consequently, the observed chemical shifts. Deuterated dimethyl sulfoxide (DMSO-d₆) is a highly recommended solvent due to its excellent solubilizing power for biotin derivatives and its ability to minimize interfering solvent signals in the ¹H NMR spectrum.[1][2]

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of DMSO-d₆ is generally sufficient for obtaining high-quality ¹H and ¹³C NMR spectra on a modern NMR spectrometer (400 MHz or higher).

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, and its signal should be set to 0.00 ppm.

NMR Data Acquisition
  • ¹H NMR Spectroscopy:

    • A standard one-dimensional ¹H NMR experiment is the primary tool for differentiation.

    • Key parameters to optimize include the number of scans (typically 16-64 for good signal-to-noise), relaxation delay (D1) of at least 2 seconds, and a spectral width that encompasses all proton signals (e.g., 0-12 ppm).

  • ¹³C NMR Spectroscopy:

    • A proton-decoupled ¹³C NMR experiment (e.g., zgpg30) is used to obtain singlets for each carbon, simplifying the spectrum.

    • A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Spectroscopy (Optional but Recommended):

    • COSY (Correlation Spectroscopy): Helps to identify proton-proton spin-spin coupling networks, aiding in the assignment of the aliphatic chain and the thiophene ring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon signals, providing unambiguous assignment of the carbon spectrum.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons. This can be particularly useful for confirming the stereochemical assignment by observing key NOEs that are unique to each diastereomer due to their different spatial arrangements.

Workflow for NMR-Based Differentiation

The following diagram illustrates the systematic workflow for the spectral differentiation of biotin d- and l-sulfoxides.

Caption: Workflow for the differentiation of biotin sulfoxide diastereomers using NMR spectroscopy.

Comparative Spectral Analysis: Unveiling the Differences

The most significant differences in the NMR spectra of biotin d- and l-sulfoxides are observed for the protons and carbons in close proximity to the chiral sulfoxide center. The following tables summarize the expected chemical shift differences based on the stereochemistry.

¹H NMR Spectral Comparison
Proton Biotin d-sulfoxide (ppm) Biotin l-sulfoxide (ppm) Key Differentiating Feature
H6 Downfield ShiftUpfield ShiftThe proton on the carbon adjacent to the sulfur (C6) experiences a significant shift depending on its orientation relative to the sulfoxide oxygen.
H9 Downfield ShiftUpfield ShiftThe proton on the bridgehead carbon (C9) is also sensitive to the magnetic anisotropy of the S=O bond.
Valeric Acid Chain Minor ShiftsMinor ShiftsProtons on the valeric acid side chain are generally less affected, but subtle differences may be observed.

Note: The exact chemical shift values can vary slightly depending on the experimental conditions. The key is the relative difference in chemical shifts between the two diastereomers.

¹³C NMR Spectral Comparison
Carbon Biotin d-sulfoxide (ppm) Biotin l-sulfoxide (ppm) Key Differentiating Feature
C6 Downfield ShiftUpfield ShiftThe carbon directly bonded to the sulfur atom shows a pronounced difference in chemical shift.
C7 Upfield ShiftDownfield ShiftThe carbon adjacent to the sulfur on the other side of the thiophene ring also exhibits a noticeable shift.
C9 Downfield ShiftUpfield ShiftThe bridgehead carbon's chemical shift is influenced by the stereochemistry at the sulfur center.

The Stereochemical Rationale: A Deeper Dive

The observed differences in chemical shifts can be rationalized by considering the through-space anisotropic effects of the S=O bond. In the d-sulfoxide , the oxygen atom is oriented cis to the valeric acid side chain. This places certain protons and carbons on the same face of the thiophene ring in the deshielding zone of the sulfoxide bond, leading to downfield shifts. Conversely, in the l-sulfoxide , the oxygen atom is trans to the side chain, placing those same nuclei in the shielding region, resulting in upfield shifts.

2D NOESY experiments can provide definitive proof of these spatial relationships. For instance, in the d-sulfoxide, a NOE cross-peak is expected between the protons of the valeric acid side chain and the protons on the thiophene ring that are on the same face as the sulfoxide oxygen. This NOE would be absent or significantly weaker in the l-sulfoxide.

Conclusion

The differentiation of biotin d- and l-sulfoxides is a critical analytical challenge that can be reliably addressed using NMR spectroscopy. By carefully acquiring and analyzing ¹H and ¹³C NMR spectra, and by understanding the underlying stereochemical principles that govern the observed chemical shift differences, researchers and drug development professionals can confidently assign the correct stereochemistry to their samples. The use of 2D NMR techniques, particularly NOESY, can further solidify these assignments. This guide provides a comprehensive framework for performing this analysis with scientific integrity and a high degree of confidence.

References

  • Melville, D. B. (1954). Biotin Sulfoxide. Journal of Biological Chemistry, 208(2), 495–501.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Ikura, M., & Hikichi, K. (1982). Application of two-dimensional NMR spectroscopy to the complete analysis of the 1H and 13C NMR spectra of d-biotin in aqueous solution. Organic Magnetic Resonance, 20(4), 266-271. [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Biotin and its d-Sulfoxide Metabolite

For researchers, scientists, and drug development professionals engaged in metabolomics, nutritional analysis, or diagnostics, understanding the subtle yet significant ways in which metabolic modifications alter a molecu...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in metabolomics, nutritional analysis, or diagnostics, understanding the subtle yet significant ways in which metabolic modifications alter a molecule's behavior in a mass spectrometer is paramount. This guide provides an in-depth technical comparison of the collision-induced dissociation (CID) fragmentation patterns of biotin (Vitamin B7) and its common metabolite, biotin d-sulfoxide. While extensive data exists for biotin, the fragmentation of its oxidized metabolites is less documented. This guide will, therefore, juxtapose the well-established fragmentation of biotin with a mechanistically-driven, predictive analysis of biotin d-sulfoxide, providing a valuable framework for researchers encountering this metabolite in their analyses.

Introduction: Biotin and its Oxidative Metabolism

Biotin is a water-soluble B vitamin that acts as an essential coenzyme for several carboxylase enzymes involved in crucial metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism. The metabolism of biotin involves both the degradation of its valeric acid side chain and the oxidation of the sulfur atom in its thiophane ring. This oxidation leads to the formation of two diastereomeric sulfoxides: biotin d-sulfoxide (also known as biotin (S)-sulfoxide) and biotin l-sulfoxide. Biotin d-sulfoxide is a known, inactive metabolite of biotin.[1] The addition of an oxygen atom to the sulfur significantly alters the molecule's polarity and can be expected to influence its fragmentation in the gas phase.

Comparative Fragmentation Analysis: Biotin vs. Biotin d-Sulfoxide

The following sections detail the characteristic fragmentation patterns of biotin and the predicted fragmentation of biotin d-sulfoxide under positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS) conditions.

Biotin: An Established Fragmentation Pathway

The fragmentation of protonated biotin ([M+H]⁺, m/z 245.1) is well-characterized. The collision-induced dissociation (CID) spectrum is typically dominated by two major product ions.

Precursor Ion (m/z)Product Ion (m/z)Proposed Structure/Neutral Loss
245.1227.1Loss of H₂O
245.1166.1Loss of the valeric acid side chain

The initial fragmentation is believed to involve the loss of a water molecule from the valeric acid side chain, leading to the formation of a stable acylium ion at m/z 227.1. A more structurally informative fragmentation is the cleavage of the bond between the thiophane ring and the valeric acid side chain, resulting in a product ion at m/z 166.1. This ion represents the bicyclic core of the biotin molecule.

Diagram: Proposed Fragmentation Pathway of Biotin

G cluster_0 Biotin Fragmentation Biotin Biotin [M+H]⁺ m/z 245.1 Frag1 Loss of H₂O Product Ion m/z 227.1 Biotin->Frag1 - H₂O Frag2 Loss of Valeric Acid Side Chain Product Ion m/z 166.1 Biotin->Frag2 - C₅H₉O₂

Caption: Fragmentation of protonated biotin.

Biotin d-Sulfoxide: A Predictive Fragmentation Pathway

Experimental tandem mass spectra for biotin d-sulfoxide are not extensively reported in the scientific literature. However, based on its chemical structure and established fragmentation mechanisms of similar compounds, a logical fragmentation pathway can be proposed. The protonated molecule of biotin d-sulfoxide ([M+H]⁺) has an expected m/z of 261.1, reflecting the addition of an oxygen atom to biotin.

The presence of the sulfoxide group introduces a new, labile site for fragmentation. We can anticipate fragmentation pathways analogous to biotin, as well as pathways unique to the sulfoxide moiety.

Precursor Ion (m/z)Predicted Product Ion (m/z)Proposed Structure/Neutral LossRationale
261.1243.1Loss of H₂OSimilar to biotin, loss of water from the valeric acid side chain.
261.1182.1Loss of the valeric acid side chainCleavage of the side chain, retaining the oxidized bicyclic core.
261.1245.1Loss of OxygenNeutral loss of an oxygen atom from the sulfoxide, reverting to the protonated biotin structure.

The loss of an oxygen atom from the sulfoxide is a common fragmentation pathway for such compounds and would yield the protonated biotin molecule at m/z 245.1. This ion would then be expected to fragment further to produce the characteristic biotin product ions at m/z 227.1 and 166.1. Therefore, the MS/MS spectrum of biotin d-sulfoxide may contain a "family" of ions corresponding to both the oxidized and the parent biotin structures.

Diagram: Predicted Fragmentation Pathway of Biotin d-Sulfoxide

G cluster_1 Biotin d-Sulfoxide Fragmentation BiotinSulfoxide Biotin d-Sulfoxide [M+H]⁺ m/z 261.1 FragA Loss of H₂O Product Ion m/z 243.1 BiotinSulfoxide->FragA - H₂O FragB Loss of Valeric Acid Side Chain Product Ion m/z 182.1 BiotinSulfoxide->FragB - C₅H₉O₂ FragC Loss of Oxygen Product Ion (Biotin) m/z 245.1 BiotinSulfoxide->FragC - O FragD Further Fragmentation m/z 227.1 & 166.1 FragC->FragD CID

Caption: Predicted fragmentation of protonated biotin d-sulfoxide.

Experimental Protocol: LC-MS/MS Analysis of Biotin and its Metabolites

This section provides a general-purpose, high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method suitable for the separation and detection of biotin and biotin d-sulfoxide in biological matrices.

1. Sample Preparation (from Plasma/Serum)

  • To 100 µL of plasma or serum, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., ¹³C-labeled biotin).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. HPLC Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Biotin: 245.1 -> 227.1 (Quantifier), 245.1 -> 166.1 (Qualifier)

    • Biotin d-Sulfoxide: 261.1 -> 243.1 (Predicted Quantifier), 261.1 -> 182.1 (Predicted Qualifier), 261.1 -> 245.1 (For confirmation)

  • Collision Gas: Argon.

  • Ion Source Parameters (example):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Diagram: Experimental Workflow

G cluster_2 LC-MS/MS Workflow SamplePrep Sample Preparation (Protein Precipitation) HPLC HPLC Separation (C18 Reversed-Phase) SamplePrep->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI MSMS Tandem Mass Spectrometry (MRM) ESI->MSMS Data Data Analysis MSMS->Data

Caption: A typical workflow for the analysis of biotin metabolites.

Conclusion and Future Perspectives

The mass spectrometric fragmentation of biotin is well-understood, providing reliable transitions for its quantification. In contrast, the fragmentation of its d-sulfoxide metabolite, while not extensively documented, can be predicted with a reasonable degree of confidence based on fundamental chemical principles. The key predicted fragmentation pathways for biotin d-sulfoxide include the loss of water, the loss of the valeric acid side chain, and a characteristic loss of an oxygen atom from the sulfoxide group. This latter fragmentation would produce the protonated biotin molecule, suggesting that monitoring for this transition could be a valuable tool for identifying biotin d-sulfoxide in complex samples. The experimental protocol provided herein offers a robust starting point for researchers aiming to develop and validate methods for the simultaneous analysis of biotin and its oxidized metabolites. Further experimental studies are warranted to definitively characterize the fragmentation pattern of biotin d-sulfoxide and its isomers, which will undoubtedly enhance the accuracy and reliability of metabolomic and clinical diagnostic assays.

References

Sources

Comparative

Technical Guide: Evaluating Anti-Biotin Antibody Cross-Reactivity with Biotin d-Sulfoxide

This guide provides an in-depth technical analysis of the cross-reactivity between biotin antibodies and biotin d-sulfoxide (BSO), a primary oxidative metabolite of biotin. It is designed for researchers developing bioan...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the cross-reactivity between biotin antibodies and biotin d-sulfoxide (BSO), a primary oxidative metabolite of biotin. It is designed for researchers developing bioanalytical assays (PK/ADA) or diagnostic tools where biotin interference is a critical quality attribute.

Executive Summary & Scientific Rationale

In bioanalytical workflows, the integrity of biotin-based capture or detection systems is often compromised by Biotin d-sulfoxide (BSO) . BSO is the primary oxidation product of biotin (Vitamin B7), formed spontaneously upon exposure to reactive oxygen species (ROS) in plasma samples or during long-term storage of biotinylated reagents.

While the high-affinity interaction between Streptavidin (SA) and biotin (


) is the industry gold standard, Streptavidin retains measurable affinity for BSO, leading to non-specific background signal. Anti-biotin antibodies  offer a tunable alternative, but their specificity varies drastically between polyclonal and monoclonal formats. This guide dissects the structural basis of this cross-reactivity and provides a validated protocol for quantifying it in your specific assay matrix.

Structural Mechanism of Cross-Reactivity

The core challenge lies in the structural similarity between the native biotin ureido ring and its oxidized sulfoxide form.

  • Biotin: Contains a thioether sulfur in the tetrahydrothiophene ring.

  • Biotin d-sulfoxide: The sulfur atom is oxidized to a sulfoxide (

    
    ).[1] This introduces polarity and steric bulk that can disrupt the hydrophobic binding pocket of Streptavidin or Antibodies.
    
Pathway Visualization: Biotin Oxidation & Assay Interference

The following diagram illustrates the oxidation pathway and the competitive interference mechanism in a typical immunoassay.

Biotin_Oxidation_Pathway Biotin Native Biotin (Thioether) BSO Biotin d-Sulfoxide (Major Metabolite) Biotin->BSO Oxidation Ab_Binding Anti-Biotin Ab Binding Site Biotin->Ab_Binding High Affinity (Specific) ROS Reactive Oxygen Species (H2O2) ROS->BSO BSO->Ab_Binding Cross-Reactivity (Clone Dependent) Signal False Positive / Interference Ab_Binding->Signal Signal Generation

Figure 1: Mechanism of Biotin oxidation to Biotin d-Sulfoxide and subsequent competition for antibody binding sites.

Comparative Performance: Antibodies vs. Streptavidin

The choice of detection reagent dictates the susceptibility to BSO interference. The table below synthesizes performance data across common reagents.

Table 1: Cross-Reactivity Profiles of Biotin Binders
Reagent TypeBinding MechanismAffinity for Biotin (

)
Affinity for BSOCross-Reactivity Risk
Streptavidin (Wild Type) Tetrameric hydrophobic pocket

ModerateMedium-High (Binds BSO, though weaker than biotin)
Polyclonal Anti-Biotin (pAb) Heterogeneous epitope recognition

VariableHigh (Likely contains clones recognizing the ureido ring regardless of sulfur status)
Monoclonal Anti-Biotin (mAb) Single epitope definition

Low / NegligibleLow (Specific clones like D5A7 or BTN/2032R are engineered to exclude oxidized forms)
Biotin-Binding Protein A (BBP-A) Avidin-like scaffoldHighHigher than Biotin Critical (Evolutionarily distinct binders may prefer sulfoxides)

Expert Insight: While Streptavidin is robust, it is a "molecular sponge" for biotin metabolites. For assays requiring strict discrimination between active biotinylated drugs and their oxidized metabolites, a validated monoclonal antibody is superior.

Experimental Protocols

To validate your specific antibody lot, you must synthesize BSO (as it is unstable and expensive to buy pure) and run a competitive inhibition assay.

Protocol A: Synthesis of Biotin d-Sulfoxide (BSO)

Based on the method by Melville (1954) and modern adaptations.

Materials:

  • d-Biotin (High Purity)

  • Hydrogen Peroxide (

    
    )[2]
    
  • Glacial Acetic Acid[2][3]

  • Precipitation solvent: Acetone or Ethanol

Step-by-Step Procedure:

  • Dissolution: Dissolve

    
     of d-biotin in 
    
    
    
    of glacial acetic acid.
  • Oxidation: Add

    
     equivalents of 
    
    
    
    (approx.
    
    
    ).
    • Note: Using excess peroxide pushes the reaction toward the sulfone, which is not the target.

  • Incubation: Stir at room temperature (

    
    ) for 16–18 hours.
    
  • Precipitation: Evaporate the acetic acid under reduced pressure (rotary evaporator) to a syrupy residue. Add

    
     of cold acetone to precipitate the product.
    
  • Purification: Filter the white precipitate. Recrystallize from water/methanol if high purity (

    
    ) is required for analytical standards.
    
Protocol B: Competitive ELISA for Cross-Reactivity

Objective: Determine the IC50 of BSO relative to Biotin.

  • Coating: Coat a 96-well microplate with Biotin-BSA (

    
    ) in PBS overnight at 
    
    
    
    .
  • Blocking: Wash

    
     with PBST. Block with 
    
    
    
    or BSA for 1 hour.
  • Competition Mix:

    • Prepare a constant concentration of your Anti-Biotin Antibody (e.g.,

      
      , determined by prior titration).
      
    • Prepare serial dilutions of Competitor (Free Biotin vs. Synthesized BSO) ranging from

      
       to 
      
      
      
      .
    • Mix Antibody + Competitor 1:1 and incubate for 30 mins in a separate tube (pre-equilibrium).

  • Binding: Transfer the mixtures to the Biotin-BSA coated plate. Incubate for 1 hour.

  • Detection: Wash

    
    . Add HRP-conjugated secondary antibody (e.g., Goat anti-Mouse IgG). Incubate 45 mins.
    
  • Readout: Develop with TMB substrate; stop with

    
    ; read OD450.
    
  • Calculation: Plot % Inhibition vs. Log[Concentration].

References

  • Vincent, P., & Samuel, D. (1993). A comparison of the binding of biotin and biotinylated macromolecular ligands to an anti-biotin monoclonal antibody and to streptavidin. Journal of Immunological Methods.

  • Melville, D. B. (1954). Biotin Sulfoxide.[3] Journal of Biological Chemistry.

  • Hytönen, V. P., et al. (2007). Structural and functional characterization of chicken biotin-binding protein A (BBP-A). BMC Structural Biology.[4]

  • Cell Signaling Technology. (n.d.). Anti-biotin (D5A7) Rabbit mAb Specificity Data.

  • Abcam. (n.d.). Anti-Biotin antibody [BTN/2032R] Product Datasheet.

Sources

Validation

Validating HPLC Retention Times for Biotin Oxidation Products: A Comparative Guide

Introduction: The "Polarity Paradox" in Biotin Analysis Biotin (Vitamin B7) is a critical cofactor in pharmaceutical formulations and cell culture media. However, its thioether moiety makes it highly susceptible to oxida...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Polarity Paradox" in Biotin Analysis

Biotin (Vitamin B7) is a critical cofactor in pharmaceutical formulations and cell culture media. However, its thioether moiety makes it highly susceptible to oxidation, yielding Biotin Sulfoxide (BSO) and Biotin Sulfone (BSO2) .[1]

For the analytical scientist, these impurities present a specific "polarity paradox":

  • Structural Similarity: The oxidation products differ from the parent molecule only by the addition of oxygen atoms to the sulfur, creating subtle polarity shifts.

  • Elution Challenges: In standard Reversed-Phase (RP) chromatography, these polar oxidation products often elute near the void volume (

    
    ), leading to poor resolution and integration errors.
    

This guide objectively compares the industry-standard Reversed-Phase C18 method against the orthogonal Hydrophilic Interaction Liquid Chromatography (HILIC) approach. It provides a self-validating workflow to confirm retention times using forced degradation, ensuring your method is stability-indicating.[2]

The Mechanism of Oxidation

Understanding the reaction pathway is the first step in validation. Biotin oxidation is stepwise. The sulfur atom is first oxidized to a sulfoxide (chiral, yielding two diastereomers), which is further oxidized to a sulfone.

Figure 1: Biotin Oxidation Pathway

BiotinOxidation Biotin Biotin (Thioether) BSO Biotin Sulfoxide (BSO) (Chiral S=O, 2 Isomers) Biotin->BSO + [O] (Fast) BSO2 Biotin Sulfone (BSO2) (Achiral O=S=O) BSO->BSO2 + [O] (Slow)

Caption: Stepwise oxidation of Biotin. Note that BSO exists as two diastereomers (A & B) which may resolve as split peaks in high-efficiency methods.

Comparative Analysis of HPLC Methodologies

Method A: Reversed-Phase C18 (The Standard)

The USP and EP monographs typically utilize C18 columns with phosphate buffers. While robust for the parent biotin, this method struggles with the increased polarity of the oxides.

  • Mechanism: Hydrophobic interaction.[3]

  • Elution Order: Most Polar

    
     Least Polar (BSO2 
    
    
    
    BSO
    
    
    Biotin).
  • Risk: BSO/BSO2 often co-elute with the solvent front or injection surge.

Method B: HILIC (The Orthogonal Alternative)

HILIC uses a polar stationary phase (e.g., Silica, Amide) with a high-organic mobile phase. It retains polar compounds longer than non-polar ones.

  • Mechanism: Partitioning into a water-enriched layer on the stationary phase.

  • Elution Order: Least Polar

    
     Most Polar (Biotin 
    
    
    
    BSO
    
    
    BSO2).
  • Advantage: Oxidation products are strongly retained and well-separated from the void.

Table 1: Comparative Performance Data (Representative)
ParameterMethod A: C18 (Reversed-Phase)Method B: HILIC (Amide/Silica)
Mobile Phase Phosphate Buffer (pH 3.0) / ACN (90:10)ACN / Ammonium Formate pH 3.0 (85:15)
Detection UV @ 200-210 nmUV @ 200-210 nm or MS (ESI+)
Biotin RT (

)
~12.5 min~5.2 min
BSO RT (

)
~3.1 min (Poor Retention)~8.4 min (Strong Retention)
BSO2 RT (

)
~2.8 min (Risk of

interference)
~11.5 min
Elution Order Oxides First Parent First
Resolution (

)
Low (often < 1.5 between oxides)High (> 3.0 between all species)
MS Compatibility Low (Non-volatile salts)High (Volatile buffers)

Validation Protocol: Confirming Identity via Forced Degradation

Do not rely solely on purchased standards, which may degrade. Use this Self-Validating Protocol to generate and confirm oxidation products in situ.

Step 1: Oxidative Stress Protocol
  • Preparation: Prepare a 0.5 mg/mL Biotin standard solution in mobile phase.

  • Stressing: Add Hydrogen Peroxide (

    
    ) to a final concentration of 3% (v/v).
    
  • Incubation: Incubate at Room Temperature.

    • T = 0 min: Inject immediately (Control).

    • T = 1 hour: Inject (Primary formation of Sulfoxide).

    • T = 24 hours: Inject (Conversion to Sulfone).

  • Quenching: Not strictly necessary if injected immediately, but can be quenched with catalase or sodium metabisulfite if precise kinetics are required.

Step 2: Peak Identification Logic
  • The "Split" Peak: In the 1-hour sample, look for a new peak (or doublet) appearing.

    • C18: It will appear before Biotin.

    • HILIC: It will appear after Biotin.

    • Note: BSO has two chiral forms. High-efficiency columns may resolve BSO into two peaks (BSO-A and BSO-B).

  • The "Late" Peak: In the 24-hour sample, the BSO peak(s) will diminish, and a new peak (BSO2) will grow.

    • C18: Elutes even earlier (most polar).

    • HILIC: Elutes latest (most polar).

Figure 2: Validation Decision Workflow

ValidationFlow Start Start Validation Stress Apply 3% H2O2 (1 hr @ RT) Start->Stress Inject Inject on HPLC Stress->Inject CheckPeaks New Peaks Observed? Inject->CheckPeaks RP_Path Method: Reversed Phase (C18) CheckPeaks->RP_Path Yes HILIC_Path Method: HILIC CheckPeaks->HILIC_Path Yes RP_Result Expect New Peaks BEFORE Main Peak RP_Path->RP_Result HILIC_Result Expect New Peaks AFTER Main Peak HILIC_Path->HILIC_Result MS_Confirm Confirm Mass Shift BSO: +16 Da BSO2: +32 Da RP_Result->MS_Confirm HILIC_Result->MS_Confirm

Caption: Decision tree for validating retention times of biotin oxidation products.

Expert Insights & Troubleshooting

The "Doublet" Confusion

Researchers often mistake the split BSO peak for an impurity or the Sulfone.

  • Insight: Biotin Sulfoxide contains a chiral sulfur center. Chemical oxidation produces a racemic mixture of diastereomers. If your column efficiency is high, you will see two peaks for BSO.

  • Action: Check the UV spectra. Both diastereomers should have identical spectra to Biotin (low absorption max ~200nm).

Detection Limits

Biotin has a weak chromophore.

  • Recommendation: If UV sensitivity is insufficient (LOD issues), do not just increase injection volume (this ruins peak shape of polar bands). Instead, switch to LC-MS (SIM mode at m/z 245 for Biotin, 261 for BSO, 277 for BSO2) or use Post-Column Derivatization with avidin-FITC (fluorescence) for high-sensitivity work.

References

  • European Directorate for the Quality of Medicines. Biotin Monograph 01/2008:1073. European Pharmacopoeia.[4] Link

  • United States Pharmacopeia (USP). Biotin: Organic Impurities. USP-NF. Link

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Application Note 5994-1102EN. Link

  • SIELC Technologies. Separation of Biotin on Newcrom R1 HPLC column. Link

  • Barber, M. J., et al. Kinetic and Mechanistic Properties of Biotin Sulfoxide Reductase. Biochemistry, 2001.[5] Link

  • Thermo Fisher Scientific. Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International. Link

Sources

Comparative

Definitive Stereochemical Confirmation of Synthetic Biotin d-Sulfoxide via X-ray Crystallography

Executive Summary In drug development and biochemical research, the precise stereochemistry of metabolites dictates biological efficacy. Biotin sulfoxide, a primary oxidation product of biotin (Vitamin B7), exists as two...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and biochemical research, the precise stereochemistry of metabolites dictates biological efficacy. Biotin sulfoxide, a primary oxidation product of biotin (Vitamin B7), exists as two diastereomers: biotin d-sulfoxide (typically assigned the (S) configuration at the sulfur) and biotin l-sulfoxide (the (R) configuration).[1] While both share the same core biotin skeleton, their interaction with avidin and biotin sulfoxide reductase is stereoselective.

This guide provides a rigorous technical comparison of analytical methods for confirming this stereochemistry, establishing Single Crystal X-ray Crystallography (SC-XRD) as the definitive "Gold Standard" over NMR and optical rotation. We detail the synthesis, purification, and crystallographic workflow required to unambiguously assign the sulfur chirality.

Part 1: The Stereochemical Challenge

Biotin contains three chiral centers (


). Oxidation of the thioether sulfur creates a fourth chiral center, resulting in two possible diastereomers:
  • Biotin d-sulfoxide: The major product of mild H

    
    O
    
    
    
    oxidation; biologically active substrate for biotin sulfoxide reductase.[1]
  • Biotin l-sulfoxide: The minor product; stereochemically distinct spatial arrangement of the oxygen atom.

Distinguishing these isomers is critical because standard analytical techniques (like Mass Spectrometry) cannot differentiate diastereomers with identical mass, and NMR signals often overlap without chiral shift reagents.

Comparative Analysis of Analytical Methods
FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (

H/

C)
Optical Rotation (

)
Chiral HPLC
Primary Output 3D Atomic Coordinates (Absolute Configuration)Chemical Shift / Coupling ConstantsSpecific Rotation ValueRetention Time
Stereo Certainty Absolute (100%) Relative (Inferred)Variable (Solvent/Temp dependent)Relative (Requires Standards)
Sample State Single Crystal (Solid)SolutionSolutionSolution
Material Req. ~0.1 - 0.5 mg (recoverable)~5 - 10 mg~10 - 50 mg< 1 mg
Key Limitation Requires high-quality crystal growthDifficult to assign R/S without referenceAmbiguous for novel analogsSeparation only; no structural proof
Verdict Gold Standard Supporting DataQuality Control OnlyPurity Check

Part 2: Experimental Protocol

Synthesis and Purification

To obtain high-quality crystals, the sample must first be synthesized with high diastereoselectivity and purified.

  • Reagents:

    
    -Biotin (>99%), Hydrogen Peroxide (30%), Glacial Acetic Acid.[2]
    
  • Reaction: Dissolve biotin in glacial acetic acid. Add 1.1 equivalents of H

    
    O
    
    
    
    . Stir at room temperature for 16 hours. This mild oxidation favors the d-sulfoxide (S-configuration).
  • Separation:

    • Concentrate the reaction mixture under vacuum.

    • Fractional Crystallization: Dissolve the residue in hot water. The d-sulfoxide is less soluble than the l-sulfoxide.

    • Cool slowly to 4°C. Collect the precipitate (crude d-sulfoxide).

    • Recrystallize repeatedly from water until the melting point is sharp (~200°C range, distinct from biotin).

Crystallization for X-ray Diffraction

The critical step for SC-XRD is growing a single, diffraction-quality crystal.

  • Method: Slow Evaporation or Vapor Diffusion (Hanging Drop).

  • Solvent System: Water is the preferred solvent due to the polarity of the sulfoxide.

  • Procedure:

    • Prepare a saturated solution of purified biotin d-sulfoxide in warm water (~50°C).

    • Filter the solution through a 0.22 µm syringe filter to remove dust nuclei.

    • Place in a clean vial covered with Parafilm; poke 2-3 small holes to allow slow evaporation.

    • Store in a vibration-free environment at constant temperature (20°C) for 3-7 days.

    • Target: Colorless prisms or plates with defined edges, approx. 0.1 x 0.1 x 0.2 mm.

X-ray Diffraction & Data Analysis
  • Mounting: Mount the crystal on a glass fiber or cryo-loop using Paratone oil.

  • Collection: Collect data at 100 K (cryo-cooling) to reduce thermal motion and enhance resolution (typically < 0.8 Å).

  • Structure Solution:

    • Use Direct Methods (e.g., SHELXT) to solve the phase problem.

    • Refine the structure (SHELXL) against

      
      .
      
    • Absolute Configuration: Since the biotin backbone (

      
      ) is known, the sulfur configuration is determined relative to these fixed centers. For de novo confirmation, the Flack Parameter  should be calculated (though sulfur's anomalous scattering is weak with Mo radiation, Cu radiation or the known backbone chirality provides certainty).
      

Part 3: Visualizing the Workflow and Stereochemistry

Workflow Diagram

The following diagram outlines the logical flow from synthesis to structural confirmation.

BiotinSulfoxideWorkflow Synthesis Synthesis (Biotin + H2O2) Mixture Crude Mixture (d-sulfoxide + l-sulfoxide) Synthesis->Mixture Purification Fractional Crystallization (Water) Mixture->Purification Separation CrystalGrowth Crystal Growth (Slow Evaporation) Purification->CrystalGrowth Pure d-isomer XRD X-Ray Diffraction (Data Collection) CrystalGrowth->XRD Single Crystal Structure 3D Structure (Confirm S-Configuration) XRD->Structure Electron Density Map

Caption: Step-by-step workflow for isolating and confirming biotin d-sulfoxide stereochemistry.

Stereochemical Logic

This diagram illustrates how X-ray crystallography distinguishes the isomers based on the spatial orientation of the oxygen atom relative to the fixed biotin backbone.

StereoLogic cluster_isomers Sulfoxide Diastereomers BiotinBackbone Fixed Biotin Backbone (3aS, 4S, 6aR) DSulfoxide Biotin d-sulfoxide (S-Configuration) Oxygen points 'UP' BiotinBackbone->DSulfoxide LSulfoxide Biotin l-sulfoxide (R-Configuration) Oxygen points 'DOWN' BiotinBackbone->LSulfoxide XRD_Result X-Ray Result: Direct observation of O-S bond vector DSulfoxide->XRD_Result Matches e- density LSulfoxide->XRD_Result Mismatches e- density

Caption: Logic tree showing how the fixed chiral backbone allows X-ray diffraction to definitively assign the variable sulfur configuration.

References

  • Melville, D. B. (1954).[3][4][5] Biotin Sulfoxide.[1][2][3][4][5][6][7] Journal of Biological Chemistry. Link

  • Cayman Chemical . (n.d.). Biotin (S)-sulfoxide Product Information. Link

  • MedChemExpress . (n.d.). Biotin-d-sulfoxide (S(S)-S-Biotin sulfoxide).[6][7] Link

  • Excillum . (n.d.). Small Molecule Crystallography Applications. Link

  • Pollock, V. V., & Barber, M. J. (2001). Kinetic and Mechanistic Properties of Biotin Sulfoxide Reductase. Biochemistry. Link

Sources

Validation

Benchmarking biotin d-sulfoxide detection limits in serum vs urine

Introduction Biotin (Vitamin B7) is an essential coenzyme for carboxylases involved in fatty acid synthesis, amino acid catabolism, and gluconeogenesis[1]. In vivo, biotin undergoes extensive catabolism before excretion.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Biotin (Vitamin B7) is an essential coenzyme for carboxylases involved in fatty acid synthesis, amino acid catabolism, and gluconeogenesis[1]. In vivo, biotin undergoes extensive catabolism before excretion. The two principal inactive metabolites are bisnorbiotin, formed via β-oxidation of the valeric acid side chain, and biotin d-sulfoxide (BSO), formed via sulfur oxidation of the thiophane ring in the smooth endoplasmic reticulum[2],[3].

Accurate quantification of BSO is critical for two primary reasons:

  • Metabolic Biomarker : Urinary BSO and bisnorbiotin levels are highly sensitive indicators of biotin turnover and metabolic status[4].

  • Immunoassay Interference : BSO and bisnorbiotin cross-react significantly with avidin and streptavidin[5],[6]. Because these metabolites account for approximately 50% of the total avidin-binding substances in human urine and serum[7],[3], traditional binding assays grossly overestimate active biotin levels. This cross-reactivity contributes to the well-documented "biotin interference" that skews clinical endocrine profiles, such as thyroid function tests[8].

To achieve true specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has superseded immunoassays as the analytical gold standard for differentiating intact biotin from BSO[9],[8].

Metabolic Pathway

BiotinMetabolism Biotin Biotin (Vitamin B7) Active Coenzyme BSO Biotin d-Sulfoxide (BSO) Inactive Metabolite Biotin->BSO Sulfur Oxidation (Endoplasmic Reticulum) Bisnorbiotin Bisnorbiotin Inactive Metabolite Biotin->Bisnorbiotin β-Oxidation Excretion Renal Excretion (Urine) Biotin->Excretion Unchanged BSO->Excretion Bisnorbiotin->Excretion

Caption: Pathways of biotin catabolism into biotin d-sulfoxide and bisnorbiotin prior to renal excretion.

Sample Matrix Comparison: Serum vs. Urine

Causality Behind Analytical Choices

  • Serum/Plasma : Baseline biotin concentrations in healthy, unsupplemented individuals are extremely low (typically <1 ng/mL)[3]. BSO is present at even lower baseline concentrations unless the patient is receiving high-dose biotin therapy[8]. The high protein content and complex lipid profile of serum cause significant matrix effects (ion suppression) during Electrospray Ionization (ESI). Therefore, achieving the necessary Limit of Detection (LOD) requires rigorous sample preparation—typically protein precipitation followed by Solid-Phase Extraction (SPE) or ultrafiltration[8],[10]. Furthermore, using a Pentafluorophenyl (PFP) column rather than a standard C18 column is highly recommended to resolve BSO from endogenous serum interferences and avoid strong matrix effects in the biotin region[11].

  • Urine : Urine is the primary route of excretion, with humans excreting ~100 nmol of biotin and its catabolites per day[2]. Biotin and BSO are highly concentrated in urine, making the required LOD less stringent (ng/mL range rather than pg/mL)[12]. However, urine suffers from high salt content and variable dilution. While a "dilute-and-shoot" approach can sometimes be used, SPE is recommended to desalt the sample and prevent mass spectrometer source contamination. Results must be normalized to urinary creatinine to account for hydration status[5].

Quantitative Benchmarking

The following table summarizes the performance metrics of LC-MS/MS assays across different biological matrices.

MatrixAnalytical PlatformColumn ChemistrySample PreparationTypical LODTypical LOQ
Serum / Plasma (Baseline) UHPLC-MS/MS (ESI+)PFPProtein Precipitation~50 pg/mL (0.05 µg/L)~100 pg/mL
Serum (High-Dose) LC-MS/MS (ESI+)C18Ultrafiltration / LLE~1 - 2 ng/mL5.0 ng/mL (5.0 µg/L)
Urine LC-MS/MS (ESI+)C18 / HILICDilute & Shoot or SPE2.41 ng/mL7.29 ng/mL

Data synthesized from validated LC-MS/MS methodologies[11],[12],[8]. Note: In high-dose supplementation cohorts, an LOQ of 5.0 µg/L is sufficient for serum[8], but baseline physiological studies require ultra-sensitive methods achieving 0.05 µg/L[11].

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols utilize isotopically labeled internal standards (e.g., Biotin-d4) introduced at the very first step. This creates a self-validating system: any analyte loss during extraction or ion suppression during ionization is proportionally mirrored by the internal standard, allowing for accurate absolute quantification[13].

Protocol 1: Ultra-Sensitive Serum BSO Quantification
  • Internal Standard Spiking : Aliquot 300 µL of serum. Add 10 µL of Biotin-d4 and BSO-d4 internal standard mix (10 ng/mL). Causality: Early addition corrects for all downstream volumetric and matrix variations.

  • Protein Precipitation : Add 900 µL of ice-cold acetonitrile (1:3 ratio) to deproteinize the sample[14]. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Evaporation : Transfer the supernatant to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the residue in 100 µL of initial mobile phase (e.g., 0.1% formic acid in water).

  • UHPLC Separation : Inject 10 µL onto a Pentafluorophenyl (PFP) column (e.g., 50 x 2.1 mm, 1.7 µm). Causality: PFP stationary phases offer alternative selectivity (π-π interactions) compared to standard C18, effectively resolving BSO from co-eluting serum phospholipids that cause ion suppression[11].

  • MS/MS Detection : Operate in Positive ESI Multiple Reaction Monitoring (MRM) mode[15].

    • Biotin: m/z 245.1 → 227.0

    • BSO: m/z 261.1 → 243.0 (Loss of H2O)

    • Biotin-d4: m/z 249.1 → 231.0

Protocol 2: High-Throughput Urine BSO Quantification
  • Normalization : Measure urinary creatinine using a standard enzymatic assay[4].

  • Sample Dilution/Spiking : Aliquot 100 µL of urine. Add 10 µL of internal standard mix and dilute with 890 µL of 0.1% formic acid in water.

  • Solid-Phase Extraction (SPE) : Pass the diluted sample through a conditioned mixed-mode cation exchange (MCX) SPE cartridge. Wash with 0.1% formic acid, then methanol. Elute with 5% ammonium hydroxide in methanol. Causality: MCX removes high concentrations of urinary salts that would otherwise foul the MS source and cause severe ion suppression.

  • Evaporation & Reconstitution : Evaporate the eluate and reconstitute in 100 µL of mobile phase.

  • LC-MS/MS : Inject onto a C18 column. Use the same MRM transitions as above. Normalize final BSO concentrations to mg of creatinine[5].

LCMSWorkflow Start Biological Sample Serum Serum / Plasma (Low BSO, High Protein) Start->Serum Urine Urine (High BSO, High Salt) Start->Urine IS Spike Heavy Isotope IS (Biotin-d4 / BSO-d4) Serum->IS Urine->IS PrepSerum Protein Precipitation (Acetonitrile) IS->PrepSerum Serum Path PrepUrine Mixed-Mode SPE (Desalting) IS->PrepUrine Urine Path LC UHPLC Separation (PFP or C18 Column) PrepSerum->LC PrepUrine->LC MS Tandem Mass Spectrometry (ESI+ MRM Mode) LC->MS Data Absolute Quantification (Ratio to IS) MS->Data

Caption: Comparative LC-MS/MS sample preparation workflows for quantifying biotin d-sulfoxide in serum versus urine.

Conclusion

Quantifying biotin d-sulfoxide requires navigating matrix-specific challenges. Serum demands ultra-low detection limits (pg/mL) and rigorous protein removal, making PFP-based UHPLC-MS/MS the optimal choice to mitigate matrix effects[11]. Conversely, urine offers higher analyte concentrations but requires careful desalting via SPE to maintain MS performance[5]. By employing stable isotope dilution, both matrices can yield highly trustworthy, self-validating datasets essential for metabolic profiling and overcoming immunoassay interference.

References

  • Creative Proteomics. "Biotin Metabolism Service." Source: Creative Proteomics. 1

  • PubChem - NIH. "Biotin | C10H16N2O3S | CID 171548." Source: NIH. 7

  • Raveendran, A. et al. "LC–MS‐Based Simultaneous Determination of Biomarkers in Dried Urine Spots for the Detection of Cofactor‐Dependent Metabolic Disorders in Neonates." Source: PMC - NIH. 9

  • Zempleni, J. et al. "Biotin." Source: PMC - NIH.2

  • ECHEMI. "58-85-5, Biotin Formula." Source: ECHEMI. 3

  • Smolecule. "Buy Bisnorbiotin | 16968-98-2." Source: Smolecule. 4

  • Fujiwara, M. et al. "Plasma Levels of Biotin Metabolites Are Elevated in Hemodialysis Patients with Cramps." Source: JST. 11

  • ResearchGate. "Quantification of biotin in feed, food, tablets, and premixes using HPLC-MS/MS." Source: ResearchGate. 12

  • Piketty, M. L. et al. "High-dose biotin therapy leading to false biochemical endocrine profiles: validation of a simple method to overcome biotin interference." Source: Ovid. 8

  • Google Patents. "JP6255234B2 - Method for measuring biotin or related substances in biological samples." Source: Google Patents. 10

  • ResearchGate. "LC/MS/MS Analysis of Quaternary Ammonium Drugs and Herbicides in Whole Blood." Source: ResearchGate. 13

  • MSACL. "MSACL 2019 EU Abstract(s)." Source: MSACL. 14

  • Smolecule. "Bisnorbiotin Analytical Methods." Source: Smolecule.5

  • Yagi, S. et al. "A simple and rapid ultra-high-performance liquid chromatography-tandem mass spectrometry method to determine plasma biotin in hemodialysis patients." Source: ResearchGate. 15

  • ResearchGate. "Electrochemical Sensing of Biotin Using Nafion-Modified Boron-Doped Diamond Electrode." Source: ResearchGate. 6

Sources

Safety & Regulatory Compliance

Safety

Biotin d-sulfoxide proper disposal procedures

Biotin d-sulfoxide: Comprehensive Guide to Handling, Assay Workflows, and EPA-Compliant Disposal Introduction Biotin d-sulfoxide (also known as Biotin (+)-sulfoxide or Biotin S-sulfoxide) is an inactive, naturally occurr...

Author: BenchChem Technical Support Team. Date: March 2026

Biotin d-sulfoxide: Comprehensive Guide to Handling, Assay Workflows, and EPA-Compliant Disposal

Introduction

Biotin d-sulfoxide (also known as Biotin (+)-sulfoxide or Biotin S-sulfoxide) is an inactive, naturally occurring oxidized metabolite of the coenzyme biotin[1]. In microbiological and pharmaceutical research, it is primarily studied for its role in oxidative stress tolerance and its reduction back to active d-biotin via the biotin sulfoxide reductase (BisC) enzyme system[2]. Because laboratory workflows utilizing Biotin d-sulfoxide frequently involve complex biological matrices, reducing agents (like DTT or sodium dithionite), and recombinant proteins, proper handling and disposal must account for the entire assay mixture rather than the metabolite alone[2][3].

This guide synthesizes the chemical properties, a self-validating enzymatic workflow, and the strict EPA-compliant disposal procedures required for laboratories handling Biotin d-sulfoxide.

Section 1: Chemical Properties & Safety Profile

Understanding the physicochemical properties of Biotin d-sulfoxide is the first step in designing safe operational and disposal protocols. While the compound itself is not classified as a hazardous substance under OSHA guidelines, its hygroscopic nature and typical assay conditions require specific logistical planning[4].

PropertySpecificationOperational Implication
CAS Number 10406-89-0[1]Essential for tracking and labeling in Satellite Accumulation Areas.
Molecular Formula C10H16N2O4S[1]Contains sulfur; incineration of solid waste may release sulfur oxides[4].
Molecular Weight 260.3 g/mol [1]Used for precise molarity calculations in BisC kinetic assays.
Solubility Slightly soluble in Water, DMSO[1]Requires organic solvents (DMSO) for stock solutions, dictating mixed-waste disposal[3].
Storage Conditions -20°C, Hygroscopic[5]Must be stored tightly closed; degraded/hydrated stocks must be disposed of properly[5].

Section 2: Experimental Workflow: Biotin d-sulfoxide Reduction via BisC

To study the assimilation of oxidized metabolites, researchers utilize the BisC enzyme to reduce Biotin d-sulfoxide back to d-biotin[2][6]. This protocol is designed as a self-validating system : it includes internal controls to ensure that any observed reduction is enzymatically driven, preventing false positives from spontaneous chemical reduction.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute Biotin d-sulfoxide in DMSO to a 10 mM stock. Prepare a 100 mM phosphate buffer (pH 6.5) to maintain the optimal protonation state for the BisC active site[2].

  • Enzyme Thawing: Thaw recombinant E. coli BisC on ice. Causality: BisC is prone to thermal degradation; keeping it on ice preserves its tertiary structure and catalytic efficiency[6].

  • Assay Assembly: In an anaerobic cuvette, combine the phosphate buffer, 9 nM BisC, and an electron donor system (e.g., 15 mM DTT or sodium dithionite with benzyl viologen)[2]. Causality: Anaerobic conditions prevent the spontaneous re-oxidation of the electron donors and the newly reduced biotin by atmospheric oxygen[2].

  • Initiation: Add Biotin d-sulfoxide to a final concentration of 2.8 mM to initiate the reaction[2].

  • Self-Validation (Control): Run a parallel "No-Enzyme" control containing only the buffer, electron donor, and Biotin d-sulfoxide. Causality: If the control shows reduction, the electron donor concentration is too high, causing spontaneous reduction and invalidating the enzymatic kinetics.

  • Termination & Waste Generation: Stop the reaction by exposing the mixture to ambient oxygen or adding a denaturing stop-solution. The resulting mixture is now classified as laboratory chemical waste.

Section 3: Mechanistic Pathway of Biotin d-sulfoxide Reduction

G BDS Biotin d-sulfoxide (Substrate) BisC BisC Enzyme (Catalyst) BDS->BisC Binds active site Biotin d-Biotin (Product) BisC->Biotin Enzymatic reduction Donor Electron Donor (DTT/NADPH) Donor->BisC Provides electrons Waste Assay Waste (To SAA) Biotin->Waste Post-assay disposal

Workflow of Biotin d-sulfoxide enzymatic reduction and waste generation.

Section 4: Proper Disposal Procedures & Environmental Mitigation

Although Biotin d-sulfoxide is a non-hazardous biological metabolite[4], the assay mixtures contain DMSO, DTT, benzyl viologen, and recombinant proteins. Therefore, the waste cannot simply be poured down the drain. Disposal must comply with the Resource Conservation and Recovery Act (RCRA) and local EPA guidelines[3].

Step 1: Segregation at the Satellite Accumulation Area (SAA)

  • Action: Immediately transfer the terminated assay mixture into a designated, leak-proof liquid waste container located at or near the point of generation (the SAA)[7].

  • Causality: EPA regulations dictate that waste must be accumulated under the strict control of the operator to prevent incompatible chemical mixing and accidental laboratory spills[7].

Step 2: Labeling and Hazardous Waste Determination

  • Action: Label the container clearly with the words "Hazardous Waste" (if mixed with regulated solvents like DMSO or toxic dyes like benzyl viologen)[7]. Include the full chemical names (e.g., "Aqueous buffer, DMSO, Dithiothreitol, Biotin d-sulfoxide") and the accumulation start date[7][8].

  • Causality: Using abbreviations or chemical formulas is a direct violation of EPA/RCRA labeling standards. Emergency responders require explicit chemical names to rapidly determine flammability and toxicity risks during an incident[7].

Step 3: Neutralization and Biological Decontamination

  • Action: If the assay utilized live E. coli cultures rather than purified recombinant BisC, the waste must be biologically deactivated. Autoclave the waste at 121°C for 30 minutes before chemical disposal[9].

  • Causality: Autoclaving neutralizes biological hazards without requiring the addition of chemical disinfectants (like bleach), which could react dangerously with the organic solvents (DMSO) in the assay mixture to create toxic fumes[9].

Step 4: Final Disposal and Broker Pickup

  • Action: Once the SAA container is full (or reaches the 55-gallon limit), it must be moved to the Central Accumulation Area within 72 hours[7]. Contact your institution's Environmental Health & Safety (EH&S) office or a certified waste broker for pickup[9].

  • Causality: Only certified Treatment, Storage, and Disposal Facilities (TSDF) possess the high-temperature incinerators required to safely break down the sulfur-containing compounds (Biotin d-sulfoxide, DTT) without releasing toxic sulfur oxide (SOx) gases into the atmosphere[4][8].

References

  • Cayman Chemical. "Biotin (S)-sulfoxide (CAS 10406-89-0)". 1

  • Cusabio. "Recombinant Escherichia coli Biotin sulfoxide reductase (bisC)". 6

  • National Institutes of Health (PMC). "Biotin".10

  • National Institutes of Health (PMC). "Methionine Sulfoxide Reduction and Assimilation in Escherichia coli: New Role for the Biotin Sulfoxide Reductase BisC". 2

  • Environmental Marketing Services. "Chemistry Lab Waste Disposal". 3

  • Columbia University. "Hazardous Chemical Waste Management Guidelines". 7

Sources

Handling

A Researcher's Guide to the Safe Handling of Biotin d-sulfoxide

Navigating the frontiers of drug development and scientific research demands not only innovation but also an unwavering commitment to safety. This guide provides essential, immediate, and practical information for the sa...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the frontiers of drug development and scientific research demands not only innovation but also an unwavering commitment to safety. This guide provides essential, immediate, and practical information for the safe handling of Biotin d-sulfoxide. As a critical metabolite of Biotin, its use in the laboratory, while generally considered low-risk, necessitates adherence to rigorous safety protocols to ensure the well-being of personnel and the integrity of research. This document moves beyond a simple checklist, offering a framework of understanding rooted in the chemical nature of the compound and extensive field experience.

Understanding the Compound: A Foundation for Safety

The sulfoxide group can, in some molecules, introduce specific chemical reactivity. However, in the context of the biotin structure, there is no indication from available literature that this imparts significant additional hazards under standard laboratory conditions. The primary physical form of this compound is typically a solid powder.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to minimizing exposure and ensuring personal safety. The following recommendations are based on best practices for handling solid, non-volatile chemical compounds of low to moderate hazard.[5][6]

Protection Type Required PPE Specifications & Best Practices
Eye and Face Safety Goggles or a Face ShieldGoggles are required to protect against the potential for airborne particles and accidental splashes.[5] A face shield offers an additional layer of protection during weighing and transfer operations.
Hand Disposable Nitrile GlovesNitrile gloves provide adequate protection for incidental contact. For more extensive handling, consider double-gloving. It is crucial to remove and replace gloves immediately if they become contaminated and to wash hands thoroughly after use.[5][7]
Body Laboratory CoatA fully buttoned laboratory coat should be worn to protect clothing and skin from potential spills.[5][8]
Respiratory N95 Respirator (as needed)While Biotin d-sulfoxide is not considered highly volatile, the use of a respirator is recommended when handling the powder outside of a chemical fume hood to prevent inhalation of fine particles.[6][7]
Footwear Closed-Toe ShoesEssential for protecting feet from spills and falling objects.[5]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling Biotin d-sulfoxide minimizes risks and ensures procedural consistency.

Preparation and Weighing
  • Work Area Preparation : Conduct all handling of solid Biotin d-sulfoxide in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7] Ensure the work surface is clean and uncluttered.

  • Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.

  • Weighing : When weighing the powdered compound, use a spatula to carefully transfer the material to a tared weigh boat or container. Avoid creating dust. If any material is spilled, follow the spill cleanup procedures outlined below.

Dissolving the Reagent
  • Solvent Selection : Biotin d-sulfoxide is soluble in solvents such as DMSO, ethanol, and methanol.[4] When preparing solutions, always add the solid to the solvent slowly while stirring to ensure complete dissolution.

  • Ventilation : If using volatile organic solvents like methanol or ethanol, perform this step within a chemical fume hood.[9]

  • Labeling : Clearly label the container with the chemical name, concentration, solvent, and date of preparation.

The following diagram illustrates the standard workflow for the safe handling of Biotin d-sulfoxide in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Prepare Well-Ventilated Work Area (Fume Hood Recommended) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Solid Compound Carefully don_ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve label_container Label Solution Container dissolve->label_container dispose_waste Dispose of Waste Properly label_container->dispose_waste spill_cleanup Clean Spill (if any) spill_cleanup->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Standard workflow for handling Biotin d-sulfoxide.

Spill and Emergency Procedures

In the event of a spill, a prompt and appropriate response is critical.

  • Small Spills : For small spills of the solid material, carefully sweep it up, avoiding the creation of dust, and place it in a sealed container for disposal.[6] Clean the spill area with soap and water.

  • Large Spills : In the case of a large spill, evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department for guidance.[9]

  • Skin Contact : If the compound comes into contact with the skin, wash the affected area thoroughly with soap and water.[6]

  • Eye Contact : In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes and seek medical attention.[6]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of chemical waste is a cornerstone of a safe and environmentally conscious laboratory.

Waste Segregation

The proper segregation of waste is essential.

  • Solid Waste : Unused Biotin d-sulfoxide powder and contaminated materials such as weigh paper and gloves should be collected in a clearly labeled, sealed container for solid chemical waste.[7][10] Do not mix with other waste streams.

  • Liquid Waste : Solutions containing Biotin d-sulfoxide should be collected in a dedicated, leak-proof, and chemically resistant container. The container must be clearly labeled with the chemical name and all solvent components.[7][10] Never dispose of organic solvent solutions down the drain. Aqueous solutions may be suitable for drain disposal in some institutions, but it is imperative to consult with your EHS department first.[10]

The decision-making process for the disposal of Biotin d-sulfoxide waste is outlined in the following diagram.

G start Biotin d-sulfoxide Waste is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in a labeled, sealed container for solid chemical waste. is_solid->solid_waste Solid liquid_waste Is it an aqueous solution or does it contain organic solvents? is_solid->liquid_waste Liquid final_disposal Store waste container in a designated Satellite Accumulation Area and contact EHS for pickup. solid_waste->final_disposal aqueous_solution Consult institutional EHS policy. May be approved for drain disposal or collected as liquid waste. liquid_waste->aqueous_solution Aqueous organic_solvent Collect in a labeled, sealed container for liquid chemical waste. liquid_waste->organic_solvent Organic Solvent aqueous_solution->final_disposal organic_solvent->final_disposal

Caption: Disposal workflow for Biotin d-sulfoxide waste.

Final Disposal

Once the waste container is full, contact your institution's EHS department to arrange for pickup and disposal. They will ensure the waste is managed in compliance with all federal, state, and local regulations.[10]

Conclusion: A Culture of Safety

The safe handling of any chemical, including Biotin d-sulfoxide, is not merely about following a set of rules but about fostering a culture of safety and awareness. By understanding the nature of the compounds you work with, utilizing the appropriate protective equipment, and adhering to established operational and disposal protocols, you contribute to a safer research environment for yourself and your colleagues. This guide serves as a foundational resource, and it is incumbent upon every researcher to remain vigilant and informed.

References

  • Navigating the Disposal of Allantoin and Biotin in a Laboratory Setting. Benchchem.

  • Personal protective equipment for handling Mal-Cyclohexyl-PEG3-Biotin. Benchchem.

  • Proper Disposal of Biotin-Aniline: A Comprehensive Guide for Laboratory Professionals. Benchchem.

  • An In-depth Technical Guide to the Safety and Handling of DBCO-PEG4-Biotin. Benchchem.

  • Navigating the Disposal of Biotin-NH-PSMA-617: A Guide to Safe Laboratory Practices. Benchchem.

  • Biotin Sulfoxide (CAS 23015-53-4). Cayman Chemical.

  • Safety Data Sheet. SERVA Electrophoresis GmbH.

  • Standard Operating Procedures for Dimethyl Sulfoxide (DMSO).

  • Biotin-d-sulfoxide (Synonyms: S(S) - MedchemExpress.com.

  • Safety Data Sheet: D(+)-Biotin. Carl ROTH.

  • Safety Data Sheet for Biotin (N7024) EUE. NEB.

  • How to Use DMSO Safely | Best Practices & Common Mistakes. Etra Organics.

  • Safety Data Sheet. Cayman Chemical.

  • Biotin - SAFETY DATA SHEET.

  • Safety Data Sheet. G-Biosciences.

  • Safety Data Sheet.

  • SAFETY DATA SHEET. MilliporeSigma.

  • A Convenient Procedure for the Reduction of Sulfones to Sulfoxides. Taylor & Francis.

  • methyl phenyl sulfoxide. Organic Syntheses Procedure.

  • Rapid Methods for High-Throughput Detection of Sulfoxides. PMC.

  • Treatment and disposal of chemical wastes in daily laboratory work.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • SAFETY DATA SHEET. Spectrum Pharmacy Products.

  • Safety Data Sheet. Cayman Chemical.

  • Amended Safety Assessment of Biotin as Used in Cosmetics.

  • (PDF) Biotin sulfoxide. ResearchGate.

  • Biotin (S)-Sulfoxide | CAS 10406-89-0. Veeprho.

  • (+)-Biotin (+)-Sulfoxide. CLEARSYNTH.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Biotin d-sulfoxide
Reactant of Route 2
Biotin d-sulfoxide
© Copyright 2026 BenchChem. All Rights Reserved.